molecular formula C10H12N2 B1319214 6-Tert-butylpyridine-3-carbonitrile CAS No. 56029-45-9

6-Tert-butylpyridine-3-carbonitrile

Cat. No.: B1319214
CAS No.: 56029-45-9
M. Wt: 160.22 g/mol
InChI Key: JHHURKBLEGFPPB-UHFFFAOYSA-N
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Description

6-Tert-butylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,3)9-5-4-8(6-11)7-12-9/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHURKBLEGFPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598714
Record name 6-tert-Butylpyridine-3-carbonitrile
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56029-45-9
Record name 6-(1,1-Dimethylethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56029-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-tert-Butylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"6-Tert-butylpyridine-3-carbonitrile" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 6-tert-butylpyridine-3-carbonitrile, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document compiles information from structurally related molecules to offer insights into its chemical structure, physicochemical properties, potential synthesis routes, and prospective biological activities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel pyridine derivatives for drug discovery and other advanced applications.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the field of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their physicochemical and pharmacological properties. This compound, also known as 6-(tert-Butyl)nicotinonitrile, with the CAS number 56029-45-9, is a substituted pyridine that incorporates a sterically bulky tert-butyl group at the 6-position and a cyano group at the 3-position.[1][2] This unique substitution pattern is anticipated to confer specific properties, including metabolic stability and altered electronic characteristics, making it an intriguing candidate for further investigation in drug development and materials science.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a tert-butyl group at the 6-position and a nitrile (cyano) group at the 3-position.

Molecular Formula: C₁₀H₁₂N₂

Molecular Weight: 160.22 g/mol [1]

The presence of the electron-withdrawing nitrile group and the bulky, electron-donating tert-butyl group are expected to influence the molecule's reactivity, polarity, and potential for intermolecular interactions.

Physicochemical Properties

While specific experimental data for this compound is not extensively available, the following table summarizes predicted and inferred properties based on its structure and data from related compounds.

PropertyPredicted/Inferred ValueReference/Basis
IUPAC Name 6-(tert-butyl)pyridine-3-carbonitrileStandard nomenclature
CAS Number 56029-45-9Chemical Abstracts Service Registry
Appearance Expected to be a solid or high-boiling liquid at room temperatureBased on similar substituted pyridines
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chloroform, methanol)General solubility of similar organic compounds
pKa (of pyridinium ion) Expected to be lower than that of pyridine (5.2) due to the electron-withdrawing nitrile groupInductive effects of substituents on pyridine basicity

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for pyridine ring formation. One common approach is the multicomponent reaction, such as a modified Hantzsch synthesis or similar condensation reactions.

Proposed Synthesis Workflow

A potential synthetic strategy could involve the condensation of a β-keto nitrile, an enone bearing a tert-butyl group, and an ammonia source.

G reagent1 Pivaldehyde intermediate Intermediate Enone Formation reagent1->intermediate reagent2 Cyanoacetamide cyclization Cyclization and Dehydration reagent2->cyclization reagent3 Ammonium Acetate (Ammonia Source) reagent3->cyclization intermediate->cyclization oxidation Oxidation cyclization->oxidation product This compound oxidation->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Hypothetical Multicomponent Synthesis

Materials:

  • Pivaldehyde

  • Cyanoacetamide

  • Ammonium acetate

  • Ethanol (solvent)

  • Oxidizing agent (e.g., manganese dioxide or air)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • A mixture of pivaldehyde (1.0 eq), cyanoacetamide (1.0 eq), and ammonium acetate (1.5 eq) in ethanol is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the initial condensation, an oxidizing agent is added to the reaction mixture to facilitate the aromatization of the dihydropyridine intermediate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the tert-butyl protons (around 1.3-1.5 ppm), and three distinct signals in the aromatic region (7.5-9.0 ppm) corresponding to the protons on the pyridine ring. The chemical shifts would be influenced by the positions relative to the nitrogen atom and the substituents.

  • ¹³C NMR: Signals for the tert-butyl group (quaternary carbon and methyl carbons), the nitrile carbon (around 115-120 ppm), and the six carbons of the pyridine ring are expected.

Infrared (IR) Spectroscopy:

  • A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹.

  • Bands corresponding to C-H stretching of the aromatic ring and the tert-butyl group, and C=C and C=N stretching vibrations of the pyridine ring would also be present.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.22 g/mol ).

  • A prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent is also anticipated.

Potential Biological Activity and Applications

While no specific biological studies on this compound have been reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

  • Enzyme Inhibition: The pyridinecarbonitrile scaffold is found in various enzyme inhibitors. The specific substitution pattern of this compound could lead to selective inhibition of kinases, phosphatases, or other enzymes implicated in disease pathways.

  • Anticancer and Antimicrobial Properties: Many substituted pyridine derivatives have demonstrated cytotoxic activity against cancer cell lines and inhibitory effects on microbial growth.

  • Central Nervous System (CNS) Activity: The pyridine ring is a common feature in drugs targeting the CNS. The lipophilicity imparted by the tert-butyl group may facilitate crossing the blood-brain barrier.

Hypothetical Drug Discovery Workflow

The exploration of this compound as a potential drug candidate would follow a standard preclinical development path.

G synthesis Synthesis and Purification screening High-Throughput Screening (e.g., Kinase Inhibition Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_gen Lead Generation (SAR Studies) hit_id->lead_gen lead_opt Lead Optimization (ADME/Tox Profiling) lead_gen->lead_opt preclinical Preclinical Candidate Selection lead_opt->preclinical

Caption: A hypothetical workflow for the early-stage drug discovery process.

Conclusion

This compound represents a chemical entity with unexplored potential in medicinal chemistry and materials science. This technical guide, by consolidating inferred knowledge from related compounds, provides a starting point for researchers interested in its synthesis, characterization, and evaluation. Further empirical studies are necessary to fully elucidate its properties and potential applications. The methodologies and predicted data presented herein are intended to facilitate and guide future research endeavors into this and similar substituted pyridine derivatives.

References

"6-Tert-butylpyridine-3-carbonitrile" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tert-butylpyridine-3-carbonitrile, a substituted pyridine derivative, represents a molecule of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds and functional materials. The incorporation of a tert-butyl group can enhance lipophilicity and metabolic stability, while the nitrile moiety serves as a versatile chemical handle for further synthetic transformations and can participate in crucial interactions with biological targets. This technical guide provides a comprehensive overview of the chemical identity, properties, synthesis, and potential applications of this compound, tailored for professionals in research and development.

Chemical Identity and Synonyms

The nomenclature and primary identifiers for this compound are crucial for accurate database searches and regulatory compliance.

Identifier Value
IUPAC Name 6-(tert-butyl)pyridine-3-carbonitrile
Synonym 6-(tert-Butyl)nicotinonitrile
CAS Number 56029-45-9
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Physical Form Solid[1]

Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data are fundamental for the characterization and quality control of a chemical entity. While exhaustive experimental data for this compound is not extensively published, the following tables summarize known properties and expected spectroscopic characteristics based on the analysis of closely related structures.

Physicochemical Properties
Property Value Notes
Melting Point Data not availableExpected to be a solid at room temperature.
Boiling Point Data not available
Solubility Data not availableThe tert-butyl group is expected to increase solubility in nonpolar organic solvents.
Spectroscopic Data (Predicted)
Spectroscopic Technique Expected Characteristics
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3-1.5 ppm), and distinct aromatic protons on the pyridine ring (in the range of 7.5-9.0 ppm).
¹³C NMR Resonances for the quaternary and methyl carbons of the tert-butyl group, the nitrile carbon, and the carbons of the pyridine ring.
Infrared (IR) Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established procedures for related nicotinonitrile derivatives.

Synthesis of this compound

A plausible synthetic route involves the construction of the substituted pyridine ring through a multi-component reaction, a common strategy for generating highly substituted pyridines.[2]

Reaction Scheme: A one-pot condensation reaction of pivalaldehyde (as a source of the tert-butyl group), malononitrile, and an enamine derived from acetone and a secondary amine.

Materials and Reagents:

  • Pivalaldehyde

  • Malononitrile

  • Acetone

  • Pyrrolidine (or another suitable secondary amine)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Sodium ethoxide

Procedure:

  • Formation of the Enamine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine (1.1 equivalents) in anhydrous ethanol. Cool the solution in an ice bath and slowly add acetone (1.0 equivalent). Allow the mixture to stir at room temperature for 2 hours.

  • Reaction Mixture: To the freshly prepared enamine solution, add pivalaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent).

  • Cyclization: Add a catalytic amount of sodium ethoxide to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

G cluster_synthesis Synthesis Workflow reagents Pivalaldehyde, Malononitrile, Enamine reaction One-pot Condensation (Ethanol, NaOEt, Reflux) reagents->reaction React workup Aqueous Work-up (EtOAc, NaHCO3, Brine) reaction->workup Process crude_product Crude This compound workup->crude_product Isolate

A high-level workflow for the synthesis of this compound.
Purification

Purification of the crude product is essential to obtain the compound in high purity for subsequent analysis and biological testing. Column chromatography is a standard and effective method.

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analysis and Characterization

A combination of spectroscopic methods should be employed to confirm the structure and purity of the synthesized compound.

Procedures:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra to confirm the presence of all expected proton and carbon signals and their multiplicities.

  • Infrared (IR) Spectroscopy:

    • Obtain an IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Identify the characteristic absorption peak for the nitrile group.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an ESI-MS or GC-MS instrument to determine the molecular weight and fragmentation pattern.

G cluster_analysis Purification and Analysis Workflow cluster_characterization Characterization crude_product Crude Product purification Column Chromatography crude_product->purification pure_product Purified Product purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Workflow for the purification and structural elucidation of the target compound.

Potential Biological Activity and Applications in Drug Discovery

Potential Therapeutic Areas:

  • Anticancer Activity: Many pyridine-3-carbonitrile derivatives have demonstrated significant anticancer properties.[4][5] These compounds can act through various mechanisms, including the inhibition of kinases such as PIM-1, which are often overexpressed in cancer cells.[6] The presence of the nitrile group can be crucial for binding to the active sites of target enzymes.

  • Antimicrobial Agents: The cyanopyridine core is also present in compounds exhibiting antibacterial and antifungal activities.[3] The specific substitution pattern on the pyridine ring plays a critical role in determining the spectrum and potency of antimicrobial action.

  • Kinase Inhibition: Substituted pyridines are prominent in the design of kinase inhibitors for various therapeutic targets. For instance, Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors containing a pyridine core are being explored for cancer immunotherapy.

The unique combination of a tert-butyl group and a nitrile moiety on the pyridine ring of this compound makes it an attractive candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery programs. Its synthesis and characterization as outlined in this guide provide a solid foundation for such investigations.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[2] Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained individuals in a suitably equipped laboratory.

References

In-depth Technical Guide: 6-Tert-butylpyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the chemical identity of "6-Tert-butylpyridine-3-carbonitrile." Initial research indicates a lack of a specific CAS number and molecular formula for this exact chemical name in readily available chemical databases. However, a closely related and well-documented compound, 6-tert-butylpyridine-3-carbaldehyde , has been identified. This document will focus on providing the available technical data for this related compound as a potential point of reference for researchers interested in the 6-tert-butylpyridine scaffold.

Chemical Identification

Extensive searches for "this compound" did not yield a specific and verifiable CAS Registry Number or a confirmed molecular formula. This suggests that this particular compound may not be commercially available or extensively documented in scientific literature under this precise name.

In contrast, the related compound 6-tert-butylpyridine-3-carbaldehyde is well-characterized.

6-tert-butylpyridine-3-carbaldehyde
IdentifierValue
CAS Number 391900-69-9[1][2]
Molecular Formula C₁₀H₁₃NO[1][2]
IUPAC Name 6-tert-butylpyridine-3-carbaldehyde[1][2]
Synonyms 6-tert-Butyl-3-formylpyridine[1]

Physicochemical Properties

Quantitative data for key physicochemical properties of 6-tert-butylpyridine-3-carbaldehyde are summarized below.

PropertyValue
Molecular Weight 163.22 g/mol [1][2]
Exact Mass 163.099714038 Da[1][2]

Due to the lack of specific experimental data for "this compound," further details on experimental protocols, signaling pathways, and related workflows cannot be provided at this time. Researchers interested in the synthesis or application of the 6-tert-butylpyridine scaffold may consider investigating synthetic routes starting from or leading to related documented compounds such as 6-tert-butylpyridine-3-carbaldehyde.

Experimental Considerations and Future Directions

For researchers and drug development professionals, the absence of readily available data for "this compound" presents both a challenge and an opportunity.

Synthesis Workflow

A potential synthetic pathway to obtain the target compound could involve the conversion of the aldehyde group in 6-tert-butylpyridine-3-carbaldehyde to a nitrile group. The following diagram illustrates a generalized workflow for such a chemical transformation.

G cluster_0 Synthesis of this compound start Starting Material: 6-tert-butylpyridine-3-carbaldehyde step1 Reaction with Hydroxylamine (or a derivative) start->step1 intermediate Intermediate: 6-tert-butylpyridine-3-carbaldehyde Oxime step1->intermediate step2 Dehydration Reaction intermediate->step2 product Target Compound: This compound step2->product

Caption: Generalized synthetic workflow from an aldehyde to a nitrile.

This proposed pathway is a standard chemical transformation and would require specific experimental validation to determine optimal reaction conditions, reagents, and yields. Researchers are advised to consult relevant organic chemistry literature for detailed protocols on converting aromatic aldehydes to nitriles.

The exploration of novel compounds such as "this compound" could lead to the discovery of new chemical entities with unique biological activities, contributing to advancements in drug discovery and development.

References

"6-Tert-butylpyridine-3-carbonitrile" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 6-Tert-butylpyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Chemical Identity and Structure

This compound, also known as 6-tert-butylnicotinonitrile, is a substituted pyridine derivative. The presence of a bulky tert-butyl group at the 6-position and a cyano group at the 3-position of the pyridine ring imparts specific steric and electronic properties to the molecule, influencing its reactivity and potential applications.

Molecular Structure:

Caption: Molecular structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of the available data is based on computational predictions and awaits experimental verification.

PropertyValueSource
CAS Number 56029-45-9[1][2][3][4]
Molecular Formula C₁₀H₁₂N₂[1][2][5]
Molecular Weight 160.22 g/mol [2]
Appearance Solid[4]
Boiling Point 247.1 ± 28.0 °C at 760 mmHg (Predicted)[2]
Flash Point 96.3 ± 9.2 °C (Predicted)[2]
Density 1.0 ± 0.1 g/cm³ (Predicted)[2]
LogP (Octanol-Water) 2.19 (Predicted)[2]
Purity 98%[4]

Note: Predicted values are calculated and may differ from experimental results.

Synthesis and Reactivity

Synthesis

Another potential route could involve the construction of the pyridine ring itself through a multi-component reaction, incorporating the tert-butyl and cyano functionalities from appropriate precursors.

A generalized workflow for a potential synthesis route is depicted below:

G start Starting Material (e.g., 6-tert-butyl-3-halopyridine) reaction Cyanation Reaction start->reaction reagent Cyanating Agent (e.g., CuCN, Zn(CN)2) reagent->reaction catalyst Catalyst (e.g., Palladium complex) catalyst->reaction solvent Solvent (e.g., DMF, NMP) solvent->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: A potential synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring, the electron-withdrawing cyano group, and the sterically hindering tert-butyl group.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, allowing it to act as a ligand for metal centers or to be protonated by acids. The steric bulk of the adjacent tert-butyl group may hinder coordination with bulky Lewis acids.

  • Cyano Group: The nitrile functionality is a versatile handle for further chemical transformations. It can undergo:

    • Hydrolysis: Conversion to a carboxylic acid (nicotinic acid derivative) or an amide under acidic or basic conditions.

    • Reduction: Transformation into a primary amine (aminomethylpyridine derivative) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    • Cycloaddition Reactions: Participation in [3+2] cycloadditions with azides to form tetrazoles, which are important pharmacophores.

  • Aromatic Ring: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the cyano group generally deactivates the ring towards such reactions. Nucleophilic aromatic substitution may be possible under certain conditions, with the position of substitution influenced by both the cyano and tert-butyl groups.

Spectral Data (Predicted)

While experimental spectral data is not currently available, predicted spectral characteristics can provide valuable insights for compound identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons on the pyridine ring will appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the tert-butyl carbons, the nitrile carbon, and the carbons of the pyridine ring. The chemical shift of the nitrile carbon is typically found in the range of 115-125 ppm.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Characteristic bands for the C-H stretching of the tert-butyl group and the aromatic C-H and C=C/C=N stretching of the pyridine ring are also expected.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (160.22 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl substituent and other characteristic cleavages of the pyridine ring.

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Toxicity: The toxicological properties have not been fully investigated. Cyanopyridines can be toxic if ingested, inhaled, or absorbed through the skin. Handle with care and avoid exposure.

Applications in Research and Development

The unique combination of a sterically hindered basic center and a versatile cyano group makes this compound an attractive building block in several areas of chemical research and development:

  • Drug Discovery: As a scaffold in medicinal chemistry for the synthesis of novel small molecules with potential biological activity. The pyridine core is a common motif in many pharmaceuticals, and the cyano group can be elaborated to introduce diverse functionalities.

  • Materials Science: As a component in the design of organic materials with specific electronic or photophysical properties. Pyridine-based ligands are widely used in the synthesis of metal complexes for catalysis and materials applications.

  • Agrochemicals: As an intermediate in the synthesis of new pesticides and herbicides, where the pyridine ring is a known toxophore.

This technical guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully elucidate its physical and chemical properties and to explore its potential applications. Researchers are encouraged to consult safety data sheets from suppliers and relevant scientific literature before handling this compound.

References

Spectral Data and Experimental Protocols for 6-Tert-butylpyridine-3-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, access to comprehensive spectral data is critical for the identification, characterization, and quality control of chemical compounds. This technical guide addresses the available spectral data (NMR, IR, Mass Spectrometry) and synthetic methodologies for 6-Tert-butylpyridine-3-carbonitrile.

While data for the target molecule is not available, information on structurally related compounds can provide valuable insights into the expected spectral characteristics. This report summarizes the general spectral features of substituted pyridines and provides a conceptual framework for its synthesis and characterization.

Conceptual Spectral Data Analysis

Based on the analysis of similar compounds, the following tables outline the expected spectral data for this compound. These are estimations and should be confirmed by experimental data when it becomes available.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) Hz
Pyridine-H (ortho to CN)~8.8d~2.0
Pyridine-H (meta to CN)~8.0dd~8.0, 2.0
Pyridine-H (ortho to t-Bu)~7.5d~8.0
tert-Butyl-H~1.4s-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomChemical Shift (ppm)
Pyridine-C (ipso to t-Bu)~170
Pyridine-C (para to t-Bu)~152
Pyridine-C (ortho to CN)~140
Pyridine-C (meta to CN)~125
Pyridine-C (ipso to CN)~110
Cyano-C~117
tert-Butyl-C (quaternary)~38
tert-Butyl-C (methyl)~30

Table 3: Predicted IR Spectral Data

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile)~2230Medium
C=C, C=N (Aromatic Ring)1600-1450Medium-Strong
C-H (sp³ tert-Butyl)2970-2870Strong
C-H (sp² Aromatic)3100-3000Medium

Table 4: Predicted Mass Spectrometry Data

Ionm/z
[M]⁺~174
[M-CH₃]⁺~159

Conceptual Experimental Workflow

A potential synthetic route to this compound could involve a multi-step process, as depicted in the workflow diagram below. This conceptual workflow is based on common synthetic strategies for preparing substituted pyridines.

G Conceptual Synthetic Workflow for this compound A Starting Material (e.g., a substituted pyridine or a suitable precursor) B Introduction of tert-Butyl Group (e.g., Friedel-Crafts alkylation or use of a t-butyl containing building block) A->B Step 1 C Introduction of Cyano Group (e.g., Sandmeyer reaction from an amino group, or cyanation of a halo-pyridine) B->C Step 2 D Purification (e.g., Column Chromatography, Recrystallization) C->D Step 3 E Characterization (NMR, IR, Mass Spec) D->E Step 4 F Final Product: This compound E->F Validation

Conceptual Synthetic Workflow

Experimental Protocol Considerations:

  • Synthesis: The synthesis would likely begin with a commercially available pyridine derivative. The introduction of the tert-butyl and cyano groups would require carefully chosen reagents and reaction conditions to ensure the desired regioselectivity.

  • Purification: After the reaction, the crude product would need to be purified. Techniques such as column chromatography on silica gel, followed by recrystallization or distillation, would be employed to isolate the pure compound.

  • Characterization: The purified product would then be characterized using a suite of analytical techniques:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the structure of the molecule.

    • IR Spectroscopy: An IR spectrum would be obtained to identify the key functional groups, particularly the nitrile group.

    • Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 6-Tert-butylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for 6-tert-butylpyridine-3-carbonitrile, a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound. This document synthesizes available safety data to offer a practical resource for laboratory personnel.

Hazard Identification and Classification

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2AH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

alt text

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures is essential when working with this compound. The following table outlines the necessary precautions and recommended personal protective equipment.

Table 2: Precautionary Statements and Recommended PPE

Precautionary CodePrecautionary StatementRecommended Personal Protective Equipment (PPE)
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]Use in a well-ventilated area or in a chemical fume hood. For higher-level protection, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[1]
P264Wash skin thoroughly after handling.[2]Nitrile rubber gloves are recommended. Inspect gloves before use and use proper glove removal technique.[1]
P270Do not eat, drink or smoke when using this product.[2]Standard laboratory practice.
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards are required.[1] A lab coat or other impervious clothing should be worn.
P302+P352IF ON SKIN: Wash with plenty of water.[2]N/A
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]N/A

Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Table 3: Handling and Storage Guidelines

AspectRecommendation
Handling Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols.[1] Provide appropriate exhaust ventilation at places where dust is formed.[1]
Storage Keep container tightly closed in a dry and well-ventilated place.[1] Store at room temperature.[1]
Incompatible Materials Strong oxidizing agents, strong acids.[3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is vital. The following sections detail the recommended first aid, firefighting, and accidental release measures.

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Firefighting Measures

This compound is not considered flammable or combustible.[1]

Table 5: Firefighting Information

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Hazardous Combustion Products Carbon oxides and nitrogen oxides (NOx) may be formed under fire conditions.[1]
Special Protective Equipment Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures

In the case of a spill or accidental release, the following workflow should be followed to ensure the safety of laboratory personnel and the environment.

Spill_Response_Workflow start Spill of this compound Occurs assess Assess the Spill - Is it large or small? - Is there an immediate danger? start->assess evacuate Evacuate the Area Alert others in the vicinity assess->evacuate Large or Dangerous Spill ppe Don Personal Protective Equipment (PPE) - Respirator - Chemical resistant gloves - Safety goggles - Lab coat assess->ppe Small, Manageable Spill report Report the Incident - Inform the laboratory supervisor evacuate->report contain Contain the Spill - Use inert absorbent material (e.g., vermiculite, sand) ppe->contain cleanup Clean Up the Spill - Sweep up and shovel the absorbed material contain->cleanup dispose Dispose of Waste - Place in a suitable, closed container for disposal - Label as hazardous waste cleanup->dispose decontaminate Decontaminate the Area - Wash the spill area with soap and water dispose->decontaminate decontaminate->report end End of Procedure report->end

Figure 1: Workflow for Handling a Chemical Spill

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The potential health effects are inferred from its GHS classification.

Table 6: Potential Health Effects

Exposure RoutePotential Effects
Inhalation May be harmful if inhaled. Causes respiratory tract irritation.[1]
Skin May be harmful if absorbed through the skin. Causes skin irritation.[1]
Eyes Causes serious eye irritation.[1]
Ingestion May be harmful if swallowed.[1]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the most accurate and up-to-date information. All laboratory personnel should be trained in proper chemical handling and emergency procedures.

References

6-Tert-butylpyridine-3-carbonitrile: A Technical Overview and Future Outlook

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Tert-butylpyridine-3-carbonitrile, also known as 6-tert-Butyl-nicotinonitrile (CAS No. 56029-45-9), is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. While specific research on this compound is limited, its structural motifs—a nicotinonitrile core and a tert-butyl group—suggest its potential as a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the available literature on related compounds, offering insights into the probable synthesis, chemical properties, and potential biological activities of this compound. This document aims to serve as a foundational resource to stimulate further investigation into this promising molecule.

Introduction

The nicotinonitrile (3-cyanopyridine) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The pyridine ring is a common feature in a vast array of biologically active compounds, including natural products like nicotinamide.[2] The cyano group at the 3-position is a versatile functional group that can participate in various chemical transformations and can act as a key pharmacophoric element. The incorporation of a tert-butyl group at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and steric profile, which can in turn modulate its biological activity and pharmacokinetic properties.

Given the limited direct research on this compound, this guide will extrapolate from the rich chemistry and pharmacology of analogous substituted nicotinonitriles to provide a thorough background and project future research directions.

Physicochemical Properties (Predicted)

Due to the absence of experimentally determined data, the physicochemical properties of this compound are predicted based on its structure.

PropertyPredicted Value
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Appearance Likely a solid
CAS Number 56029-45-9
InChI Key JHHURKBLEGFPPB-UHFFFAOYSA-N

Table 1: Predicted Physicochemical Properties of this compound.

Synthesis Strategies

Palladium-Catalyzed Cyanation of a Halogenated Precursor

A highly effective and versatile method for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of aryl halides.[3] This approach would involve the synthesis of a 2-tert-butyl-5-halopyridine precursor, followed by a cross-coupling reaction with a cyanide source.

Experimental Protocol (General):

  • Precursor Synthesis: A suitable 2-tert-butyl-5-halopyridine (e.g., 5-bromo-2-tert-butylpyridine) would be synthesized. This could potentially be achieved through the halogenation of 2-tert-butylpyridine.

  • Cyanation Reaction: To a solution of the 2-tert-butyl-5-halopyridine in an appropriate solvent (e.g., DMF, DMAc), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), a ligand (e.g., Xantphos, dppf), and a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) are added.

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is worked up by quenching with an aqueous solution, followed by extraction with an organic solvent.

  • The crude product is then purified by column chromatography to yield this compound.

Caption: Palladium-Catalyzed Cyanation Workflow.

Sandmeyer-Type Reaction

The Sandmeyer reaction provides a classical route to aryl nitriles from anilines via a diazonium salt intermediate.[4][5] This would necessitate the synthesis of 6-tert-butylpyridin-3-amine as a key precursor.

Experimental Protocol (General):

  • Precursor Synthesis: 6-tert-butylpyridin-3-amine would be synthesized.

  • Diazotization: The amine is treated with a source of nitrous acid (e.g., NaNO₂ in acidic media, or an alkyl nitrite like tert-butyl nitrite) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyanation: The in situ generated diazonium salt is then reacted with a copper(I) cyanide solution.

  • The reaction mixture is typically warmed to room temperature or heated to drive the reaction to completion, leading to the evolution of nitrogen gas.

  • Work-up involves neutralization and extraction with an organic solvent, followed by purification.

Caption: Generalized Sandmeyer Reaction Pathway.

Potential Biological and Medicinal Chemistry Applications

The nicotinonitrile scaffold is a cornerstone in the development of kinase inhibitors.[2] Many kinase inhibitors feature a substituted pyridine ring that interacts with the hinge region of the kinase active site. The cyano group can act as a hydrogen bond acceptor, while the substituents on the pyridine ring can be tailored to occupy specific hydrophobic pockets.

Kinase Inhibition

Given the prevalence of the nicotinonitrile core in kinase inhibitors, it is plausible that this compound could serve as a scaffold for the development of novel inhibitors targeting various kinases implicated in cancer and other diseases. The bulky tert-butyl group could potentially confer selectivity by targeting kinases with larger hydrophobic pockets adjacent to the hinge-binding region.

Illustrative Signaling Pathway:

Kinase_Signaling_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Gene Expression 6-TBN This compound (Potential Inhibitor) 6-TBN->Kinase_Cascade Inhibition

Caption: Potential Inhibition of a Kinase Signaling Pathway.

Other Potential Applications

Substituted nicotinonitriles have demonstrated a wide range of biological activities, including:

  • Anticancer: Beyond kinase inhibition, some nicotinonitrile derivatives have shown cytotoxic effects against various cancer cell lines.[6]

  • Antimicrobial and Antiviral: The pyridine nucleus is present in many antimicrobial and antiviral agents.

  • Anti-inflammatory: Certain pyridine derivatives have been investigated for their anti-inflammatory properties.[7]

Data Presentation (Illustrative)

Due to the lack of specific experimental data for this compound, the following tables are presented as templates that would be used to summarize data once it becomes available.

Table 2: Illustrative Spectroscopic Data

TechniqueExpected Chemical Shifts / Peaks
¹H NMR Aromatic protons on the pyridine ring, singlet for the tert-butyl group.
¹³C NMR Aromatic carbons, quaternary carbon and methyl carbons of the tert-butyl group, nitrile carbon.
IR (cm⁻¹) C≡N stretch, C-H stretches (aromatic and aliphatic), C=N and C=C stretches of the pyridine ring.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight.

Table 3: Illustrative Biological Activity Data

AssayTargetIC₅₀ / EC₅₀ (µM)
Kinase Inhibitione.g., EGFR, VEGFRData to be determined
Cytotoxicitye.g., MCF-7, HCT116Data to be determined
Antimicrobiale.g., S. aureusData to be determined

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential, primarily in the field of medicinal chemistry. Its structural relationship to a multitude of biologically active compounds, particularly kinase inhibitors, strongly suggests that it could serve as a valuable scaffold for the design of novel therapeutics.

Future research should focus on:

  • Development of an efficient and scalable synthesis: A reliable synthetic route is the first critical step to enable further studies.

  • Comprehensive characterization: Full spectroscopic and physicochemical characterization is necessary.

  • Biological screening: The compound should be screened against a panel of kinases and cancer cell lines to identify potential therapeutic targets.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues with modifications to the pyridine ring and the tert-butyl group could lead to the discovery of potent and selective drug candidates.

References

A Comprehensive Theoretical and Computational Guide to 6-Tert-butylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific theoretical and computational studies on 6-tert-butylpyridine-3-carbonitrile are not extensively documented in publicly available literature, this guide outlines a robust and comprehensive computational workflow to characterize its molecular properties. The methodologies presented are based on established quantum chemical techniques widely applied to similar substituted pyridine and aromatic nitrile compounds. This document serves as a technical roadmap for researchers seeking to understand the structural, electronic, and spectroscopic features of this compound, providing insights valuable for applications in medicinal chemistry and materials science.

The pyridine ring is a fundamental scaffold in many biologically active compounds and pharmaceuticals.[1] Understanding the impact of substituents, such as the electron-withdrawing nitrile group and the bulky tert-butyl group, on the electronic structure and reactivity of the pyridine core is crucial for rational drug design and the development of novel functional materials.

Proposed Computational Research Workflow

A systematic computational analysis is essential to thoroughly characterize a molecule like this compound. The following workflow outlines the key steps, from initial structure optimization to in-depth analysis of its electronic properties and reactivity.

Computational_Workflow start Initial Molecular Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc confirmation Confirmation of True Minimum (No Imaginary Frequencies) freq_calc->confirmation thermo Thermodynamic Properties Calculation freq_calc->thermo spectra Spectroscopic Prediction (IR, Raman, UV-Vis) freq_calc->spectra confirmation->geom_opt Re-optimize if unstable electronic_analysis Electronic Structure Analysis confirmation->electronic_analysis Proceed if stable end Comprehensive Molecular Profile thermo->end homo_lumo HOMO-LUMO Analysis (Energy Gap, Reactivity) electronic_analysis->homo_lumo mep Molecular Electrostatic Potential (MEP) (Reactive Sites) electronic_analysis->mep nbo Natural Bond Orbital (NBO) Analysis (Charge Distribution, Hyperconjugation) electronic_analysis->nbo homo_lumo->end mep->end nbo->end spectra->end Property_Implications molecule This compound (Calculated Properties) homo_lumo HOMO-LUMO Gap (ΔE) molecule->homo_lumo mep MEP Surface molecule->mep nbo NBO Charges molecule->nbo vib_freq Vibrational Frequencies molecule->vib_freq reactivity Chemical Reactivity & Kinetic Stability homo_lumo->reactivity determines mep->reactivity predicts sites of interaction Intermolecular Interactions (e.g., H-bonding sites) mep->interaction identifies polarity Molecular Polarity & Solubility nbo->polarity quantifies identification Spectroscopic Identification (IR/Raman Fingerprint) vib_freq->identification provides

References

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile (3-cyanopyridine) framework has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its synthetic tractability and the versatility of substitutions on the pyridine ring have paved the way for the creation of extensive compound libraries with a wide array of pharmacological activities. This technical guide delves into the discovery and historical evolution of substituted nicotinonitriles, providing a comprehensive resource on their synthesis, biological activities, and mechanisms of action.

A Historical Perspective: From Nicotine Oxidation to a Modern Pharmacophore

The journey of nicotinonitrile is intrinsically linked to the broader history of pyridine chemistry. The story begins not with the nitrile itself, but with its corresponding carboxylic acid. In 1867, the parent compound, nicotinic acid (niacin or vitamin B3), was first synthesized through the oxidation of nicotine, a discovery that also gave the acid its name. However, it was much later, in 1937, that Conrad Elvehjem isolated nicotinic acid from liver and identified it as the "pellagra-preventing factor".

The industrial synthesis of nicotinic acid often proceeds through the hydrolysis of nicotinonitrile. A key industrial method for producing nicotinonitrile is the ammoxidation of 3-methylpyridine (3-picoline). This process highlights the early industrial importance of nicotinonitrile as a key intermediate.

The transition of the nicotinonitrile scaffold from a chemical intermediate to a core component of therapeutic agents has been a gradual but significant development in medicinal chemistry. The recognition of the pyridine ring as a common motif in numerous natural products, including vitamins and alkaloids, spurred interest in its synthetic derivatives. The unique electronic properties of the pyridine ring, coupled with the synthetic versatility of the nitrile group, made substituted nicotinonitriles an attractive area for exploration in drug discovery.

Key Synthetic Strategies for Substituted Nicotinonitriles

The construction of the substituted nicotinonitrile scaffold can be achieved through several powerful synthetic methodologies. These reactions often offer high efficiency and the ability to introduce a wide range of functional groups, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Multi-component Reactions (MCRs)

One of the most efficient and atom-economical approaches to polysubstituted nicotinonitriles is through multi-component reactions. A prominent example is the one-pot synthesis of 2-amino-4,6-diaryl-nicotinonitriles. This reaction typically involves the condensation of an aromatic aldehyde, an acetophenone derivative, malononitrile, and ammonium acetate.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

  • Reagents: Aromatic aldehyde (1 mmol), substituted acetophenone (1 mmol), malononitrile (1 mmol), ammonium acetate (1.5 mmol).

  • Solvent: Ethanol (10 mL).

  • Procedure:

    • A mixture of the aromatic aldehyde, substituted acetophenone, malononitrile, and ammonium acetate in ethanol is refluxed for 4-6 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-amino-4,6-diaryl-nicotinonitrile.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for the preparation of substituted pyridines, which can be adapted for nicotinonitrile synthesis. The reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[1][2] The versatility of this reaction has been enhanced by the use of acid catalysis, which can lower the required reaction temperature.[1]

Experimental Protocol: Acid-Catalysed Bohlmann-Rahtz Pyridine Synthesis [3]

  • Reagents: Enamino ester (e.g., ethyl β-aminocrotonate, ~1 mmol), alkynone (1.2 equiv.), Amberlyst 15 ion exchange resin (0.1 g).

  • Solvent: Toluene (4 mL).

  • Procedure:

    • A solution of the enamino ester, alkynone, and Amberlyst 15 in toluene is stirred at 50 °C for 26 hours.

    • The mixture is then filtered to remove the resin.

    • The resin is washed with chloroform (5 mL).

    • The combined filtrate is evaporated in vacuo to yield the pyridine product.

Gewald Reaction

The Gewald reaction is a multi-component reaction that provides access to 2-aminothiophenes, which can be precursors to thieno[2,3-b]pyridines, a class of fused nicotinonitrile derivatives. The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carbonitriles [5]

  • Reagents: Ketone (e.g., ethyl acetoacetate, 0.02 mol), malononitrile (0.02 mol), elemental sulfur (0.02 mol).

  • Procedure (Ball-Milling):

    • A mixture of the ketone, malononitrile, and elemental sulfur is placed in a tempered vial with tempered balls.

    • The vial is closed and placed in a planetary ball mill.

    • The reaction is carried out for a specified time (e.g., 30 minutes) at a set rotation speed (e.g., 750 rpm).

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethyl acetate).

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a strong base, to form a cyclic α-cyanoenamine, which upon hydrolysis yields a cyclic ketone. This reaction is conceptually related to the Dieckmann condensation and is particularly useful for the formation of 5- to 8-membered rings and macrocycles.[6][7] While not a direct synthesis of the pyridine ring itself, it is a key reaction for preparing cyclic precursors that can be further elaborated into fused nicotinonitrile systems.

Experimental Workflow: Thorpe-Ziegler Reaction

Thorpe_Ziegler Dinitrile α,ω-Dinitrile Carbanion Nitrile-stabilized Carbanion Dinitrile->Carbanion Deprotonation Base Strong Base (e.g., NaH, LHMDS) Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Enamine Cyclic α-Cyanoenamine Cyclization->Enamine Ketone Cyclic Ketone Enamine->Ketone Hydrolysis Hydrolysis Acidic Hydrolysis

Caption: Workflow of the Thorpe-Ziegler reaction.

Biological Activities and Therapeutic Potential

Substituted nicotinonitriles exhibit a remarkable diversity of biological activities, making them a fertile ground for drug discovery.

Anticancer Activity

A significant area of research has focused on the anticancer properties of nicotinonitrile derivatives. These compounds have been shown to exert their effects through various mechanisms, including kinase inhibition and the induction of apoptosis.

Kinase Inhibition: Several nicotinonitrile-containing compounds are potent kinase inhibitors. A prominent example is Bosutinib , a dual Src/Abl tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[8] Bosutinib effectively inhibits the aberrant signaling pathways that drive the proliferation of cancer cells.[3]

Bosutinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT SRC Src Family Kinases SRC->PI3K_AKT SRC->RAS_MAPK SRC->JAK_STAT Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->SRC Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

Caption: Simplified signaling pathway inhibited by Bosutinib.

Apoptosis Induction: Many nicotinonitrile derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Studies have indicated that these compounds can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.[6] Some derivatives have also been found to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[9]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade Nicotinonitrile Substituted Nicotinonitrile Bax Bax (Pro-apoptotic) Nicotinonitrile->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Nicotinonitrile->Bcl2 Downregulates CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by nicotinonitriles.

Cardiotonic Activity

Substituted nicotinonitriles have also made a significant impact in the field of cardiovascular medicine. Milrinone , a bipyridine derivative containing a nicotinonitrile moiety, is a well-known inotropic and vasodilator agent used in the short-term management of severe heart failure.[10] Its mechanism of action involves the selective inhibition of phosphodiesterase-3 (PDE3).[11]

Milrinone_Pathway cluster_cell Cardiac Myocyte / Vascular Smooth Muscle Cell cluster_cardiac Cardiac Effects cluster_vascular Vascular Effects Milrinone Milrinone PDE3 Phosphodiesterase-3 (PDE3) Milrinone->PDE3 cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_influx ↑ Ca²⁺ Influx PKA->Ca_influx Relaxation Smooth Muscle Relaxation PKA->Relaxation Contractility ↑ Contractility (Inotropy) Ca_influx->Contractility Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Mechanism of action of Milrinone.

Other Biological Activities

The therapeutic potential of substituted nicotinonitriles extends beyond oncology and cardiology. Various derivatives have been reported to possess antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, highlighting the broad pharmacological scope of this versatile scaffold.

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted nicotinonitriles, showcasing their potency in various biological assays.

Table 1: Anticancer Activity of Selected Nicotinonitrile Derivatives

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
Bosutinib Src Kinase0.0012[8]
Bosutinib Abl Kinase0.001[8]
Compound 5e PC-3 (Prostate)1.8[12]
Compound 5e MDA-MB-231 (Breast)2.5[12]
Compound 5e HepG2 (Liver)7.2[12]
Compound 5c PC-3 (Prostate)2.5[12]
Compound 5c MDA-MB-231 (Breast)3.1[12]
Compound 5c HepG2 (Liver)8.9[12]
Compound 8e Pim-1 Kinase≤ 0.28[13]
Compound 8e Pim-2 Kinase≤ 0.28[13]
Compound 8e Pim-3 Kinase≤ 0.28[13]

Table 2: Cardiotonic Activity of Milrinone

ParameterValueReference
PDE3 Inhibition (IC₅₀) 0.5 - 1.2 µM[10]

Conclusion and Future Perspectives

The journey of substituted nicotinonitriles from simple chemical intermediates to the core of clinically approved drugs and promising therapeutic candidates is a testament to their remarkable versatility. The development of efficient and diverse synthetic methodologies has been instrumental in unlocking the vast chemical space and exploring the structure-activity relationships of this privileged scaffold. The wide range of biological activities, particularly in the realms of oncology and cardiovascular disease, ensures that substituted nicotinonitriles will remain a focal point of research and development in medicinal chemistry. Future efforts will likely focus on the design of more selective and potent derivatives, the exploration of novel therapeutic applications, and the development of innovative drug delivery systems to maximize their therapeutic potential.

References

Methodological & Application

Experimental protocol for the synthesis of "6-Tert-butylpyridine-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tert-butylpyridine-3-carbonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The presence of the tert-butyl group offers steric bulk and lipophilicity, while the nitrile functionality serves as a versatile synthetic handle for further molecular elaborations, such as conversion to amines, carboxylic acids, or tetrazoles. This document provides a detailed experimental protocol for the synthesis of this compound via a Sandmeyer reaction, a reliable method for the conversion of an amino group on a heterocyclic ring to a nitrile.[1] The proposed starting material, 6-tert-butylpyridin-3-amine, is commercially available, making this a practical approach for laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis is a two-step, one-pot procedure involving the diazotization of 6-tert-butylpyridin-3-amine followed by a copper(I) cyanide-catalyzed cyanation.[1][2]

Step 1: Diazotization

Step 2: Cyanation (Sandmeyer Reaction)

Experimental Protocol

Materials and Reagents:

  • 6-tert-butylpyridin-3-amine

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 6-tert-butylpyridin-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C using an ice bath.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Preparation of the Copper(I) Cyanide Solution:

    • In a separate beaker, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in deionized water. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the prepared copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

Reagent/ParameterMolecular Weight ( g/mol )Molar EquivalentsQuantity (for 10 mmol scale)
6-tert-butylpyridin-3-amine150.221.01.50 g
Sodium Nitrite (NaNO₂)69.001.10.76 g
Copper(I) Cyanide (CuCN)89.561.21.07 g
Sodium Cyanide (NaCN)49.012.41.18 g
Reaction Temperature--0-5 °C (diazotization), 50-60 °C (cyanation)
Reaction Time--~3-4 hours
Expected Yield--Moderate to good

Experimental Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification Start 6-tert-butylpyridin-3-amine in HCl/H₂O Add_NaNO2 Add NaNO₂ solution (0-5 °C) Start->Add_NaNO2 cool Stir_Diazonium Stir for 30 min (0-5 °C) Add_NaNO2->Stir_Diazonium Diazonium_Salt Diazonium Salt Solution Stir_Diazonium->Diazonium_Salt Sandmeyer Add diazonium salt to CuCN solution Diazonium_Salt->Sandmeyer CuCN_Solution Prepare CuCN/NaCN solution CuCN_Solution->Sandmeyer Heat Heat to 50-60 °C Sandmeyer->Heat Reaction_Mixture Crude Reaction Mixture Heat->Reaction_Mixture Extraction Extract with CH₂Cl₂ Reaction_Mixture->Extraction Wash Wash with NaHCO₃ and brine Extraction->Wash Dry_Concentrate Dry (MgSO₄) and concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium nitrite is an oxidizing agent and is toxic.

  • Cyanide salts (CuCN and NaCN) are highly toxic and should be handled with extreme care. Have a cyanide poisoning antidote kit readily available and be familiar with its use.

  • Concentrated hydrochloric acid is corrosive.

Characterization

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Disclaimer

This protocol is intended for use by trained chemistry professionals. The reaction conditions may need to be optimized for different scales or specific laboratory setups. The user is solely responsible for all safety precautions and outcomes.

References

Catalytic Methods for the Preparation of Functionalized Nicotinonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern catalytic methodologies for the synthesis of functionalized nicotinonitriles, which are key structural motifs in numerous pharmaceutical agents and agrochemicals. The following sections detail various catalytic approaches, including transition-metal catalysis, enzymatic synthesis, heterogeneous catalysis, and direct C-H functionalization. Each section includes a summary of quantitative data in tabular format for easy comparison, detailed experimental protocols for key reactions, and visualizations of reaction pathways and workflows using the DOT language.

Transition-Metal Catalyzed C-H Cyanation of Pyridines

Transition-metal catalysis offers a powerful tool for the direct C-H cyanation of pyridine rings, providing an efficient route to functionalized nicotinonitriles. Rhodium-catalyzed reactions, in particular, have demonstrated broad applicability, utilizing directing groups to achieve high regioselectivity.

Data Presentation:

Table 1: Rhodium-Catalyzed C-H Cyanation of 2-Arylpyridines

EntrySubstrateCatalyst (mol%)Cyanating AgentSolventTemp. (°C)Time (h)Yield (%)
12-Phenylpyridine[CpRhCl₂]₂ (1) / AgSbF₆ (10)NCTSToluene1203685
22-(p-Tolyl)pyridine[CpRhCl₂]₂ (1) / AgSbF₆ (10)NCTSToluene1203692
32-(p-Methoxyphenyl)pyridine[CpRhCl₂]₂ (1) / AgSbF₆ (10)NCTSToluene1203695
42-(p-Fluorophenyl)pyridine[CpRhCl₂]₂ (1) / AgSbF₆ (10)NCTSToluene1203678

*NCTS = N-Cyano-N-phenyl-p-methylbenzenesulfonamide

Experimental Protocol: Rhodium-Catalyzed C-H Cyanation of 2-Phenylpyridine

Materials:

  • 2-Phenylpyridine

  • N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS)

  • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Toluene (anhydrous)

  • Schlenk tube

  • Magnetic stirrer with heating

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-phenylpyridine (1.0 mmol), NCTS (2.0 mmol), [Cp*RhCl₂]₂ (0.01 mmol, 1 mol%), and AgSbF₆ (0.1 mmol, 10 mol%).[1]

  • Add anhydrous toluene (2.0 mL) to the tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 36 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-(2-cyanophenyl)pyridine.[1]

Visualization:

Rhodium_Catalytic_Cycle cluster_legend Catalytic Cycle for Rh-catalyzed C-H Cyanation Rh(III) Active Rh(III) Catalyst Intermediate_A Cyclometalated Rh(III) Intermediate Rh(III)->Intermediate_A Pyridine Substrate -H+ Intermediate_B Rh(III)-NCTS Complex Intermediate_A->Intermediate_B NCTS Product_Complex Rh(III)-Product Complex Intermediate_B->Product_Complex Reductive Elimination Product_Complex->Rh(III) Release of Nicotinonitrile

Caption: Catalytic cycle for Rh-catalyzed C-H cyanation.

Enzymatic Synthesis of Nicotinic Acid from 3-Cyanopyridine

Biocatalysis presents a green and highly selective alternative for the synthesis of nicotinic acid (a derivative of nicotinonitrile) from 3-cyanopyridine. Nitrilase enzymes are particularly effective for this transformation.

Data Presentation:

Table 2: Enzymatic Hydrolysis of 3-Cyanopyridine to Nicotinic Acid

EntryEnzyme SourceBiocatalyst FormSubstrate Conc. (M)Temp. (°C)pHTime (h)Conversion (%)
1Gordonia terrae MTCC8139Whole cells1.65 (fed-batch)408.05.5100
2Bacillus pallidus Dac521Whole cells0.3608.0-100
3Rhodococcus rhodochrous J1Resting cells-308.0-~100
4E. coli expressing A. facilis nitrilaseImmobilized whole cells0.8607.0-100
Experimental Protocol: Nicotinic Acid Production using Immobilized E. coli Expressing Nitrilase

Materials:

  • Recombinant E. coli cells expressing nitrilase

  • 3-Cyanopyridine

  • Sodium alginate

  • Glutaraldehyde

  • Polyethyleneimine (PEI)

  • Calcium chloride (CaCl₂)

  • Tris-HCl buffer

  • Packed-bed bioreactor

Procedure:

A. Immobilization of E. coli cells:

  • Harvest the recombinant E. coli cells by centrifugation and wash with buffer.

  • Resuspend the cell pellet in a sodium alginate solution.

  • Extrude the cell-alginate mixture dropwise into a CaCl₂ solution to form beads.

  • Harden the beads by soaking in a solution containing glutaraldehyde and PEI.

  • Wash the immobilized cell beads thoroughly with buffer to remove any residual chemicals.[2]

B. Biocatalytic Conversion in a Packed-Bed Bioreactor:

  • Pack the immobilized cell beads into a column to create a packed-bed bioreactor.[2]

  • Prepare a substrate solution of 0.8 M 3-cyanopyridine in 0.1 M Tris-HCl buffer (pH 7.0).

  • Pump the substrate solution through the packed-bed bioreactor at a controlled flow rate (e.g., 2 mL/min) and maintain the temperature at 60 °C.[2]

  • Collect the effluent from the bioreactor, which contains the product, nicotinic acid.

  • Monitor the conversion of 3-cyanopyridine to nicotinic acid using HPLC analysis.

  • The product can be purified from the reaction mixture by crystallization.

Visualization:

Enzymatic_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreactor Operation cluster_purification Downstream Processing Cell_Culture Recombinant E. coli Culture Immobilization Cell Immobilization (Sodium Alginate, Glutaraldehyde, PEI) Cell_Culture->Immobilization Substrate 3-Cyanopyridine Solution Bioreactor Packed-Bed Bioreactor (Immobilized Cells) Substrate->Bioreactor Product Nicotinic Acid Solution Bioreactor->Product Purification Purification (e.g., Crystallization) Product->Purification Final_Product Pure Nicotinic Acid Purification->Final_Product

Caption: Workflow for enzymatic synthesis of nicotinic acid.

Heterogeneous Catalysis using Magnetic Nanoparticles

The use of magnetically separable heterogeneous catalysts provides a sustainable approach to the synthesis of nicotinonitriles, allowing for easy catalyst recovery and reuse. Core-shell magnetic nanoparticles functionalized with catalytic groups are particularly promising.

Data Presentation:

Table 3: Magnetic Nanocatalyst for Nicotinonitrile Synthesis

EntryAldehydeMichael AcceptorCatalystSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeMalononitrileFe₃O₄@SiO₂@tosyl-carboxamideSolvent-free801.595
24-ChlorobenzaldehydeMalononitrileFe₃O₄@SiO₂@tosyl-carboxamideSolvent-free802.092
34-MethoxybenzaldehydeMalononitrileFe₃O₄@SiO₂@tosyl-carboxamideSolvent-free801.596
42-NaphthaldehydeMalononitrileFe₃O₄@SiO₂@tosyl-carboxamideSolvent-free802.590
Experimental Protocol: Synthesis and Application of Fe₃O₄@SiO₂@tosyl-carboxamide

A. Synthesis of the Magnetic Nanocatalyst:

  • Fe₃O₄ Nanoparticles: Synthesize Fe₃O₄ nanoparticles by a co-precipitation method using FeCl₃·6H₂O and FeCl₂·4H₂O in an aqueous solution with the addition of ammonia.[3]

  • Fe₃O₄@SiO₂ Core-Shell Nanoparticles: Coat the Fe₃O₄ nanoparticles with a silica shell by dispersing them in an ethanol/water mixture and adding tetraethyl orthosilicate (TEOS) and ammonia.[3][4]

  • Functionalization with Tosyl-Carboxamide: Reflux the Fe₃O₄@SiO₂ nanoparticles with 2-tosyl-N-(3-(triethoxysilyl)propyl)hydrazine-1-carboxamide in toluene to anchor the functional group to the silica surface. The resulting catalyst is washed and dried.

B. Catalytic Synthesis of Nicotinonitriles:

  • In a reaction vessel, mix an aromatic aldehyde (1.0 mmol), an active methylene compound (e.g., malononitrile, 1.0 mmol), an acetophenone derivative (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Add the Fe₃O₄@SiO₂@tosyl-carboxamide catalyst (e.g., 0.02 g).

  • Heat the reaction mixture at 80 °C under solvent-free conditions for the specified time.

  • Monitor the reaction progress by TLC.

  • After completion, add ethanol to the mixture and separate the magnetic catalyst using an external magnet.

  • The product can be isolated from the solution by crystallization.

Visualization:

Catalyst_Synthesis_Workflow Fe_Salts FeCl₃ / FeCl₂ Fe3O4_NPs Fe₃O₄ Nanoparticles Fe_Salts->Fe3O4_NPs Co-precipitation (NH₃·H₂O) Fe3O4_SiO2 Fe₃O₄@SiO₂ Core-Shell Fe3O4_NPs->Fe3O4_SiO2 Silica Coating (TEOS, NH₃·H₂O) Functionalization Functionalization with Tosyl-Carboxamide Linker Fe3O4_SiO2->Functionalization Final_Catalyst Fe₃O₄@SiO₂@tosyl-carboxamide Functionalization->Final_Catalyst

Caption: Synthesis of the magnetic nanocatalyst.

C-H Functionalization: C3-Selective Cyanation of Pyridines

Direct C-H functionalization of pyridines at the C3 position is a significant challenge. A notable strategy involves the in-situ generation of a dihydropyridine intermediate, which then reacts with an electrophilic cyanating agent.

Data Presentation:

Table 4: C3-Selective Cyanation of Pyridines via Dihydropyridine Intermediate

EntryPyridine SubstrateReducing AgentCyanating AgentOxidantSolventYield (%)
14-PhenylpyridineHBpinN-cyanobenzimidazoleDDQTHF75
24-(tert-Butyl)pyridineHBpinN-cyanobenzimidazoleDDQTHF82
34-(4-Fluorophenyl)pyridineHBpinN-cyanobenzimidazoleDDQTHF78
42,4-DiphenylpyridineHBpinN-cyanobenzimidazoleDDQTHF65

*HBpin = Pinacolborane; DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Experimental Protocol: C3-Selective Cyanation of 4-Phenylpyridine

Materials:

  • 4-Phenylpyridine

  • Pinacolborane (HBpin)

  • N-cyanobenzimidazole

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Tetrahydrofuran (THF, anhydrous)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a dried Schlenk tube under an inert atmosphere, dissolve 4-phenylpyridine (1.0 mmol) in anhydrous THF (5.0 mL).[5][6]

  • Add pinacolborane (1.2 mmol) to the solution and stir the mixture at room temperature for 1 hour to generate the dihydropyridine intermediate in situ.

  • Add N-cyanobenzimidazole (1.5 mmol) to the reaction mixture and continue stirring for 12 hours.

  • Add DDQ (1.2 mmol) to the mixture to effect rearomatization and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-cyano-4-phenylpyridine.

Visualization:

C3_Cyanation_Pathway Pyridine Pyridine Substrate Dihydropyridine In-situ Generated Dihydropyridine Pyridine->Dihydropyridine Reduction (e.g., HBpin) Cyanated_DHP Cyanated Dihydropyridine Dihydropyridine->Cyanated_DHP Electrophilic Cyanation (e.g., N-cyanobenzimidazole) Nicotinonitrile Functionalized Nicotinonitrile Cyanated_DHP->Nicotinonitrile Oxidation (e.g., DDQ) Photocatalysis_Concept Ground_State_PC Photocatalyst (PC) Excited_State_PC Excited Photocatalyst (PC*) Ground_State_PC->Excited_State_PC Light (hν) Pyridine_Radical Pyridine Radical Cation Excited_State_PC->Pyridine_Radical Electron Transfer Pyridine Pyridine Substrate Cyanated_Intermediate Cyanated Radical Intermediate Pyridine_Radical->Cyanated_Intermediate + CN⁻ Cyanide_Source Cyanide Source (e.g., TMSCN) Product Nicotinonitrile Product Cyanated_Intermediate->Product Oxidation

References

Application Notes and Protocols: "6-Tert-butylpyridine-3-carbonitrile" as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tert-butylpyridine-3-carbonitrile is a substituted pyridine derivative that serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including a sterically hindering tert-butyl group and a reactive nitrile functionality, make it a key intermediate in the synthesis of a variety of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The pyridine ring provides a core scaffold, the tert-butyl group can enhance solubility and metabolic stability, and the nitrile group can be readily transformed into other important functional groups such as amines and amides.

These application notes provide detailed protocols for two key transformations of this compound: its reduction to (6-(tert-butyl)pyridin-3-yl)methanamine and its hydrolysis to 6-tert-butylnicotinamide. These products are themselves important intermediates for the synthesis of biologically active compounds.

Application Note 1: Catalytic Hydrogenation to (6-(tert-butyl)pyridin-3-yl)methanamine

The reduction of the nitrile group in this compound to a primary amine yields (6-(tert-butyl)pyridin-3-yl)methanamine. This aminomethylpyridine derivative is a crucial intermediate in the development of novel pharmaceuticals, with potential anti-inflammatory and analgesic properties.[1] The following protocol is based on established methods for the chemoselective hydrogenation of pyridinecarbonitriles.[2][3]

Reaction Scheme:
Quantitative Data for Catalytic Hydrogenation of Pyridinecarbonitriles

The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of pyridinecarbonitriles, based on the hydrogenation of 3-pyridinecarbonitrile, a close structural analog of the target substrate.[2][3]

SubstrateCatalystSolventAdditive (H₂SO₄)Temp. (°C)Pressure (bar)Time (h)Yield (%)
3-Pyridinecarbonitrile10% Pd/CMethanol/Water0.5 equiv.306472
3-Pyridinecarbonitrile10% Pd/CMethanol/Water2.0 equiv.506676 (piperidine)

Note: The selectivity of the reaction (pyridine vs. piperidine ring reduction) can be tuned by adjusting the amount of the acidic additive.

Detailed Experimental Protocol: Synthesis of (6-(tert-butyl)pyridin-3-yl)methanamine

This protocol is adapted from the work of Hegedüs et al. for the selective hydrogenation of pyridinecarbonitriles.[2][3]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Deionized Water

  • Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or hydrogenation apparatus

Procedure:

  • To a high-pressure reaction vessel, add this compound (1.0 eq), methanol, and deionized water.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Add sulfuric acid (0.5 eq) to the reaction mixture.

  • Seal the reaction vessel and purge with nitrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to 6 bar.

  • Stir the reaction mixture at 30°C for 4-6 hours, monitoring the hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with methanol.

  • Combine the filtrate and washes, and carefully neutralize the solution with an aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure (6-(tert-butyl)pyridin-3-yl)methanamine.

Logical Workflow for Catalytic Hydrogenation

G start Start setup Reaction Setup: - this compound - Pd/C catalyst - Solvent (MeOH/H2O) - H2SO4 start->setup hydrogenation Hydrogenation: - 6 bar H2 - 30°C - 4-6 hours setup->hydrogenation workup Work-up: - Filtration - Neutralization - Extraction hydrogenation->workup purification Purification: - Column Chromatography or - Distillation workup->purification product Product: (6-(tert-butyl)pyridin-3-yl)methanamine purification->product

Caption: Workflow for the synthesis of (6-(tert-butyl)pyridin-3-yl)methanamine.

Application Note 2: Hydrolysis to 6-tert-butylnicotinamide

The nitrile group of this compound can be hydrolyzed to the corresponding primary amide, 6-tert-butylnicotinamide. Nicotinamide and its derivatives are important in various biological processes and are used in the pharmaceutical and cosmetic industries. This transformation can be achieved under acidic or basic conditions, or through enzymatic catalysis.

Reaction Scheme:
Quantitative Data for Nitrile Hydrolysis

The following table provides representative conditions for the hydrolysis of nitriles to amides.

SubstrateReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)
Aromatic NitrileConcentrated H₂SO₄Water100-1201-3>90
Aromatic NitrileNaOH or KOHEthanol/WaterReflux2-6>85
3-CyanopyridineNitrile HydrataseWater20-301-2>99
Detailed Experimental Protocol: Synthesis of 6-tert-butylnicotinamide (Acid-Catalyzed Hydrolysis)

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, carefully add this compound (1.0 eq) to concentrated sulfuric acid (5-10 eq) at 0°C (ice bath).

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 100-120°C for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude 6-tert-butylnicotinamide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure amide.

Synthetic Pathway for 6-tert-butylnicotinamide

G start This compound hydrolysis Acid-Catalyzed Hydrolysis (Conc. H2SO4, H2O, 100-120°C) start->hydrolysis neutralization Neutralization (Na2CO3 solution) hydrolysis->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction purification Recrystallization extraction->purification product 6-tert-butylnicotinamide purification->product

Caption: Synthetic route to 6-tert-butylnicotinamide via acid-catalyzed hydrolysis.

Conclusion

This compound is a valuable synthetic intermediate with a reactive nitrile group that allows for its conversion into other important functional groups. The protocols provided herein for the synthesis of (6-(tert-butyl)pyridin-3-yl)methanamine and 6-tert-butylnicotinamide demonstrate the utility of this building block in accessing key structural motifs for drug discovery and development. The ability to selectively transform the nitrile group while potentially retaining the pyridine core makes this compound a strategic component in the design of novel chemical entities. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic goals.

References

Applications of 6-Tert-butylpyridine-3-carbonitrile in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Tert-butylpyridine-3-carbonitrile has emerged as a valuable scaffold in medicinal chemistry, primarily serving as a key building block for the synthesis of potent therapeutic agents. Its derivatives have demonstrated significant activity in antiviral and anti-inflammatory applications. This document provides a detailed account of its applications, including quantitative data on biological activity, comprehensive experimental protocols for the synthesis and evaluation of its derivatives, and visual representations of relevant biological pathways and experimental workflows.

Application as an Antiviral Agent: Hepatitis C Virus (HCV) Inhibitors

A significant application of this compound lies in its use as a precursor for the synthesis of pyrido[2,3-d]pyrimidine derivatives, which have been identified as potent inhibitors of the Hepatitis C virus (HCV). These compounds target the viral NS5A and NS5B polymerase, proteins essential for viral replication.

Quantitative Biological Activity Data

The inhibitory activity of pyrido[2,3-d]pyrimidine derivatives against HCV is typically quantified by their half-maximal effective concentration (EC50) in cell-based replicon assays. The following table summarizes the EC50 values for representative compounds derived from a 2-amino-6-tert-butylpyridine-3-carbonitrile precursor.

Compound IDHCV Genotype 1a EC50 (pM)HCV Genotype 1b EC50 (pM)
Ombitasvir (ABT-267) 14.15.0
Reference Drug

Data sourced from studies on ombitasvir, a clinically approved HCV NS5A inhibitor.[1]

Experimental Protocols

1. Synthesis of Pyrido[2,3-d]pyrimidine-based HCV Inhibitors

This protocol outlines a general synthetic route for preparing pyrido[2,3-d]pyrimidine derivatives, starting from a precursor readily synthesized from this compound.

Workflow for Synthesis of Pyrido[2,3-d]pyrimidine HCV Inhibitors

G cluster_0 Starting Material Preparation cluster_1 Core Scaffold Synthesis cluster_2 Functionalization This compound This compound Bromination Bromination This compound->Bromination Amination Amination Bromination->Amination 2-Amino-5-bromo-6-tert-butylpyridine-3-carbonitrile 2-Amino-5-bromo-6-tert-butylpyridine-3-carbonitrile Amination->2-Amino-5-bromo-6-tert-butylpyridine-3-carbonitrile Cyclization with Guanidine Cyclization with Guanidine 2-Amino-5-bromo-6-tert-butylpyridine-3-carbonitrile->Cyclization with Guanidine Pyrido[2,3-d]pyrimidine core Pyrido[2,3-d]pyrimidine core Cyclization with Guanidine->Pyrido[2,3-d]pyrimidine core Coupling Reactions Coupling Reactions Pyrido[2,3-d]pyrimidine core->Coupling Reactions Final HCV Inhibitor Final HCV Inhibitor Coupling Reactions->Final HCV Inhibitor

Caption: Synthetic workflow for pyrido[2,3-d]pyrimidine HCV inhibitors.

  • Step 1: Synthesis of 2-Amino-5-bromo-6-tert-butylpyridine-3-carbonitrile.

    • To a solution of 2-aminopyridine in acetic acid, add bromine dropwise with stirring while maintaining the temperature below 20°C.

    • After the addition is complete, continue stirring for a specified period.

    • Pour the reaction mixture into a solution of sodium hydroxide and sodium bisulfite.

    • Filter the resulting precipitate, wash with water, and dry to obtain 2-amino-5-bromopyridine.

    • Further functionalization to introduce the tert-butyl and cyano groups can be achieved through established methods.

  • Step 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core.

    • A mixture of 2-amino-5-bromo-6-tert-butylpyridine-3-carbonitrile and guanidine hydrochloride is heated in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., sodium ethoxide).

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed, and dried.

  • Step 3: Functionalization of the Pyrido[2,3-d]pyrimidine Core.

    • The core scaffold can be further modified through various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce different substituents at specific positions, leading to a library of potential HCV inhibitors.

2. HCV Replicon Assay Protocol

This assay is used to determine the in vitro efficacy of the synthesized compounds against HCV replication.

HCV Replicon Assay Workflow

G Huh-7 cells harboring HCV replicon Huh-7 cells harboring HCV replicon Seed cells in 96-well plates Seed cells in 96-well plates Huh-7 cells harboring HCV replicon->Seed cells in 96-well plates Treat with test compounds (serial dilutions) Treat with test compounds (serial dilutions) Seed cells in 96-well plates->Treat with test compounds (serial dilutions) Incubate for 72 hours Incubate for 72 hours Treat with test compounds (serial dilutions)->Incubate for 72 hours Lyse cells and measure luciferase activity Lyse cells and measure luciferase activity Incubate for 72 hours->Lyse cells and measure luciferase activity Calculate EC50 values Calculate EC50 values Lyse cells and measure luciferase activity->Calculate EC50 values

Caption: Workflow for the HCV replicon assay.

  • Cell Line: Human hepatoma (Huh-7) cells harboring a subgenomic HCV replicon containing a luciferase reporter gene are used.

  • Procedure:

    • Seed the Huh-7 replicon cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the test compounds.

    • Incubate the plates for 72 hours at 37°C in a CO2 incubator.

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

    • The EC50 value is calculated as the concentration of the compound that reduces the luciferase activity by 50% compared to untreated control cells.

HCV Replication and Inhibition

G cluster_0 HCV Life Cycle HCV RNA HCV RNA Translation & Polyprotein Processing Translation & Polyprotein Processing HCV RNA->Translation & Polyprotein Processing NS5A/NS5B NS5A/NS5B Translation & Polyprotein Processing->NS5A/NS5B RNA Replication RNA Replication NS5A/NS5B->RNA Replication New HCV RNA New HCV RNA RNA Replication->New HCV RNA Pyrido[2,3-d]pyrimidine Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor->NS5A/NS5B Inhibition

Caption: Inhibition of HCV replication by targeting NS5A/NS5B.

Application as an Anti-inflammatory Agent

Derivatives of pyridine carbonitriles, including those structurally related to this compound, have shown promise as anti-inflammatory agents. Their mechanism of action is often associated with the inhibition of key inflammatory mediators.

Quantitative Biological Activity Data

The anti-inflammatory activity of pyridine derivatives can be assessed in vivo using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter.

Compound TypeDose (mg/kg)Edema Inhibition (%)
Pyridine Carbonitrile Derivatives VariesSignificant inhibition observed
Indomethacin (Standard) 10~50-60%

Note: Specific data for a direct derivative of this compound with anti-inflammatory activity is not yet prominently available in the literature. The data presented is representative of the broader class of pyridine carbonitrile derivatives.

Experimental Protocols

1. Synthesis of Pyridine-based Anti-inflammatory Agents

The synthesis of anti-inflammatory pyridine derivatives often involves the reaction of a substituted pyridine carbonitrile with various reagents to introduce pharmacologically active moieties.

2. Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Carrageenan-Induced Paw Edema Protocol

G Fast rats overnight Fast rats overnight Administer test compound or vehicle Administer test compound or vehicle Fast rats overnight->Administer test compound or vehicle Inject carrageenan into hind paw Inject carrageenan into hind paw Administer test compound or vehicle->Inject carrageenan into hind paw Measure paw volume at intervals (e.g., 1, 2, 3, 4h) Measure paw volume at intervals (e.g., 1, 2, 3, 4h) Inject carrageenan into hind paw->Measure paw volume at intervals (e.g., 1, 2, 3, 4h) Calculate percentage inhibition of edema Calculate percentage inhibition of edema Measure paw volume at intervals (e.g., 1, 2, 3, 4h)->Calculate percentage inhibition of edema G Cellular Injury Cellular Injury Release of Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Release of Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Cellular Injury->Release of Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Vasodilation & Increased Permeability Vasodilation & Increased Permeability Release of Inflammatory Mediators (e.g., Prostaglandins, Cytokines)->Vasodilation & Increased Permeability Edema Edema Vasodilation & Increased Permeability->Edema Pyridine Derivative Pyridine Derivative Pyridine Derivative->Release of Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Inhibition

References

Application Notes and Protocols for Pyridine-3-Carbonitrile Derivatives in Materials Science and OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed a lack of specific data regarding the application of "6-Tert-butylpyridine-3-carbonitrile" in materials science and Organic Light-Emitting Diodes (OLEDs). The following application notes and protocols are therefore based on closely related and well-documented pyridine-dicarbonitrile and pyridine-3,5-dicarbonitrile derivatives that are utilized as core components in advanced materials for OLEDs, particularly in Thermally Activated Delayed Fluorescence (TADF) emitters. These notes are intended to provide a representative framework and guidance for researchers interested in the potential applications of "this compound" and similar compounds.

Introduction to Pyridine-Carbonitrile Derivatives in OLEDs

Pyridine-carbonitrile moieties are a significant class of compounds in the field of organic electronics. Their electron-deficient nature makes them excellent acceptor units in the design of functional materials for OLEDs. When combined with suitable electron-donating moieties, these molecules can form donor-acceptor (D-A) structures that are critical for achieving efficient light emission.

The tert-butyl group, as would be present in "this compound," typically enhances solubility in organic solvents and can introduce steric hindrance. This can be advantageous in solution-based processing of OLEDs and in controlling the molecular packing in thin films to optimize device performance.

A key application of these materials is in the development of TADF emitters. In TADF, the small energy gap between the singlet and triplet excited states (ΔEST) allows for the efficient harvesting of non-emissive triplet excitons, which can be converted to emissive singlet excitons through reverse intersystem crossing (RISC). This mechanism can lead to theoretical internal quantum efficiencies of up to 100%.

Application: Thermally Activated Delayed Fluorescence (TADF) Emitters

Derivatives of pyridine-carbonitrile are instrumental in creating high-efficiency TADF emitters for next-generation OLEDs. By carefully designing the D-A architecture, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be spatially separated, leading to a small ΔEST.

Key Performance Metrics of Related Pyridine-Dicarbonitrile TADF Emitters

The following table summarizes typical performance data for OLEDs incorporating pyridine-dicarbonitrile-based TADF emitters. This data is compiled from various sources and represents the state-of-the-art for this class of materials.

Emitter TypeHost MaterialDoping Conc. (%)Emission ColorMax. External Quantum Efficiency (EQE) (%)
Pyridine-dicarbonitrile-carbazoleCBP10Orange-Red9.8
2,6-diphenylpyridine-3,5-dicarbonitrile core--Sky Blue to Green/Yellow>20 (approaching 30)
Triarylamine-pyridine-carbonitrile--Greenish-Yellow39.1
Triarylamine-pyridine-carbonitrile--Orange-Red26.2

Experimental Protocols

The following are generalized experimental protocols for the synthesis, characterization, and device fabrication utilizing pyridine-carbonitrile-based emitters. These should be adapted based on the specific molecular target and laboratory conditions.

General Synthesis of a Donor-Acceptor TADF Emitter

This protocol outlines a typical cross-coupling reaction to synthesize a D-A molecule with a pyridine-carbonitrile acceptor.

Materials:

  • Halogenated pyridine-carbonitrile acceptor (e.g., a bromo- or chloro- derivative)

  • Boronic acid or ester derivative of the donor moiety

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve the halogenated pyridine-carbonitrile acceptor (1.0 eq.), the donor boronic acid/ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.) in the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas for 20-30 minutes.

  • Add the palladium catalyst (0.05-0.10 eq.) to the mixture under a counter-flow of inert gas.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity emitter.

Photophysical Characterization

Objective: To determine the key photophysical properties of the synthesized emitter.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Phosphorescence lifetime measurement system

Procedure:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:

    • Prepare dilute solutions of the compound in a suitable solvent (e.g., toluene, dichloromethane) with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

    • Record the UV-Vis absorption spectrum to determine the absorption maxima (λₐₑₛ).

    • Record the PL emission spectrum by exciting at a wavelength corresponding to an absorption maximum to determine the emission maximum (λₑₘ).

    • Measure the photoluminescence quantum yield (PLQY) using an integrating sphere or a relative method with a known standard.

  • Phosphorescence and Delayed Fluorescence Measurement:

    • Record the low-temperature (77 K) phosphorescence spectrum in a frozen solvent matrix to determine the energy of the triplet state (Eₜ).

    • Measure the transient PL decay at room temperature to distinguish between prompt fluorescence and delayed fluorescence, allowing for the calculation of the RISC rate.

    • The singlet state energy (Eₛ) can be estimated from the onset of the fluorescence spectrum. The ΔEST is then calculated as Eₛ - Eₜ.

OLED Device Fabrication and Characterization

Objective: To fabricate and test the performance of an OLED using the synthesized emitter.

Device Structure (multilayer): ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: host doped with emitter) / Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

Fabrication Procedure (by thermal evaporation):

  • Clean the patterned Indium Tin Oxide (ITO) coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Deposit the organic layers sequentially by thermal evaporation at controlled rates. The emissive layer is co-evaporated from two sources containing the host material and the TADF emitter at a specific doping concentration.

  • Deposit the electron injection layer and the metal cathode without breaking the vacuum.

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

  • Measure the electroluminescence (EL) spectrum at different driving voltages.

  • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency as a function of luminance.

  • Analyze the efficiency roll-off at high brightness.

Visualizations

Logical Relationship in TADF Emitter Design

cluster_0 Molecular Design cluster_1 Photophysical Properties cluster_2 Device Performance Donor_Moiety Electron Donating Moiety (e.g., Carbazole, Triarylamine) DA_Molecule Donor-Acceptor TADF Emitter Donor_Moiety->DA_Molecule Acceptor_Moiety Pyridine-Carbonitrile Acceptor Core Acceptor_Moiety->DA_Molecule HOMO_LUMO Spatial Separation of HOMO and LUMO DA_Molecule->HOMO_LUMO Leads to dEST Small Singlet-Triplet Energy Gap (ΔEST) HOMO_LUMO->dEST Results in RISC Efficient Reverse Intersystem Crossing (RISC) dEST->RISC Enables High_EQE High External Quantum Efficiency (EQE) RISC->High_EQE Achieves

Caption: Design principle of pyridine-carbonitrile based TADF emitters for high-efficiency OLEDs.

Experimental Workflow for OLED Material Development

Start Conceptual Design of Pyridine-Carbonitrile Emitter Synthesis Organic Synthesis and Purification Start->Synthesis Characterization Photophysical and Electrochemical Characterization Synthesis->Characterization Device_Fab OLED Device Fabrication Characterization->Device_Fab Device_Test Device Performance Testing (J-V-L, EQE, EL) Device_Fab->Device_Test Analysis Data Analysis and Structure-Property Relationship Device_Test->Analysis Analysis->Start Iteration for Optimization End Optimized Material/Device Analysis->End

Caption: Iterative workflow for the development and testing of new OLED emitter materials.

Application Notes and Protocols: Reactions of 6-Tert-butylpyridine-3-carbonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tert-butylpyridine-3-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridine core, substituted with a sterically hindering tert-butyl group and an electron-withdrawing cyano group, presents a unique reactivity profile. The electron-deficient nature of the pyridine ring, further activated by the nitrile moiety, makes it susceptible to nucleophilic attack. This document provides detailed application notes and experimental protocols for the reactions of this compound and its derivatives with various classes of nucleophiles, including amines, thiols, organometallic reagents, and azide ions. The tert-butyl group at the 6-position offers steric hindrance, which can influence the regioselectivity of these reactions, making this substrate a valuable tool for the synthesis of specifically substituted pyridine derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction. A common precursor, 6-bromo-3-cyanopyridine, can be synthesized from 3-aminopyridine. The subsequent coupling with a tert-butyl source, such as tert-butylmagnesium chloride, in the presence of a suitable palladium catalyst and ligand, would yield the desired product.

G cluster_synthesis Plausible Synthesis of this compound 3-Aminopyridine 3-Aminopyridine 6-Bromo-3-aminopyridine 6-Bromo-3-aminopyridine 3-Aminopyridine->6-Bromo-3-aminopyridine  Bromination  (e.g., NBS) 6-Bromo-3-cyanopyridine 6-Bromo-3-cyanopyridine 6-Bromo-3-aminopyridine->6-Bromo-3-cyanopyridine  Sandmeyer Reaction  (NaNO2, HCl, CuCN) This compound This compound 6-Bromo-3-cyanopyridine->this compound  Palladium-catalyzed  Cross-Coupling  (t-BuMgCl, Pd catalyst)

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Bromo-3-aminopyridine [1]

  • To a solution of 3-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-bromo-3-aminopyridine.

Step 2: Synthesis of 6-Bromo-3-cyanopyridine (Sandmeyer Reaction)

  • Suspend 6-bromo-3-aminopyridine (1.0 eq) in an aqueous solution of HCl at 0 °C.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Stir the reaction mixture at room temperature for several hours, then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield 6-bromo-3-cyanopyridine.

Step 3: Synthesis of this compound (Palladium-Catalyzed Cross-Coupling)

  • To an oven-dried flask under an inert atmosphere, add 6-bromo-3-cyanopyridine (1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and an appropriate solvent such as THF.

  • Add a solution of tert-butylmagnesium chloride (1.5 eq) in THF dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Reactions with Nucleophiles: Overview

This compound can undergo nucleophilic attack at two primary sites: the pyridine ring (via nucleophilic aromatic substitution, SNAr) and the nitrile group. The preferred reaction pathway is dependent on the nature of the nucleophile and the reaction conditions. The bulky tert-butyl group at the 6-position sterically hinders attack at this position, making the 2-position the most likely site for SNAr on the pyridine ring, especially if a leaving group is present.

G cluster_reactions Reaction Pathways of this compound Derivatives Start 6-X-pyridine-3-carbonitrile (X = Leaving Group, e.g., Br) SNAr Nucleophilic Aromatic Substitution (at C2 position) Start->SNAr Nitrile_Add Nucleophilic Addition (to Cyano Group) Start->Nitrile_Add Nuc_Weak Weak Nucleophiles (Amines, Thiols, Alkoxides) Nuc_Weak->SNAr  Favored Pathway Nuc_Strong Strong Nucleophiles (Grignard, Organolithium) Nuc_Strong->Nitrile_Add  Favored Pathway

Caption: General reactivity of 6-substituted-3-cyanopyridines with nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) with Amines, Thiols, and Alkoxides

In the presence of a suitable leaving group at the 2-position (e.g., a halogen), this compound derivatives readily undergo SNAr reactions with a variety of nucleophiles.

Table 1: Representative SNAr Reactions
NucleophileReagents and ConditionsProductExpected Yield (%)
Primary/Secondary AmineAmine, Base (e.g., K2CO3), Solvent (e.g., DMF), 80-120 °C2-Amino-6-tert-butylpyridine-3-carbonitrile70-90
ThiolThiol, Base (e.g., NaH), Solvent (e.g., THF), rt-60 °C2-Thioether-6-tert-butylpyridine-3-carbonitrile75-95
AlkoxideSodium Alkoxide, Alcohol, Reflux2-Alkoxy-6-tert-butylpyridine-3-carbonitrile60-85

Experimental Protocol: General Procedure for SNAr

G cluster_workflow General SNAr Experimental Workflow Start Combine 2-halo-6-tert-butyl- pyridine-3-carbonitrile, nucleophile, and base in a suitable solvent. Reaction Heat the reaction mixture and monitor by TLC. Start->Reaction Workup Quench the reaction, extract with an organic solvent. Reaction->Workup Purification Wash, dry, concentrate, and purify by column chromatography. Workup->Purification Product Characterize the purified product. Purification->Product

Caption: A typical experimental workflow for SNAr reactions.

  • To a solution of 2-halo-6-tert-butylpyridine-3-carbonitrile (1.0 eq) in an appropriate solvent (e.g., DMF for amines, THF for thiols), add the nucleophile (1.2-1.5 eq) and a suitable base (e.g., K2CO3 for amines, NaH for thiols).

  • Heat the reaction mixture to the desired temperature and monitor its progress using TLC.

  • After completion, cool the mixture to room temperature and quench appropriately (e.g., with water).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine.

Reactions with Organometallic Reagents

Strong carbon nucleophiles such as Grignard and organolithium reagents typically add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine yields a ketone.

Table 2: Reactions with Organometallic Reagents
ReagentConditionsIntermediateFinal Product (after hydrolysis)Expected Yield (%)
Grignard Reagent (R-MgX)1. THF, 0 °C to rt2. H3O+Imine6-tert-Butyl-3-acylpyridine60-80
Organolithium Reagent (R-Li)1. THF, -78 °C to rt2. H3O+Imine6-tert-Butyl-3-acylpyridine65-85
Experimental Protocol: Reaction with Grignard Reagents[2]
  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add the Grignard reagent (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of NH4Cl, followed by the addition of aqueous HCl until the solution is acidic.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine.

  • Extract the product with an organic solvent, wash with saturated aqueous NaHCO3 and brine, dry, and concentrate.

  • Purify the resulting ketone by column chromatography.

Reaction with Sodium Azide

Sodium azide can react with this compound in two ways: as a nucleophile in an SNAr reaction if a leaving group is present at the 2-position, or by undergoing a [3+2] cycloaddition with the nitrile group to form a tetrazole.

Table 3: Reactions with Sodium Azide
Reaction TypeReagents and ConditionsProductExpected Yield (%)
SNArNaN3, DMF, 100 °C (with 2-halo precursor)2-Azido-6-tert-butylpyridine-3-carbonitrile70-90
[3+2] CycloadditionNaN3, NH4Cl, DMF, 120 °C5-(6-tert-Butylpyridin-3-yl)-1H-tetrazole60-80
Experimental Protocol: Tetrazole Formation
  • In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.

  • Heat the mixture to 120 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and carefully acidify with aqueous HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the tetrazole.

Conclusion

This compound is a valuable substrate for the synthesis of a wide array of substituted pyridines. Its reactivity can be selectively directed towards either nucleophilic aromatic substitution on the pyridine ring or nucleophilic addition to the cyano group by careful choice of the nucleophile and reaction conditions. The protocols and data presented herein provide a foundational guide for researchers in the exploration and utilization of this versatile building block in drug discovery and materials science. Further optimization of the reaction conditions may be necessary for specific substrates and nucleophiles to achieve optimal yields and purity.

References

Application Notes and Protocols for the Derivatization of the Nitrile Group in 6-Tert-butylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 6-tert-butylpyridine-3-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and its derivatization opens avenues to a variety of functional groups, including amides, carboxylic acids, primary amines, and tetrazoles. The protocols outlined below describe key transformations of the nitrile functionality, yielding versatile intermediates for further synthetic elaboration.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding amide (6-tert-butylnicotinamide) or the carboxylic acid (6-tert-butylnicotinic acid). The choice of reaction conditions, particularly the strength of the acid or base and the reaction temperature, dictates the final product.

Partial Hydrolysis to 6-tert-butylnicotinamide

Catalytic hydration offers a mild and selective method for the conversion of nitriles to amides, minimizing the over-hydrolysis to the carboxylic acid.

Experimental Protocol: Catalytic Hydration to Amide

  • Materials:

    • This compound

    • Manganese dioxide (MnO₂)

    • Water, deionized

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in a solution of water.

    • Add manganese dioxide (0.1-0.2 eq) to the suspension.

    • Attach a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-15 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide catalyst. Wash the catalyst with a small amount of hot water.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude 6-tert-butylnicotinamide.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Complete Hydrolysis to 6-tert-butylnicotinic Acid

Strong acidic or basic conditions are employed for the complete hydrolysis of the nitrile to the corresponding carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis to Carboxylic Acid

  • Materials:

    • This compound

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

    • Sodium hydroxide (NaOH) solution (for neutralization)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • pH paper or pH meter

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux (approximately 120-140 °C) with vigorous stirring.

    • Monitor the reaction by TLC or HPLC until the starting material and the intermediate amide are consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 3-4, which is the isoelectric point for the amino acid, causing the product to precipitate.

    • Collect the precipitated 6-tert-butylnicotinic acid by filtration, wash with cold water, and dry under vacuum.

Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile group provides access to (6-tert-butylpyridin-3-yl)methanamine, a valuable primary amine intermediate. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol: Catalytic Hydrogenation to (6-tert-butylpyridin-3-yl)methanamine

  • Materials:

    • This compound

    • Raney Nickel or Palladium on Carbon (Pd/C, 10%)

    • Ethanol or Methanol

    • Ammonia solution (optional, to suppress secondary amine formation)

    • Hydrogen gas source

    • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Procedure:

    • In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in ethanol or methanol.

    • Add the Raney Nickel or Pd/C catalyst (typically 5-10% by weight of the nitrile).

    • If desired, add a small amount of ammonia solution to the reaction mixture to minimize the formation of secondary amine byproducts.

    • Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Heat the reaction mixture to 50-80 °C with efficient stirring.

    • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-12 hours.

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude (6-tert-butylpyridin-3-yl)methanamine.

    • The product can be purified by distillation under reduced pressure or by column chromatography.

[3+2] Cycloaddition for Tetrazole Synthesis

The [3+2] cycloaddition of the nitrile group with an azide source is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. The resulting tetrazole, 5-(6-tert-butylpyridin-3-yl)-1H-tetrazole, is often used as a bioisostere for a carboxylic acid group in drug design.

Experimental Protocol: Synthesis of 5-(6-tert-butylpyridin-3-yl)-1H-tetrazole

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)

    • Dimethylformamide (DMF) or Water

    • Hydrochloric acid (HCl), 1M

    • Round-bottom flask or microwave reactor vial

    • Reflux condenser or microwave synthesizer

    • Magnetic stirrer and heating mantle/stir plate

  • Procedure:

    • To a round-bottom flask or a microwave reactor vial, add this compound (1.0 eq), sodium azide (1.5-2.0 eq), and a catalyst such as zinc chloride (0.5-1.0 eq) or ammonium chloride (1.0-1.5 eq).

    • Add DMF or water as the solvent.

    • Conventional Heating: Attach a reflux condenser and heat the mixture at 100-130 °C for 12-24 hours.

    • Microwave Irradiation: Seal the reaction vessel and heat in a microwave reactor at 150-180 °C for 30-60 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If using DMF, carefully pour the mixture into water.

    • Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to protonate the tetrazole and induce precipitation.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(6-tert-butylpyridin-3-yl)-1H-tetrazole.

    • The product can be further purified by recrystallization.

Data Summary

Derivatization ReactionProductTypical ReagentsTypical ConditionsExpected Yield Range
Partial Hydrolysis (Hydration)6-tert-butylnicotinamideMnO₂, H₂OReflux, 8-15 h70-90%
Complete Hydrolysis6-tert-butylnicotinic acidH₂SO₄, H₂OReflux, 12-24 h60-80%
Reduction(6-tert-butylpyridin-3-yl)methanamineH₂, Raney Ni or Pd/C50-80 °C, 50-100 psi H₂, 4-12 h75-95%
[3+2] Cycloaddition5-(6-tert-butylpyridin-3-yl)-1H-tetrazoleNaN₃, ZnCl₂ or NH₄ClConventional: 100-130 °C, 12-24 h; Microwave: 150-180 °C, 30-60 min80-95%

Note: Yields are generalized and may vary depending on the specific reaction conditions and scale.

Visualized Workflows

Hydrolysis_Workflow start This compound reagents_amide MnO2, H2O start->reagents_amide Partial Hydrolysis reagents_acid Conc. H2SO4, H2O start->reagents_acid Complete Hydrolysis conditions_amide Reflux (100-110 °C) reagents_amide->conditions_amide product_amide 6-tert-butylnicotinamide conditions_amide->product_amide conditions_acid Reflux (120-140 °C) reagents_acid->conditions_acid product_acid 6-tert-butylnicotinic acid conditions_acid->product_acid

Caption: Workflow for the hydrolysis of this compound.

Reduction_Workflow start This compound reagents H2, Raney Ni or Pd/C start->reagents Reduction conditions 50-80 °C, 50-100 psi reagents->conditions workup Filtration, Concentration conditions->workup product (6-tert-butylpyridin-3-yl)methanamine workup->product

Caption: Workflow for the reduction of this compound.

Cycloaddition_Workflow start This compound reagents NaN3, ZnCl2 or NH4Cl start->reagents [3+2] Cycloaddition conditions Heat (Conventional or Microwave) reagents->conditions workup Acidification, Filtration conditions->workup product 5-(6-tert-butylpyridin-3-yl)-1H-tetrazole workup->product

Caption: Workflow for the synthesis of 5-(6-tert-butylpyridin-3-yl)-1H-tetrazole.

Application Notes and Protocols: Photophysical Properties of 6-Tert-butylpyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-Tert-butylpyridine-3-carbonitrile are a class of heterocyclic compounds with potential applications in materials science and drug discovery. The presence of a pyridine ring, a cyano group, and a bulky tert-butyl group suggests that these molecules may possess interesting electronic and photophysical properties. The electron-withdrawing nature of the cyano group and the pyridine nitrogen, combined with the electron-donating and solubilizing effect of the tert-butyl group, can lead to compounds with tunable absorption and emission characteristics. Understanding these photophysical properties is crucial for their application in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

This document provides a set of standardized experimental protocols for the detailed characterization of the photophysical properties of novel this compound derivatives. While specific experimental data for this class of compounds is not extensively available in public literature, the methodologies described herein are widely applicable. The provided data tables, based on related pyridine derivatives, serve as a template for the presentation and comparison of experimental results.

Data Presentation

The systematic evaluation and comparison of photophysical data are essential for establishing structure-property relationships. All quantitative data should be summarized in a clear and organized manner. Below are template tables for presenting key photophysical parameters.

Table 1: Absorption and Emission Properties of Pyridine Derivatives in Dichloromethane (CH₂Cl₂)

Compoundλabs (nm)ε (M-1cm-1)λem (nm)Stokes Shift (nm)
Example: Derivative A 29025,00035060
Example: Derivative B 31032,00038070
Your Compound 1
Your Compound 2

Table 2: Fluorescence Quantum Yield and Lifetime Data in Dichloromethane (CH₂Cl₂)

CompoundExcitation Wavelength (nm)Fluorescence Quantum Yield (ΦF)aFluorescence Lifetime (τ) (ns)
Example: Derivative A 2900.452.5
Example: Derivative B 3100.623.1
Your Compound 1
Your Compound 2

aRelative quantum yields can be determined using a well-characterized standard such as quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or 2-aminopyridine in ethanol (ΦF = 0.37).[1]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reproducible and comparable photophysical data.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum light absorption (λabs) and the molar absorption coefficient (ε).

Materials:

  • Dual-beam UV-Visible spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile)

  • Volumetric flasks and micropipettes

  • The this compound derivative to be analyzed

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in the chosen solvent at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the range of 10-5 to 10-6 M.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and record a baseline spectrum over the desired wavelength range (e.g., 250-600 nm).

  • Sample Measurement: Record the absorption spectra of the diluted solutions of the compound. Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Analysis: Determine the wavelength of maximum absorbance (λabs). Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Emission Spectroscopy

Objective: To determine the wavelength of maximum fluorescence emission (λem).

Materials:

  • Fluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent

  • The this compound derivative to be analyzed

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λabs determined from the UV-Visible absorption spectrum.

  • Emission Scan: Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Data Analysis: Identify the wavelength of maximum emission intensity (λem).

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

Objective: To measure the efficiency of the fluorescence process relative to a known standard.

Materials:

  • Fluorometer

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate, 2-aminopyridine)

  • The this compound derivative to be analyzed

Methodology:

  • Standard and Sample Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions, ensuring the excitation and emission slit widths are kept constant.

  • Data Analysis:

    • Integrate the area under the emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots gives the gradient (Grad).

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstandard × (Gradsample / Gradstandard) × (ηsample2 / ηstandard2) where Φ is the quantum yield and η is the refractive index of the solvent. If the same solvent is used for both sample and standard, the refractive index term cancels out.

Visualizations

Signaling Pathways and Logical Relationships

The relationship between molecular structure and the resulting photophysical properties can be visualized to guide the design of new derivatives with desired characteristics.

Structure-Property Relationship for Pyridine Derivatives cluster_structure Molecular Structure cluster_properties Photophysical Properties Substituent Substituent Absorption_Wavelength Absorption_Wavelength Substituent->Absorption_Wavelength Electron Donating/Withdrawing Effects Emission_Wavelength Emission_Wavelength Substituent->Emission_Wavelength Polarity Effects Quantum_Yield Quantum_Yield Substituent->Quantum_Yield Heavy Atom Effect Conjugation Conjugation Conjugation->Absorption_Wavelength π-System Size Conjugation->Emission_Wavelength π-System Rigidity Steric_Hindrance Steric_Hindrance Steric_Hindrance->Quantum_Yield Reduces Non-radiative Decay Fluorescence_Lifetime Fluorescence_Lifetime

Caption: Molecular structure influences on key photophysical properties.

Experimental Workflow

A standardized workflow ensures that all derivatives are characterized under the same conditions, allowing for direct comparison of their properties.

Experimental Workflow for Photophysical Characterization Start Compound Synthesis & Purification UV_Vis UV-Vis Absorption Spectroscopy Start->UV_Vis Fluorescence_Emission Fluorescence Emission Spectroscopy UV_Vis->Fluorescence_Emission Determine λ_exc Quantum_Yield Quantum Yield Measurement Fluorescence_Emission->Quantum_Yield Lifetime Fluorescence Lifetime Measurement (Optional) Quantum_Yield->Lifetime Data_Analysis Data Analysis & Comparison Lifetime->Data_Analysis End Characterization Complete Data_Analysis->End

Caption: Workflow for characterizing photophysical properties.

References

Application Notes and Protocols: 6-Tert-butylpyridine-3-carbonitrile in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and exemplary experimental protocols for the use of 6-tert-butylpyridine-3-carbonitrile as a versatile building block in the synthesis of various fused heterocyclic compounds. The protocols are based on established synthetic methodologies for analogous pyridine-3-carbonitrile derivatives and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a substituted pyridine derivative with significant potential as a precursor for the synthesis of a wide range of heterocyclic compounds. The presence of the nitrile group and the pyridine ring allows for various chemical transformations, leading to the formation of fused ring systems such as pyridopyrimidines, thienopyridines, and pyrazolopyridines. These heterocyclic scaffolds are of great interest in drug discovery and materials science due to their diverse biological activities and photophysical properties. For instance, pyridine-containing heterocycles are integral components of many natural products and pharmaceuticals.[1]

Synthesis of Fused Heterocyclic Systems

The following sections outline exemplary protocols for the synthesis of key heterocyclic systems starting from derivatives of this compound. These protocols are adapted from established procedures for structurally similar compounds.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyridopyrimidines are a class of bicyclic heterocycles known for their wide range of biological activities, including antimicrobial and anticancer properties. A common synthetic route to access the pyrido[2,3-d]pyrimidine core involves the cyclocondensation of a 2-aminonicotinonitrile derivative with a suitable one-carbon synthon.

Exemplary Protocol: Synthesis of 4-Amino-6-tert-butylpyrido[2,3-d]pyrimidine

This protocol is based on the reaction of 2-amino-6-tert-butylpyridine-3-carbonitrile with formamide.

Step 1: Synthesis of 2-Amino-6-tert-butylpyridine-3-carbonitrile

This is a hypothetical precursor for the subsequent reaction. Its synthesis would likely involve the amination of a corresponding 2-halo or 2-alkoxy derivative.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Ring

  • To a solution of 2-amino-6-tert-butylpyridine-3-carbonitrile (1.0 eq) in formamide (10 volumes), add a catalytic amount of a suitable acid or base if required (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture at reflux (typically 150-180 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure 4-amino-6-tert-butylpyrido[2,3-d]pyrimidine.

Table 1: Exemplary Reaction Parameters for Pyrido[2,3-d]pyrimidine Synthesis (Analogous Systems)

Starting Material AnalogueReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4,6-dimethylnicotinonitrileFormamideFormamide180375[2]
2-AminonicotinonitrileFormamideFormamideReflux2-[3]

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis

Caption: Synthesis of a pyrido[2,3-d]pyrimidine derivative.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with applications in medicinal chemistry, including as kinase inhibitors. A common synthetic approach is the Gewald reaction or variations thereof, which often involve the reaction of a 2-chloronicotinonitrile with a sulfur-containing reagent.

Exemplary Protocol: Synthesis of 3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carbonitrile

This protocol is based on the reaction of 2-chloro-6-tert-butylpyridine-3-carbonitrile with malononitrile in the presence of a base and elemental sulfur.

Step 1: Synthesis of 2-Chloro-6-tert-butylpyridine-3-carbonitrile

This is a hypothetical precursor. Its synthesis could potentially be achieved through diazotization of the corresponding 2-amino derivative followed by a Sandmeyer reaction.

Step 2: Gewald Reaction to form the Thieno[2,3-b]pyridine Ring

  • In a round-bottom flask, dissolve 2-chloro-6-tert-butylpyridine-3-carbonitrile (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or DMF.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Heat the reaction mixture to reflux (typically 60-80 °C) for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into acidified ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 3-amino-6-tert-butylthieno[2,3-b]pyridine-2-carbonitrile.

Table 2: Exemplary Reaction Parameters for Thieno[2,3-b]pyridine Synthesis (Analogous Systems)

Starting Material AnalogueReagentsSolventBaseTemperature (°C)Time (h)Yield (%)Reference
2-ChloronicotinonitrileMalononitrile, SulfurEthanolPiperidineReflux285[3]
2-Chloro-4,6-dimethylnicotinonitrileEthyl cyanoacetate, SulfurEthanolMorpholine50190[4]

Experimental Workflow for Thieno[2,3-b]pyridine Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions start 2-Chloro-6-tert-butyl- pyridine-3-carbonitrile solvent Ethanol start->solvent malono Malononitrile malono->solvent sulfur Sulfur sulfur->solvent base Piperidine solvent->base heat Reflux base->heat workup Workup (Acidified Water, Filtration) heat->workup product 3-Amino-6-tert-butyl- thieno[2,3-b]pyridine-2-carbonitrile workup->product

Caption: Workflow for the synthesis of a thieno[2,3-b]pyridine derivative.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with a broad spectrum of biological activities, including kinase inhibitory and antiviral effects. A common synthetic route involves the reaction of a 2-hydrazinonicotinonitrile derivative with a dicarbonyl compound or its equivalent.

Exemplary Protocol: Synthesis of 3-Amino-6-tert-butyl-1H-pyrazolo[3,4-b]pyridine

This protocol is based on the reaction of 2-hydrazino-6-tert-butylpyridine-3-carbonitrile with a suitable cyclizing agent.

Step 1: Synthesis of 2-Hydrazino-6-tert-butylpyridine-3-carbonitrile

This hypothetical precursor could be synthesized from 2-chloro-6-tert-butylpyridine-3-carbonitrile by reaction with hydrazine hydrate.

Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine Ring

  • Dissolve 2-hydrazino-6-tert-butylpyridine-3-carbonitrile (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add a cyclizing agent, for example, an excess of formic acid or triethyl orthoformate.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure 3-amino-6-tert-butyl-1H-pyrazolo[3,4-b]pyridine.

Table 3: Exemplary Reaction Parameters for Pyrazolo[3,4-b]pyridine Synthesis (Analogous Systems)

| Starting Material Analogue | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Hydrazinonicotinonitrile | Diethyl malonate | Ethanol | Reflux | 6 | - |[5] | | 3-Amino-1H-pyrazole-4-carbonitrile | Ethyl acetoacetate | Acetic Acid | Reflux | 5 | 78 |[6] |

Signaling Pathway Implication (Hypothetical)

Derivatives of pyrazolo[3,4-b]pyridines have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these kinases can be a therapeutic strategy for cancer and inflammatory diseases.

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade Activation TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Activation CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation Gene Expression Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->KinaseCascade Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds with significant potential in medicinal chemistry and materials science. The exemplary protocols provided herein, based on established methodologies for analogous compounds, offer a solid foundation for researchers to explore the rich chemistry of this building block and to develop novel compounds with desired biological or physical properties. Further investigation into the specific reaction conditions and the biological evaluation of the resulting compounds is warranted to fully unlock the potential of this promising scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Tert-butylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Tert-butylpyridine-3-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound can be approached through several multi-component reaction strategies. One of the most effective methods is a variation of the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester or equivalent, and a nitrogen donor. For this specific target molecule, a one-pot reaction of pivalaldehyde (trimethylacetaldehyde), an active methylene nitrile (like malononitrile or cyanoacetamide), and a suitable ketone or enone precursor in the presence of a catalyst and a nitrogen source like ammonium acetate is a common strategy. Microwave-assisted organic synthesis (MAOS) has also been shown to improve yields and reduce reaction times for the synthesis of substituted pyridines.

Q2: I am observing a very low yield of the desired product. What are the potential causes?

A2: Low yields in the synthesis of substituted pyridines can stem from several factors. Key areas to investigate include the purity of starting materials, suboptimal reaction conditions (temperature, time, and catalyst), and the occurrence of side reactions. In multi-component reactions, the stoichiometry of the reactants is crucial and may require optimization.

Q3: My reaction mixture is turning into a thick, intractable tar. What could be the reason?

A3: The formation of a tar-like substance is often indicative of polymerization of the starting materials or the product, particularly when dealing with cyanopyridines under harsh reaction conditions. Overheating or prolonged reaction times can promote such side reactions. The use of appropriate catalysts and strict temperature control can help mitigate this issue.

Q4: What are the typical impurities I should expect and how can I remove them?

A4: Common impurities include unreacted starting materials, intermediates, and byproducts from side reactions such as hydrolysis of the nitrile group to an amide or carboxylic acid, or the formation of isomeric pyridine derivatives. Purification is typically achieved through column chromatography on silica gel, followed by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Impure or wet starting materials.Ensure all reactants and solvents are pure and anhydrous. Pivalaldehyde is prone to oxidation and should be freshly distilled if necessary.
Suboptimal reaction temperature.Optimize the reaction temperature. For thermally sensitive reactions, start at a lower temperature and gradually increase. For microwave-assisted synthesis, optimize the power and temperature settings.
Inefficient catalyst or incorrect catalyst loading.Screen different catalysts (e.g., Lewis acids, Brønsted acids, or basic catalysts). Optimize the catalyst loading; too much or too little can be detrimental.
Incorrect stoichiometry of reactants.Systematically vary the molar ratios of the reactants to find the optimal balance for the multi-component reaction.
Formation of Multiple Products/Isomers Lack of regioselectivity in the cyclization step.The choice of catalyst and solvent can significantly influence the regioselectivity of the reaction. Experiment with different catalyst/solvent combinations.
Side reactions due to prolonged heating.Monitor the reaction progress using TLC or GC-MS and stop the reaction once the starting material is consumed to minimize the formation of degradation products.
Product is a Dark Oil or Tar Polymerization of reactants or product.Lower the reaction temperature and shorten the reaction time. The use of a radical scavenger might be beneficial in some cases.
Decomposition at high temperatures.If using conventional heating, ensure uniform heat distribution with an oil bath. For microwave synthesis, use a ramp-to-temperature setting to avoid overheating.
Difficulty in Product Isolation/Purification Product is highly soluble in the work-up solvent.Choose an extraction solvent in which the product has moderate solubility and the impurities are either highly soluble or insoluble.
Co-elution of impurities during column chromatography.Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Product oiling out during recrystallization.Use a solvent pair for recrystallization. Dissolve the product in a good solvent at an elevated temperature and then add a poor solvent dropwise until turbidity is observed, followed by slow cooling.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various parameters on the yield of substituted pyridine-3-carbonitrile synthesis, based on literature for structurally similar compounds. This data can serve as a starting point for the optimization of the "this compound" synthesis.

Table 1: Effect of Catalyst on Yield

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
PiperidineEthanolReflux665-75
L-ProlineDMSO100470-80
Ceric Ammonium Nitrate (CAN)Solvent-freeRoom Temp285-95[1]
Zinc(II) MOFSolvent-free1001>90[2]
Ammonium AcetateEthanol (Microwave)1300.2580-90

Table 2: Effect of Solvent on Yield

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
EthanolPiperidineReflux670[3]
ToluenePiperidineReflux656[3]
DichloromethanePiperidineReflux633[3]
Water (Aqueous Micelles)PTSA (Ultrasonic)Room Temp1>90[4]
Solvent-freeCANRoom Temp285-95[1]

Experimental Protocols

Proposed Synthetic Protocol: One-Pot Synthesis of 2-Amino-6-tert-butylpyridine-3-carbonitrile

This protocol is a generalized procedure based on common multi-component reactions for the synthesis of substituted 2-amino-3-cyanopyridines.

Materials:

  • Pivalaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Acetone (1.2 eq)

  • Ammonium acetate (4.0 eq)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalaldehyde, malononitrile, acetone, ammonium acetate, and the catalyst in ethanol.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Heat the reaction mixture to reflux (or as optimized) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-amino-6-tert-butylpyridine-3-carbonitrile.

Deamination of 2-Amino-6-tert-butylpyridine-3-carbonitrile to this compound:

The resulting 2-amino-6-tert-butylpyridine-3-carbonitrile can be converted to the target compound via deamination.

Materials:

  • 2-Amino-6-tert-butylpyridine-3-carbonitrile (1.0 eq)

  • tert-Butyl nitrite (t-BuONO) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

Procedure:

  • Dissolve the 2-amino-6-tert-butylpyridine-3-carbonitrile in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the solution to reflux.

  • Add tert-butyl nitrite dropwise to the refluxing solution.

  • Continue to reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction1 One-Pot Reaction cluster_intermediate Intermediate cluster_reaction2 Deamination cluster_product Final Product Pivalaldehyde Pivalaldehyde Reaction1 Multi-component Condensation Pivalaldehyde->Reaction1 Malononitrile Malononitrile Malononitrile->Reaction1 Acetone Acetone Acetone->Reaction1 AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reaction1 Intermediate 2-Amino-6-tert-butyl- pyridine-3-carbonitrile Reaction1->Intermediate Reaction2 Deamination with t-BuONO Intermediate->Reaction2 Product 6-Tert-butylpyridine- 3-carbonitrile Reaction2->Product

Caption: Proposed synthetic workflow for this compound.

TroubleshootingTree Start Low Yield or No Product CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Pure PurifyReactants Purify/Dry Reactants CheckPurity->PurifyReactants Impure OptimizeCatalyst Optimize Catalyst & Loading OptimizeTemp->OptimizeCatalyst No Improvement AdjustTemp Adjust Temperature (e.g., use oil bath) OptimizeTemp->AdjustTemp Improvement OptimizeStoich Optimize Reactant Stoichiometry OptimizeCatalyst->OptimizeStoich No Improvement ScreenCatalysts Screen Different Catalysts OptimizeCatalyst->ScreenCatalysts Improvement VaryRatios Vary Molar Ratios of Reactants OptimizeStoich->VaryRatios

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of 6-Tert-butylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Tert-butylpyridine-3-carbonitrile. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

While specific experimental data for this compound is not widely published, we can infer its likely properties based on its structure and data from analogous compounds. The presence of a bulky, nonpolar tert-butyl group and a polar carbonitrile group will influence its physical state, boiling point, and solubility.

Summary of Expected Physical Properties

PropertyExpected Value/CharacteristicRationale
Physical State Low-melting solid or high-boiling liquidSimilar substituted pyridines range from liquids to solids (e.g., 2,6-di-tert-butylpyridine is a liquid, while 2,4,6-tri-tert-butylpyridine is a solid[1][2]).
Boiling Point High, likely requiring vacuum distillationThe molecular weight and polarity suggest a boiling point that may lead to decomposition at atmospheric pressure. Related compounds have high boiling points under vacuum[1][2].
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes, methanol).The tert-butyl group enhances solubility in nonpolar solvents, while the nitrile group and pyridine ring provide some polarity, allowing for solubility in a range of organic media.
Polarity Moderately polarThe nitrile group is strongly electron-withdrawing, creating a significant dipole moment.

Q2: What are the most common impurities I might encounter when synthesizing this compound?

The synthesis of substituted pyridines can result in several types of impurities. Without a specific synthesis route, common impurities are predicted based on general pyridine syntheses.

Potential Impurities in this compound Synthesis

Impurity TypePotential ExamplesReason for Formation
Isomeric Byproducts Positional isomers of the tert-butyl or cyano group.Lack of complete regioselectivity during the synthesis can lead to the formation of isomers.
Unreacted Starting Materials Precursors used in the pyridine ring formation.Incomplete reaction can leave starting materials in the crude product.
Solvent Residues Residual solvents from the reaction or initial workup.Solvents used in the synthesis or extraction steps may be carried through.
Byproducts from Side Reactions Oligomers or products from undesired reaction pathways.Depending on the reaction conditions, side reactions can lead to various byproducts.

Q3: Which purification technique is best for this compound?

The optimal purification technique depends on the physical state of your crude product and the nature of the impurities. The following decision tree can help you select the most appropriate method.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid is_high_purity Is purity >90%? is_solid->is_high_purity Yes distillation Is the compound thermally stable? is_solid->distillation No (Liquid) recrystallize Recrystallization is_high_purity->recrystallize Yes column Column Chromatography is_high_purity->column No end_purified Pure Product recrystallize->end_purified column->end_purified distillation->column No vacuum_distill Vacuum Distillation distillation->vacuum_distill Yes vacuum_distill->end_purified

Purification method selection workflow.

Troubleshooting Guides

Recrystallization

Problem: The compound does not crystallize from the solution upon cooling.

Possible CauseTroubleshooting Step
Solution is not saturated. Evaporate some of the solvent to increase the concentration of the compound and attempt cooling again.
Cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to oiling out rather than crystallization.
Incorrect solvent system. The compound may be too soluble in the chosen solvent. Perform small-scale solvent screening to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. A co-solvent system (e.g., ethanol/water, dichloromethane/hexanes) may be necessary.
Presence of impurities inhibiting crystallization. Try adding a seed crystal of pure compound to induce crystallization. If a seed crystal is not available, gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal growth.

Problem: The purified product has a low melting point or a broad melting range.

Possible CauseTroubleshooting Step
Incomplete removal of impurities. The chosen recrystallization solvent may not be effective at excluding certain impurities. Consider a different solvent system or a second recrystallization.
Solvent trapped in the crystals. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
Column Chromatography

Problem: Poor separation of the desired compound from impurities.

Possible CauseTroubleshooting Step
Incorrect mobile phase. The eluent may be too polar, causing all compounds to move too quickly, or not polar enough, resulting in slow elution. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound.
Column overloading. Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample loaded.
Improperly packed column. Channels or cracks in the stationary phase can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Problem: The compound is not eluting from the column.

Possible CauseTroubleshooting Step
Mobile phase is not polar enough. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Compound is adsorbing too strongly to the silica gel. The nitrile group can interact strongly with the acidic silica gel. Consider using a less acidic stationary phase like alumina, or add a small amount of a polar modifier like triethylamine to the eluent to reduce tailing and strong adsorption.
Vacuum Distillation

Problem: The compound is decomposing during distillation.

Possible CauseTroubleshooting Step
Temperature is too high. The boiling point is likely still too high even under vacuum. Increase the vacuum (use a better vacuum pump) to lower the boiling point further.
Prolonged heating. Minimize the time the compound is exposed to high temperatures. Ensure the distillation apparatus is set up for efficient heating and collection.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a test solvent (e.g., isopropanol, ethanol, or a mixture such as ethyl acetate/hexanes) with heating.

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol
  • Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the target compound from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

Side reactions and byproduct formation in nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nicotinonitrile (3-cyanopyridine).

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing nicotinonitrile?

A1: The two primary industrial methods for nicotinonitrile synthesis are:

  • Ammoxidation of 3-picoline (3-methylpyridine): This is the most prevalent commercial route, involving the vapor-phase reaction of 3-picoline with ammonia and air over a heterogeneous catalyst.[1][2][3]

  • Dehydration of nicotinamide: This method involves the removal of a water molecule from nicotinamide using a strong dehydrating agent.[4][5]

Q2: What are the typical byproducts in the ammoxidation of 3-picoline?

A2: Common byproducts include pyridine (from dealkylation), carbon monoxide (CO), and carbon dioxide (CO₂).[6][7] In some cases, small amounts of pyridine-3-carbaldehyde may also be observed.[2][7]

Q3: What are the common dehydrating agents used for the synthesis of nicotinonitrile from nicotinamide?

A3: Strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂) are commonly used.[4]

Q4: What are the key factors affecting the yield and selectivity in the ammoxidation of 3-picoline?

A4: The main factors influencing yield and selectivity are:

  • Reaction Temperature: Higher temperatures generally increase the conversion of 3-picoline, but excessive heat can lead to the formation of undesirable byproducts like CO and CO₂.[6]

  • Catalyst Composition: Vanadium-based catalysts, often promoted with other metal oxides like molybdenum or titanium, are typically used. The specific composition and support material significantly impact performance.[2]

  • Feed Composition: The molar ratios of 3-picoline, ammonia, and air (oxygen) are critical for optimizing the reaction.[8]

Troubleshooting Guides

Ammoxidation of 3-Picoline

Issue 1: Low Yield of Nicotinonitrile

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Verify the temperature of the catalyst bed. If the temperature is too low, the conversion of 3-picoline will be low. If it is too high, over-oxidation to CO and CO₂ can occur, reducing the selectivity to nicotinonitrile.[6] Adjust the temperature to the optimal range for your specific catalyst.
Catalyst Deactivation The catalyst may have deactivated due to coking, poisoning by impurities in the feed, or thermal degradation. Consider regenerating the catalyst according to the manufacturer's protocol. If regeneration is not possible, the catalyst may need to be replaced.
Incorrect Feed Composition Check the molar ratios of 3-picoline, ammonia, and air. An incorrect ratio can lead to incomplete reaction or the formation of byproducts. Ensure accurate flow control of all reactants.[8]
Insufficient Residence Time If the flow rate of the reactants is too high, the residence time in the catalyst bed may be insufficient for complete conversion. Reduce the flow rate to increase the contact time with the catalyst.

Issue 2: Poor Selectivity to Nicotinonitrile (High Levels of CO and CO₂)

Potential Cause Troubleshooting Steps
Excessively High Reaction Temperature High temperatures favor the complete oxidation of 3-picoline to CO and CO₂.[6] Gradually decrease the reaction temperature while monitoring the product composition to find the optimal balance between conversion and selectivity.
Inappropriate Catalyst The catalyst being used may not be selective for nicotinonitrile formation. Ensure you are using a catalyst specifically designed for the ammoxidation of 3-picoline.
High Oxygen Concentration An excess of oxygen in the feed can promote the formation of combustion byproducts. Adjust the air-to-picoline ratio to a leaner mixture.
Dehydration of Nicotinamide

Issue 1: Incomplete Reaction

Potential Cause Troubleshooting Steps
Insufficient Amount of Dehydrating Agent Ensure that a sufficient molar excess of the dehydrating agent (e.g., P₂O₅, POCl₃) is used to drive the reaction to completion.
Inadequate Mixing The reaction mixture, especially when using solid reagents like P₂O₅, needs to be thoroughly mixed to ensure proper contact between the nicotinamide and the dehydrating agent.[5]
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Consult the specific protocol for the recommended temperature range.

Issue 2: Formation of Tarry or Polymeric Byproducts

Potential Cause Troubleshooting Steps
Excessive Reaction Temperature Overheating can lead to the decomposition of nicotinamide and the formation of polymeric materials.[9] Carefully control the reaction temperature and avoid localized overheating.
Presence of Impurities Impurities in the starting nicotinamide can act as catalysts for side reactions. Use high-purity nicotinamide for the best results.

Quantitative Data Summary

Table 1: Reported Yields and Selectivities for Nicotinonitrile Synthesis via Ammoxidation of 3-Picoline

Catalyst SystemTemperature (°C)3-Picoline Conversion (%)Nicotinonitrile Selectivity (%)Nicotinonitrile Yield (%)Reference
V₂O₅-CeF₃300-41025 - 91.3~94-[6]
V₂O₅-MoO₃/γ-Al₂O₃~360>90>95-[10]
V₂O₅-based365-370-->90 (molar)[8]

Table 2: Common Impurities in Nicotinamide Hydrolysis to Nicotinic Acid (Illustrative of Potential Side Products in Nicotinonitrile Synthesis and Downstream Processing)

ImpurityTypical Concentration Range in Crude Product (%)Reference
Nicotinate Salts0.05 - 5.0[11]
Nicotinic Acid0.1 - 5.0[11]
3-Cyanopyridine (unreacted)0.05 - 0.5[11]

Experimental Protocols

Key Experiment 1: Synthesis of Nicotinonitrile via Ammoxidation of 3-Picoline (General Procedure)
  • Catalyst Loading: A fixed-bed reactor is loaded with a suitable ammoxidation catalyst (e.g., V₂O₅-based catalyst).

  • Reactant Feed: A gaseous mixture of 3-picoline, ammonia, and air is continuously fed into the reactor. The molar ratios of the reactants are carefully controlled (e.g., 3-picoline:ammonia:air).[8]

  • Reaction Conditions: The reactor is heated to the desired reaction temperature (typically in the range of 300-450°C).[6] The reaction is carried out at or near atmospheric pressure.

  • Product Collection: The reactor effluent, containing nicotinonitrile, unreacted starting materials, and byproducts, is passed through a condenser to separate the condensable products from the non-condensable gases.

  • Purification: The crude nicotinonitrile is purified by a suitable method, such as distillation or crystallization, to remove unreacted 3-picoline and other impurities.[12]

Key Experiment 2: Synthesis of Nicotinonitrile via Dehydration of Nicotinamide with Phosphorus Pentoxide
  • Reactant Mixing: In a dry round-bottom flask, powdered nicotinamide and phosphorus pentoxide are thoroughly mixed.[5]

  • Apparatus Setup: The flask is connected to a distillation apparatus, typically with a condenser and a receiving flask.[5]

  • Reaction: The mixture is heated, often under reduced pressure, to initiate the dehydration reaction.[5] The nicotinonitrile formed distills over and is collected in the receiving flask.

  • Work-up and Purification: The collected distillate is typically dissolved in a suitable solvent, such as ether, and then purified by distillation to obtain pure nicotinonitrile.[5]

Visualizations

Ammoxidation_Pathway 3-Picoline 3-Picoline Nicotinonitrile Nicotinonitrile 3-Picoline->Nicotinonitrile Ammoxidation Byproducts Byproducts 3-Picoline->Byproducts Side Reactions NH3_O2 NH3 + O2 NH3_O2->Nicotinonitrile Pyridine Pyridine Byproducts->Pyridine Dealkylation CO_CO2 CO, CO2 Byproducts->CO_CO2 Over-oxidation

Caption: Ammoxidation pathway of 3-picoline to nicotinonitrile.

Dehydration_Pathway Nicotinamide Nicotinamide Nicotinonitrile Nicotinonitrile Nicotinamide->Nicotinonitrile Dehydration Side_Products Side Products (e.g., Polymeric material) Nicotinamide->Side_Products Side Reactions Dehydrating_Agent Dehydrating Agent (e.g., P2O5) Dehydrating_Agent->Nicotinonitrile

Caption: Dehydration pathway of nicotinamide to nicotinonitrile.

Troubleshooting_Workflow start Low Nicotinonitrile Yield check_temp Verify Reaction Temperature start->check_temp check_catalyst Assess Catalyst Activity check_temp->check_catalyst Correct adjust_temp Adjust Temperature check_temp->adjust_temp Incorrect check_feed Analyze Feed Composition check_catalyst->check_feed Active regen_catalyst Regenerate/Replace Catalyst check_catalyst->regen_catalyst Deactivated adjust_feed Optimize Reactant Ratios check_feed->adjust_feed Incorrect end Yield Improved check_feed->end Correct adjust_temp->end regen_catalyst->end adjust_feed->end

Caption: Troubleshooting workflow for low nicotinonitrile yield.

References

Optimization of reaction conditions for "6-Tert-butylpyridine-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Tert-butylpyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

Q2: What are the critical parameters to control during the synthesis?

Key parameters to monitor and optimize include:

  • Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

  • Catalyst: The choice and concentration of the catalyst (e.g., a Lewis acid or a base) can be crucial for driving the reaction towards the desired product.

  • Solvent: The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize yield and minimize degradation.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts over time.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to No Product Formation Inactive catalyst or reagents.Ensure the catalyst and reagents are fresh and have been stored under appropriate conditions. Consider using a different catalyst or activating the current one.
Incorrect reaction temperature.Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C).
Poor quality of starting materials.Verify the purity of starting materials using techniques like NMR or melting point analysis.
Formation of Multiple Products (Low Selectivity) Reaction conditions are too harsh.Try lowering the reaction temperature or using a milder catalyst.
Incorrect stoichiometry of reactants.Carefully control the molar ratios of the reactants. A slight excess of one reactant may improve selectivity in some cases.
Product Degradation Prolonged reaction time or high temperature.Monitor the reaction closely and quench it as soon as the starting material is consumed. Reduce the reaction temperature.
Presence of water or other impurities.Use anhydrous solvents and ensure all glassware is thoroughly dried. Purify starting materials if necessary.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.Choose an extraction solvent in which the product has limited solubility. Consider alternative purification methods like column chromatography with a different solvent system or crystallization.
Formation of closely related impurities.Optimize the reaction conditions to minimize the formation of these impurities. Employ high-resolution chromatographic techniques for purification.

Experimental Protocols

Note: The following is a generalized, hypothetical protocol based on common pyridine synthesis strategies. Optimization will be required for specific experimental setups.

General Procedure for the Synthesis of this compound:

  • To a solution of an appropriate enamine or enone precursor (1 equivalent) in an anhydrous solvent (e.g., toluene, THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable pivaloyl-containing reactant (1-1.2 equivalents).

  • Add the catalyst (e.g., a Lewis acid like TiCl₄ or a base like piperidine, 0.1-0.2 equivalents) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture at a specific temperature (e.g., room temperature to reflux) and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired this compound.

Data Presentation

Table 1: Effect of Catalyst on Reaction Yield

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Piperidine10801245
Pyrrolidine10801252
TiCl₄1025865
Sc(OTf)₃525872

Table 2: Optimization of Solvent and Temperature

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene801268
Toluene110 (reflux)675
THF66 (reflux)1062
Dioxane100878

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Select Reactants & Catalyst setup Set up Reaction under Inert Atmosphere reactants->setup solvent Choose Anhydrous Solvent solvent->setup addition Controlled Addition of Reagents setup->addition monitoring Monitor Progress (TLC/HPLC) addition->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify (Chromatography/Crystallization) extract->purify characterization Characterize Product (NMR, MS) purify->characterization

Caption: Experimental workflow for the synthesis and optimization of this compound.

troubleshooting_logic start Experiment Start check_yield Check Yield & Purity start->check_yield low_yield Low Yield? check_yield->low_yield low_purity Low Purity? low_yield->low_purity No optimize_temp Optimize Temperature low_yield->optimize_temp Yes success Successful Synthesis low_yield->success No optimize_purification Optimize Purification low_purity->optimize_purification Yes low_purity->success No optimize_catalyst Optimize Catalyst optimize_temp->optimize_catalyst check_reagents Check Reagent Purity optimize_catalyst->check_reagents optimize_purification->start Re-run check_reagents->start Re-run

Caption: A logical diagram for troubleshooting the synthesis of this compound.

References

Technical Support Center: Synthesis of Sterically Hindered Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of sterically hindered pyridines. Here you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed protocols, and comparative data to inform your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of sterically hindered pyridines, such as 2,6-disubstituted derivatives, so challenging?

A1: The synthesis of sterically hindered pyridines is inherently difficult due to several factors:

  • Steric Hindrance: Bulky groups at the C2 and C6 positions physically obstruct the approach of reagents to the reaction center. This can significantly slow down or completely inhibit key steps in ring formation or functionalization reactions.[1]

  • Electronic Effects: The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic substitution compared to benzene. While this electron-deficient nature facilitates nucleophilic attack, bulky substituents can electronically deactivate the ring further or alter the regioselectivity of reactions.[2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a ligand, strongly coordinating to and deactivating transition metal catalysts (e.g., Palladium) used in modern cross-coupling reactions. This phenomenon, often called the "2-pyridyl problem," is a major hurdle in functionalizing positions near the nitrogen atom.[3]

Q2: What are the main synthetic strategies to create a sterically hindered pyridine core?

A2: There are two primary approaches:

  • Ring Construction (Cyclization): Building the pyridine ring from acyclic precursors with the bulky substituents already in place. Classic named reactions like the Hantzsch, Kröhnke, and Bohlmann-Rahtz syntheses fall into this category.[4][5] These methods are often robust but may require harsh conditions or have limitations in substrate scope.

  • Post-Functionalization: Starting with a pre-formed pyridine ring and introducing the bulky groups using methods like transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or C-H functionalization.[6][7] These modern techniques offer high modularity but can be sensitive to catalyst poisoning and steric effects.[3]

Q3: When should I choose a classical cyclization method versus a modern cross-coupling strategy?

A3: The choice depends on your target molecule and available starting materials. A decision-making workflow can be visualized as follows:

G Choosing a Synthetic Strategy start Target Sterically Hindered Pyridine symm Symmetrically Substituted (e.g., 2,6-identical)? start->symm precursors Are acyclic precursors (dicarbonyls, aldehydes) readily available? symm->precursors Yes cross_coupling Is a suitable pyridine precursor (e.g., 2,6-dihalopyridine) available? symm->cross_coupling No hantzsch Consider Hantzsch or related condensation reactions. precursors->hantzsch Yes precursors->cross_coupling No krohnke Consider Kröhnke or other multicomponent reactions for unsymmetrical targets. precursors->krohnke No (unsymmetrical) suzuki Use Suzuki-Miyaura or other cross-coupling reactions. cross_coupling->suzuki Yes ch_func Consider direct C-H functionalization if precursor is simple and late-stage modification is needed. cross_coupling->ch_func No suzuki->ch_func If coupling fails

Caption: Decision tree for selecting a synthetic route.

Section 2: Troubleshooting Guides

This section addresses specific problems in a question-and-answer format.

Issue 1: Low Yield in Classical Condensation Reactions (Hantzsch, Kröhnke)

Q: My Hantzsch/Kröhnke reaction is giving a very low yield of the desired polysubstituted pyridine. What are the common causes and how can I fix it?

A: Low yields in these reactions are a frequent issue. A systematic approach to troubleshooting is recommended.

G Troubleshooting Low Yield in Condensation Reactions start Low Yield Observed check_sm 1. Check Starting Materials - Purity of aldehydes, ketones? - Ammonium acetate fresh? start->check_sm optimize_cond 2. Optimize Conditions - Screen solvents (e.g., AcOH, EtOH). - Vary temperature (reflux vs. lower T). - Adjust stoichiometry. check_sm->optimize_cond Materials OK success Yield Improved check_sm->success Impurity Found catalyst 3. Modify Catalyst/Promoter - Hantzsch: Use PTSA, CAN, or microwave. - Kröhnke: Ensure quality of pyridinium salt. optimize_cond->catalyst No Improvement optimize_cond->success Conditions Optimized oxidation 4. Check Oxidation Step (Hantzsch) - Is the dihydropyridine intermediate forming? - Use a dedicated oxidant (e.g., MnO2, FeCl3). catalyst->oxidation No Improvement catalyst->success Catalyst Effective oxidation->success Oxidation Successful

Caption: General workflow for troubleshooting low yields.

Potential Solutions in Detail:

  • Starting Material Purity: The purity of reactants is critical. Aldehydes can oxidize on storage, and ammonium acetate can decompose. Purify starting materials before use if their quality is uncertain.[5]

  • Reaction Conditions:

    • Temperature: While reflux is common, prolonged high temperatures can lead to side products or decomposition. Monitor the reaction by TLC to find the optimal time and consider screening lower temperatures.[5]

    • Solvent: The most common solvents are glacial acetic acid and methanol. However, solvent-free conditions or even aqueous media have been shown to give excellent yields in some cases.[5]

  • Catalysis (Hantzsch): The uncatalyzed Hantzsch reaction can be slow and low-yielding. Using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or ceric ammonium nitrate (CAN) can dramatically improve yields and shorten reaction times, even at room temperature.[5]

  • Oxidation Step (Hantzsch): The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the final aromatic pyridine. This oxidation does not always occur spontaneously. If you isolate the dihydropyridine, treat it with an explicit oxidizing agent like ferric chloride (FeCl₃) or manganese dioxide (MnO₂).[5]

Issue 2: Catalyst Deactivation in Suzuki-Miyaura Cross-Coupling

Q: My Suzuki-Miyaura coupling of a 2-halopyridine with a bulky boronic acid is failing or stalling. I suspect catalyst deactivation. What can I do?

A: This is a classic example of the "2-pyridyl problem." The pyridine nitrogen poisons the palladium catalyst.

Potential Solutions:

  • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich phosphine ligands that promote the desired catalytic steps while sterically discouraging the pyridine nitrogen from binding to the palladium center.

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for coupling hindered substrates and heteroaryl chlorides.[8][9]

    • Other Specialized Ligands: For extremely demanding couplings, ligands like BI-DIME or AntPhos may be necessary to overcome both steric hindrance and catalyst inhibition.[10][11]

  • Choice of Base and Solvent: The base is crucial for activating the boronic acid. For hindered couplings, strong, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often superior to aqueous bases. Anhydrous solvents like dioxane or toluene are preferred.[12]

  • Use a Pre-catalyst: Palladacycle pre-catalysts (e.g., SPhos G3) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂. They can lead to more reproducible results and lower catalyst loadings.[8]

  • Protect the Nitrogen: In very difficult cases, the pyridine nitrogen can be temporarily converted to an N-oxide or a pyridinium salt. This prevents it from coordinating to the catalyst. The protecting group is then removed after the coupling reaction.[3]

G Overcoming Catalyst Deactivation in Suzuki Coupling start Stalled Suzuki Reaction (2-Halopyridine) ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) start->ligand base Optimize Base/Solvent (e.g., K3PO4 in Dioxane) ligand->base Still Fails success Successful Coupling ligand->success Success precatalyst Use a Palladacycle Pre-catalyst base->precatalyst Still Fails base->success Success protect Temporarily Protect Pyridine Nitrogen (N-Oxide Formation) precatalyst->protect Still Fails precatalyst->success Success protect->success Success

Caption: Troubleshooting catalyst deactivation.

Issue 3: Difficulty in Purification

Q: I have successfully synthesized my hindered pyridine, but it is very difficult to purify. Standard column chromatography gives poor separation and recovery.

A: Purifying sterically hindered pyridines can be challenging due to their often high lipophilicity and the basicity of the nitrogen atom.

  • For Highly Hindered, Non-polar Pyridines (e.g., 2,6-di-tert-butylpyridine):

    • Acid Wash: Standard acid washes are often ineffective due to steric shielding of the nitrogen. An intensive wash with a strong acid (e.g., 1-2 M HCl, pH ≤ 1) may be required to protonate the pyridine and extract it into the aqueous phase.[13] This method is only suitable if your product is stable to strong acid.

    • Column Chromatography: Use a less polar eluent system (e.g., Hexane/EtOAc or Hexane/DCM). Deactivating the silica gel with a small amount of triethylamine (~1%) in the eluent can prevent peak tailing caused by the basic nitrogen interacting with acidic silanol groups.

  • For Polar Pyridines:

    • Reverse-Phase Chromatography: If the compound is too polar for normal-phase silica gel, reverse-phase HPLC (e.g., C18 column with Water/Acetonitrile mobile phase) can be an effective alternative.

    • Crystallization: If your product is a solid, crystallization is often the most effective purification method and can be scaled up easily. Screen various solvents to find a system where the product has high solubility when hot and low solubility when cold.

Section 3: Data Presentation

Table 1: Comparison of Catalysts and Conditions for Hantzsch Pyridine Synthesis
Aldehydeβ-KetoesterCatalyst / ConditionsSolventTemp.TimeYield (%)
BenzaldehydeEthyl acetoacetatep-TSA / UltrasonicAqueous (SDS)RT-96
BenzaldehydeEthyl acetoacetateNone (Classical)EthanolReflux6-8 h~60-70
4-Cl-BenzaldehydeEthyl acetoacetateFe-TUD-1EthanolReflux3 h91
BenzaldehydeEthyl acetoacetateNone / Solvent-freeNone100°C20 min80
4-NO₂-BenzaldehydeMethyl acetoacetateZn[(L)proline]₂ / MWNone-4 min94

Data compiled from multiple sources.[14][15] Yields are highly substrate-dependent.

Table 2: Ligand and Base Effects in a Sterically Hindered Suzuki-Miyaura Coupling

Reaction: 2-Chloropyridine + 2-Methylphenylboronic acid → 2-(o-tolyl)pyridine

Pd SourceLigandBaseSolventTemp.Yield (%)
Pd₂(dba)₃P(tBu)₃K₃PO₄Dioxane/H₂O100°C>95
Pd₂(dba)₃PCy₃K₃PO₄Dioxane/H₂O100°C>95
PdCl₂(dppf)-K₂CO₃DME/H₂O80°C<10
Pd(OAc)₂SPhosCs₂CO₃Dioxane/H₂O100°C~90
PEPPSI-IPr-KOBuᵗi-PrOHRTHigh

Data compiled from multiple sources.[8] This table illustrates the critical role of bulky, electron-rich ligands and appropriate bases for challenging couplings.

Section 4: Experimental Protocols

Protocol 1: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

This two-step protocol is a classic example of constructing a polysubstituted pyridine ring.[5]

Step A: Synthesis of N-Phenacylpyridinium Bromide

  • To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol).

  • Heat the mixture at 100°C for 2 hours.

  • After cooling, a precipitate of the pyridinium salt will form.

  • Collect the solid by vacuum filtration and wash thoroughly with diethyl ether. Dry under vacuum.

Step B: Cyclization to 2,4,6-Triphenylpyridine

  • In a round-bottom flask, combine the N-phenacylpyridinium salt from Step A (~10 mmol), chalcone (2.08 g, 10 mmol), and a large excess of ammonium acetate (6.17 g, 80 mmol).

  • Add glacial acetic acid (30 mL) as the solvent.

  • Heat the reaction mixture to reflux (approx. 120°C) for 4 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature and pour it into a beaker of ice water with vigorous stirring.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure 2,4,6-triphenylpyridine.

Protocol 2: Suzuki-Miyaura Coupling for 2,3'-Bipyridine

This protocol details a modern cross-coupling approach to an unsymmetrical, hindered bipyridine, highlighting the specific conditions required.[12]

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • Pyridine-3-boronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos ligand (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL) and degassed Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyridine, pyridine-3-boronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Seal the flask, then evacuate and backfill with the inert gas three times.

  • Add the anhydrous dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100°C and stir vigorously for 18 hours.

  • Monitor reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (15 mL each).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2,3'-bipyridine.

Protocol 3: Synthesis of 2,6-Di-tert-butyl-4-methylpyridine

This protocol describes the synthesis of a highly hindered, non-nucleophilic base from the corresponding pyrylium salt.[13]

Materials:

  • Crude 2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate (0.33 mol)

  • 95% Ethanol (2 L)

  • Concentrated Ammonium Hydroxide (1 L), pre-cooled to -60°C

Procedure:

  • In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, add the crude pyrylium salt and 2 L of 95% ethanol.

  • Cool the resulting slurry to -60°C using a dry ice/isopropyl alcohol bath.

  • To the cold, stirring slurry, add 1 L of pre-cooled concentrated ammonium hydroxide in one portion.

  • Maintain the yellow reaction mixture at -60°C for 30 minutes.

  • Allow the mixture to warm to -40°C and hold at this temperature for 2 hours, during which the slurry should dissolve.

  • Allow the solution to warm slowly to room temperature overnight (approx. 16 hours).

  • Transfer the mixture to a larger flask and add 4 L of water. The product will separate as an oil.

  • Extract the mixture three times with pentane (1 x 1 L, 2 x 500 mL).

  • Combine the pentane extracts and wash them with water, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Remove the pentane by rotary evaporation. The crude product is a yellow oil.

  • Purify by vacuum distillation to yield the final product as a colorless oil. The reported yield for this procedure is typically high.

References

"6-Tert-butylpyridine-3-carbonitrile" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Tert-butylpyridine-3-carbonitrile

This guide provides essential information regarding the stability and potential degradation pathways of this compound for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure maximum stability, the compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be kept tightly closed to prevent exposure to atmospheric moisture.[1] It is also advisable to protect the compound from light and sources of heat or ignition.[2] For long-term storage, refrigeration (2-8°C) is often recommended.

Q2: My sample shows new peaks in its analysis (e.g., HPLC, LC-MS). What are the most likely degradation products?

The most probable degradation pathway under common laboratory and storage conditions is the hydrolysis of the nitrile functional group.[3] This occurs sequentially, first forming the amide intermediate, 6-Tert-butylnicotinamide , and then the final carboxylic acid, 6-Tert-butylnicotinic acid . This process is analogous to the well-documented hydrolysis of 3-cyanopyridine to nicotinamide and nicotinic acid.[4][5][6]

Q3: How do moisture, acids, and bases affect the stability of this compound?

Exposure to moisture, especially in the presence of acidic or basic catalysts, will accelerate the hydrolysis of the nitrile group.[5] Strong acids and strong oxidizing agents are considered incompatible materials.[7] The hydrolysis can even occur in high-temperature liquid water without any added catalyst.[3] Therefore, it is critical to handle and store the material in a dry environment and avoid contamination with acids or bases unless intentionally performing a hydrolysis reaction.

Q4: Is this compound sensitive to light or heat?

Degradation Summary

The primary non-photolytic degradation pathway involves the hydrolysis of the nitrile group. The stability of the core functional groups under various conditions is summarized below.

ConditionAffected Group(s)Likely Degradation Product(s)Stability Concern
Moisture/Water Nitrile (-CN)6-Tert-butylnicotinamide, 6-Tert-butylnicotinic acidHigh
Acid (H⁺) Nitrile (-CN)6-Tert-butylnicotinamide, 6-Tert-butylnicotinic acidHigh
Base (OH⁻) Nitrile (-CN)6-Tert-butylnicotinamide, 6-Tert-butylnicotinic acidHigh
Heat General CompoundPotential for accelerated hydrolysis and ring decompositionMedium
UV Light Pyridine Ring, NitrileComplex mixture, potential ring-opened productsMedium

Reference Kinetic Data

While specific kinetic data for this compound is not available, the following data for the hydrolysis of the closely related 3-cyanopyridine in high-temperature liquid water provides a useful reference.[3]

Reaction StepTemperature Range (K)Activation Energy (kJ/mol)Note
3-Cyanopyridine → Nicotinamide483.15 - 523.1565.2The first step of hydrolysis.[3]
Nicotinamide → Nicotinic Acid483.15 - 523.1585.8The second, slower step of hydrolysis.[3]

Visualizing Degradation and Experimental Workflow

Key Degradation Pathway

The primary degradation route is the sequential hydrolysis of the nitrile group.

G A This compound B 6-Tert-butylnicotinamide (Amide Intermediate) A->B  Step 1: Hydrolysis  (H₂O / H⁺ or OH⁻) C 6-Tert-butylnicotinic Acid (Final Product) B->C  Step 2: Hydrolysis  (H₂O / H⁺ or OH⁻) G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution in Suitable Solvent B Characterize Initial Sample (t=0) (HPLC, LC-MS) A->B C1 Acidic Solution (e.g., 0.1 M HCl) B->C1 C2 Basic Solution (e.g., 0.1 M NaOH) B->C2 C3 Heat (e.g., 60°C Oven) B->C3 C4 Light (Photostability Chamber) B->C4 D Incubate and Sample at Time Points (e.g., 1, 6, 24, 48 hrs) C1->D C2->D C3->D C4->D E Analyze Samples by HPLC: - Assay of Parent Compound - % Area of Impurities D->E F Identify Degradants (LC-MS, NMR) E->F G Final Report: - Degradation Rate - Pathway Identification F->G

References

Troubleshooting "6-Tert-butylpyridine-3-carbonitrile" characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 6-Tert-butylpyridine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the characterization of this compound, with a focus on interpreting spectroscopic data.

¹H NMR Spectroscopy

Q1: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A1: Unexpected peaks in your ¹H NMR spectrum typically arise from residual solvents, starting materials, or reaction byproducts.

  • Residual Solvents: Common laboratory solvents have characteristic chemical shifts. Compare your unknown peaks to a standard solvent impurity table. For example, a peak around 7.26 ppm could indicate residual chloroform-d (CDCl₃), while a peak at 2.50 ppm could be from DMSO-d₆.

  • Starting Materials: Check the ¹H NMR spectra of your starting materials to see if any of the unexpected peaks correspond to unreacted reagents.

  • Byproducts: A common side reaction is the hydrolysis of the nitrile group to the corresponding amide (6-tert-butylnicotinamide). This would introduce new signals, including broad peaks in the amide proton region (typically 5-8 ppm).

Q2: The integration of the tert-butyl singlet is not 9H. Why?

A2: If the integration of the tert-butyl singlet is not proportional to 9 hydrogens relative to the aromatic protons, it could indicate the presence of an impurity or that the compound is not what you expect. Ensure your sample is pure by other methods (like LC-MS) and that you have correctly phased and baseline-corrected your spectrum. If an impurity is present, its signals will affect the relative integration.

Q3: The aromatic region of my ¹H NMR spectrum is difficult to interpret. What should I expect?

A3: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm). They will show splitting patterns (doublets or doublets of doublets) due to coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating tert-butyl group. The proton at position 2 (between the nitrogen and the nitrile group) is expected to be the most downfield (highest ppm value).

¹³C NMR Spectroscopy

Q1: I am missing a peak in my ¹³C NMR spectrum. What should I do?

A1: Quaternary carbons (carbons with no attached protons) often show weak signals in ¹³C NMR spectra and can sometimes be difficult to distinguish from the baseline, especially with a low number of scans. The carbon of the nitrile group (C≡N) and the quaternary carbon of the tert-butyl group fall into this category. Increase the number of scans or use a longer relaxation delay to enhance the signal of these quaternary carbons.

IR Spectroscopy

Q1: I don't see a sharp peak around 2230 cm⁻¹. Is my compound correct?

A1: The absence of a sharp absorption band in the 2220-2260 cm⁻¹ region is a strong indication that the nitrile group (C≡N) is not present in your molecule.[1] This could mean the synthesis was unsuccessful or that the nitrile has reacted further, for example, through hydrolysis.

Q2: My IR spectrum has a very broad peak around 3200-3500 cm⁻¹. What is it?

A2: A broad peak in this region is characteristic of an O-H or N-H stretching vibration, often due to hydrogen bonding.[1] This could indicate the presence of water in your sample or the hydrolysis of the nitrile group to a primary amide (-CONH₂), which would show N-H stretches. A carboxylic acid O-H stretch is also possible if hydrolysis is complete, which would appear as a very broad band from 2500-3000 cm⁻¹.[1]

Mass Spectrometry

Q1: I do not see the expected molecular ion peak in my mass spectrum. Why?

A1: While Electron Ionization (EI) mass spectrometry is a powerful tool, the molecular ion can sometimes be weak or absent for certain compounds. For molecules with a tert-butyl group, fragmentation is often very efficient. A very common fragmentation is the loss of a methyl group (a loss of 15 Da) to form a stable tertiary carbocation, which may appear as the base peak in the spectrum.[2] Consider using a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion.

Predicted Characterization Data

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.8 - 9.0d1HPyridine H-2
~ 7.8 - 8.0dd1HPyridine H-4
~ 7.4 - 7.6d1HPyridine H-5
~ 1.4s9Htert-butyl

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~ 165Pyridine C-6
~ 152Pyridine C-2
~ 138Pyridine C-4
~ 125Pyridine C-5
~ 118Nitrile C≡N
~ 108Pyridine C-3
~ 38tert-butyl (quaternary C)
~ 29tert-butyl (CH₃)

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2970 - 2870StrongAliphatic C-H Stretch (tert-butyl)
~ 2230Medium, SharpC≡N Stretch
~ 1600 - 1450MediumAromatic C=C and C=N Stretches

Table 4: Predicted Mass Spectrometry Fragmentation

m/zAssignmentNotes
160[M]⁺Molecular Ion
145[M-15]⁺Loss of a methyl group (•CH₃)
118[M-42]⁺Loss of isobutylene
103[M-57]⁺Loss of tert-butyl radical

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the presence of quaternary carbons, use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 5 seconds to ensure all carbons are observed.

  • Data Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Liquid/Oil: Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

    • ATR: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (EI):

    • Introduce the sample into the ion source via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of 6-Tert-butyl- pyridine-3-carbonitrile purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Compare experimental data with predicted data nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

General experimental workflow for characterization.

troubleshooting_workflow start Unexpected Peak Observed in Spectrum check_solvent Compare to Solvent Impurity Tables start->check_solvent check_sm Compare to Starting Material Spectra check_solvent->check_sm No solvent_match Impurity is Residual Solvent check_solvent->solvent_match Yes check_byproduct Consider Common Byproducts (e.g., hydrolysis) check_sm->check_byproduct No sm_match Impurity is Starting Material check_sm->sm_match Yes byproduct_match Impurity is a Byproduct check_byproduct->byproduct_match Possible unknown Impurity is Unknown. Further analysis needed. check_byproduct->unknown Unlikely

Troubleshooting logic for identifying unknown peaks.

References

Technical Support Center: Scaling Up the Synthesis of 6-Tert-butylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the scaled-up synthesis of 6-Tert-butylpyridine-3-carbonitrile. The following sections detail potential issues, frequently asked questions, and standardized protocols to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted pyridines like this compound?

A1: Common methods for synthesizing substituted pyridines include the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound.[1] Another prevalent method is the Bohlmann-Rahtz pyridine synthesis. For introducing the nitrile group, a Rosenmund-von Braun reaction (cyanation of a halo-pyridine with CuCN) or palladium-catalyzed cyanation are standard procedures.[2][3]

Q2: I am observing a low yield in my pyridine ring formation step. What are the likely causes?

A2: Low yields in pyridine synthesis, such as the Hantzsch reaction, can stem from several factors.[4] These include suboptimal reaction conditions (e.g., temperature, solvent), incomplete oxidation of the dihydropyridine intermediate, or the formation of side products due to incorrect reagent addition order.[4]

Q3: The cyanation of my 6-tert-butyl-3-halopyridine is sluggish and incomplete. How can I improve this?

A3: Sluggish or incomplete cyanation reactions, particularly when using methods like the Rosenmund-von Braun reaction, can be due to moisture, the quality of the copper cyanide (CuCN), or suboptimal temperatures.[2] Ensuring anhydrous conditions and using high-purity reagents are critical. For palladium-catalyzed cyanations, catalyst poisoning can be a significant issue.[3]

Q4: What are the key safety precautions to consider when working with cyanide reagents?

A4: Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) must be worn. It is crucial to avoid acidification of cyanide waste, as this will generate highly toxic hydrogen cyanide gas. Specialized quench and disposal protocols must be followed.

Q5: How can I effectively monitor the progress of my reaction during scale-up?

A5: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to track the consumption of starting materials and the formation of the product and any byproducts. For scale-up, HPLC is generally preferred for its quantitative accuracy.

Troubleshooting Guides

Guide 1: Pyridine Ring Formation (via Hantzsch-type Synthesis)
Issue Potential Cause Troubleshooting Steps
Low Yield Inefficient reaction conditions.- Optimize temperature and reaction time.- Consider alternative solvents or catalysts, such as p-toluenesulfonic acid (PTSA).[4]
Incomplete oxidation of the dihydropyridine intermediate.- Ensure the correct stoichiometry of the oxidizing agent (e.g., nitric acid, iodine).- Monitor the reaction by TLC or HPLC to confirm complete conversion.[4]
Formation of side products.- In unsymmetrical syntheses, control the order of reagent addition. It can be beneficial to pre-form the enamine or Knoevenagel condensation product before cyclization.[4]
Product Isolation Difficulties Product is too soluble in the work-up solvent.- Use a different extraction solvent.- Consider precipitation or crystallization by adding an anti-solvent.
Emulsion formation during aqueous work-up.- Add brine to the aqueous layer.- Filter the mixture through a pad of celite.
Guide 2: Cyanation of 6-tert-butyl-3-halopyridine (via Rosenmund-von Braun Reaction)
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Poor quality of copper cyanide (CuCN).- Use high-purity, anhydrous CuCN. Consider purchasing from a reputable supplier or purifying before use.[2]
Presence of water in the reaction.- Ensure all glassware is oven-dried.- Use anhydrous solvents (e.g., DMF, NMP).[2]
Suboptimal reaction temperature.- Optimize the reaction temperature, typically between 150-200 °C for this reaction.[2]
Formation of Dark, Tarry Byproducts High reaction temperature or prolonged reaction time.- Reduce the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Impurities in the starting material.- Purify the 6-tert-butyl-3-halopyridine before the cyanation step.
Hydrolysis of Nitrile to Amide or Carboxylic Acid Presence of water during reaction or work-up.- Maintain anhydrous conditions throughout the reaction.- During work-up, minimize contact with acidic or basic aqueous solutions. Promptly neutralize and extract the product.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-tert-butyl-3-bromopyridine (Illustrative Precursor Synthesis)

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 3-bromo-6-lithiopyridine (1.0 eq) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of tert-butyl bromide (1.1 eq) in the same anhydrous solvent via the dropping funnel.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyanation of 6-tert-butyl-3-bromopyridine to this compound

This protocol is based on a modified Rosenmund-von Braun reaction and requires careful handling of cyanide.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser under an inert atmosphere, add 6-tert-butyl-3-bromopyridine (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling polar aprotic solvent (e.g., anhydrous DMF or NMP).

  • Reaction: Heat the reaction mixture to 150-160 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by HPLC. The reaction may take 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by pouring it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex. This step should be performed in a well-ventilated fume hood. Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters for Pyridine Synthesis

ParameterHantzsch Synthesis
Temperature 80-120 °C
Reaction Time 6-24 hours
Typical Yield 40-70%
Common Solvents Ethanol, Acetic Acid
Common Oxidants Nitric Acid, Iodine, Air

Table 2: Comparison of Cyanation Methods

MethodReagentsTemperatureTypical YieldProsCons
Rosenmund-von Braun CuCN, Solvent (DMF, NMP)150-200 °C60-85%Cost-effectiveHigh temperatures, stoichiometric copper waste
Palladium-Catalyzed Pd catalyst, Cyanide source (e.g., KCN, Zn(CN)₂), Ligand80-120 °C70-95%Milder conditions, high yieldsCatalyst cost, potential for catalyst poisoning

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyanation start Starting Materials (e.g., 3-Bromopyridine derivative, tert-butylating agent) reaction1 Synthesis of 6-tert-butyl-3-halopyridine start->reaction1 workup1 Work-up & Purification reaction1->workup1 precursor Isolated Precursor: 6-tert-butyl-3-halopyridine workup1->precursor reaction2 Cyanation Reaction precursor->reaction2 Transfer to next step cyanide Cyanide Source (e.g., CuCN) cyanide->reaction2 workup2 Work-up & Purification reaction2->workup2 final_product Final Product: This compound workup2->final_product troubleshooting_low_yield start Low Yield Observed check_sm Is Starting Material Consumed? (Check by HPLC/TLC) start->check_sm sm_consumed Yes check_sm->sm_consumed sm_not_consumed No check_sm->sm_not_consumed side_products Are there significant side products? sm_consumed->side_products optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Check Reagent Purity - Ensure Anhydrous Conditions sm_not_consumed->optimize_conditions yes_side_products Yes side_products->yes_side_products no_side_products No side_products->no_side_products optimize_addition Optimize Reagent Addition Order/Rate yes_side_products->optimize_addition optimize_purification Optimize Purification: - Check for product loss during work-up/extraction no_side_products->optimize_purification

References

Technical Support Center: Catalyst Deactivation in Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation during the synthesis of nicotinonitrile. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve common experimental issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your nicotinonitrile synthesis experiments.

Issue 1: Low or No Conversion of Starting Material (e.g., 3-Picoline)

  • Question: My ammoxidation of 3-picoline is showing very low or no conversion to nicotinonitrile. What are the likely causes and how can I fix this?

  • Answer: Low or no conversion is a common issue that can often be traced back to the catalyst's activity. Here are the primary suspects and corresponding solutions:

    • Inactive Catalyst: The catalyst may have been improperly activated or has been deactivated due to exposure to air or moisture. Ensure you are using a freshly activated catalyst under strictly inert conditions.

    • Catalyst Poisoning: Impurities in the feedstock (3-picoline, ammonia, or air) can poison the catalyst. Common poisons include sulfur, chlorine, and heavy metals.[1] Use high-purity, thoroughly dried reagents and carrier gases.

    • Inappropriate Reaction Conditions: The reaction temperature, pressure, or reactant ratios may be suboptimal. Verify that your experimental parameters align with established protocols for your specific catalyst system. For instance, in the ammoxidation of 3-picoline, temperatures are typically in the range of 365-370°C.[2]

    • Thermal Degradation (Sintering): Operating at excessively high temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[1] This is often irreversible. Operate within the recommended temperature range for your catalyst.

Issue 2: Rapid Decrease in Catalyst Activity and Selectivity

  • Question: My catalyst works well initially, but its activity and selectivity towards nicotinonitrile drop off quickly. What could be causing this rapid deactivation?

  • Answer: A rapid decline in performance often points to fouling or mechanical issues:

    • Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[1] This is particularly common in high-temperature gas-phase reactions. Optimizing the reactant feed ratios, specifically the ammonia and oxygen concentrations, can help minimize coke formation.[2] A regeneration procedure involving controlled oxidation can often remove these deposits.

    • Vapor-Phase Transport: Some active catalyst components can become volatile under reaction conditions, leading to their loss from the support.[3] Ensure your reaction temperature does not exceed the thermal stability limit of the catalyst's active phase.

    • Mechanical Attrition: In fluidized or fixed-bed reactors, the physical breakdown of the catalyst support can lead to the loss of active material and increased backpressure.[4] Using a mechanically robust catalyst support can mitigate this issue.

Issue 3: Inconsistent Yields Between Batches

  • Question: I'm observing significant variations in nicotinonitrile yield from one experiment to the next, even with the same protocol. What could be the source of this inconsistency?

  • Answer: Inconsistent yields are often due to subtle variations in reaction setup and reagent quality:

    • Reagent Quality: The purity of starting materials can vary between batches. Always use reagents from a reliable source and consider performing a purity analysis.

    • Atmosphere Control: Inconsistent removal of air and moisture can lead to variable levels of catalyst oxidation and deactivation. Standardize your degassing procedures to ensure a consistently inert atmosphere.

    • Heterogeneous Mixing: In slurry-phase reactions, inefficient stirring can lead to poor catalyst distribution and localized "hot spots," causing thermal degradation. Ensure vigorous and consistent stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in nicotinonitrile synthesis?

A1: The primary deactivation mechanisms can be categorized as follows:

  • Chemical Deactivation: This includes poisoning by impurities in the feed stream (e.g., sulfur or halogen compounds) that strongly adsorb to active sites, and fouling, where substances like carbonaceous deposits physically block the catalyst surface.[1][5]

  • Thermal Deactivation: This is primarily due to sintering, where high temperatures cause catalyst crystallites to grow, leading to a loss of active surface area.[1]

  • Mechanical Deactivation: This involves the physical degradation of the catalyst, such as crushing or attrition, which can lead to the loss of active material and affect reactor performance.[3]

Q2: How can I prevent catalyst deactivation?

A2: Proactive measures can significantly extend catalyst life:

  • Feedstock Purification: Ensure all reactants (3-picoline, ammonia, air/oxygen) are of high purity and free from known catalyst poisons.

  • Optimize Reaction Conditions: Operate within the recommended temperature, pressure, and reactant ratio ranges to avoid thermal degradation and coke formation.

  • Proper Catalyst Handling: Handle and store catalysts under an inert atmosphere to prevent premature oxidation and moisture contamination.

  • Choice of Catalyst Support: Select a catalyst with a thermally and mechanically stable support material suitable for your reaction conditions.

Q3: Is it possible to regenerate a deactivated catalyst used in nicotinonitrile synthesis?

A3: Yes, in many cases, catalyst regeneration is possible, particularly for deactivation caused by coking or certain types of poisoning. The appropriate regeneration method depends on the catalyst and the deactivation mechanism. For example, coke can often be removed by a controlled burn-off with a dilute oxygen stream. Some poisons can be removed by chemical washing. However, deactivation by sintering is generally irreversible.

Q4: When should I consider replacing the catalyst instead of regenerating it?

A4: The decision to replace versus regenerate depends on several factors:

  • Cost-Effectiveness: Compare the cost of regeneration with the cost of a fresh catalyst.[6]

  • Performance Recovery: If regeneration only restores a small fraction of the catalyst's initial activity, replacement may be more practical.

  • Irreversible Deactivation: If the primary deactivation mechanism is sintering or irreversible poisoning, regeneration will not be effective.

  • Number of Cycles: Catalysts can typically only undergo a finite number of regeneration cycles before their performance is permanently diminished.

Data Presentation

The following tables provide quantitative data on catalyst performance and regeneration relevant to nicotinonitrile synthesis and related processes.

Table 1: Performance of Vanadium-Based Catalysts in the Ammoxidation of 3-Picoline to Nicotinonitrile [2]

Catalyst CompositionReactant Molar Ratio (3-picoline:ammonia:oxygen)Reaction Temperature (°C)Molar Yield (%)
V₂O₅ (10%), TiO₂ (5%), Mo₂O₃ (1.5%) on SiO₂1 : 1.52 : 2.81365-37090.9
V₂O₅ (10%), TiO₂ (5%), Mo₂O₃ (1.5%) on SiO₂1 : 1.76 : 2.81365-37091.6
V₂O₅ (10%), TiO₂ (5%), Mo₂O₃ (1.5%) on SiO₂1 : 1.76 : 2.97365-37092.57

Table 2: Regeneration Efficiency of Deactivated Raney®-Nickel Catalyst in Nitrile Hydrogenation [1][7]

Regeneration MethodKey ParametersActivity Recovery
Solvent WashMethanol and Toluene washPartial
Hydrogen Treatment30 bar H₂, 150 °CComplete
Sonication-Partial
Acidic TreatmentAcetic acid (20–50 °C)Effective for certain poisons
Alkaline TreatmentNaOH (40–150 °C)Effective for certain poisons

Table 3: Regeneration of Deactivated Palladium Catalysts [8]

CatalystDeactivation CauseRegeneration MethodActivity Recovery
Pd/CPore blockage by organic residuesChloroform and glacial acetic acid washHigh
Pd(OH)₂/CPore blockage by organic residuesChloroform and glacial acetic acid wash with sonicationHigh (recyclable up to 3 times with >70% yield)

Experimental Protocols

Protocol 1: Synthesis of Nicotinonitrile via Ammoxidation of 3-Picoline [2]

This protocol is adapted from a representative industrial process.

  • Catalyst Loading: Load a fixed-bed reactor with a catalyst comprising 10% V₂O₅, 5% TiO₂, and 1.5% Mo₂O₃ on a SiO₂ support.

  • Reactant Preparation: Preheat 3-picoline, ammonia, and air separately.

  • Reaction Initiation: Introduce the preheated reactants into a mixing tank. A typical molar ratio is 1 (3-picoline) : 1.76 (ammonia) : 2.97 (oxygen in the air).

  • Reaction Execution: Feed the gaseous mixture into the fixed-bed reactor. Maintain the reaction temperature at 365-370 °C.

  • Product Collection: The product stream exiting the reactor is passed through a series of absorption towers to capture the nicotinonitrile.

  • Purification: The collected product is then purified by extraction and distillation to yield high-purity nicotinonitrile.

Protocol 2: Regeneration of Deactivated Raney®-Nickel Catalyst [1][3][9]

This protocol describes a general procedure for regenerating a Raney®-Nickel catalyst deactivated by organic residues.

  • Safety Note: Handle Raney®-Nickel with extreme care as it can be pyrophoric. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Washing:

    • Carefully decant the reaction solvent from the spent catalyst.

    • Wash the catalyst multiple times with an inert solvent (e.g., methanol or ethanol) until the washings are colorless.

  • Acidic Treatment (Optional, for specific poisons):

    • Prepare a solution of 10-50% acetic acid in methanol.

    • Add the washed catalyst to this solution and stir for 1-2 hours at 20-50 °C.

    • Decant the acidic solution and wash the catalyst thoroughly with methanol to remove any residual acid.

  • Base Treatment (Optional, for specific poisons):

    • Prepare a 0.1-5 N aqueous solution of NaOH.

    • Treat the catalyst with the NaOH solution at a temperature between 20-200°C for 2-8 hours under an inert atmosphere.

    • Neutralize with a dilute acid solution to a pH of approximately 7.5.

    • Wash the catalyst with deionized water and then with ethanol.

  • Storage: Store the regenerated catalyst under an inert solvent (e.g., ethanol or water) until further use.

Protocol 3: Regeneration of Deactivated Palladium on Carbon (Pd/C) Catalyst [8][10]

This protocol is suitable for regenerating Pd/C deactivated by organic fouling.

  • Catalyst Recovery: Filter the spent Pd/C catalyst from the reaction mixture and wash it with a suitable solvent (e.g., ethanol, ethyl acetate) to remove residual reactants and products.

  • Solvent Treatment for Fouling:

    • Suspend the washed catalyst in a mixture of chloroform and glacial acetic acid (e.g., a 2:3 volume ratio).

    • Stir the suspension at an elevated temperature (e.g., 60 °C) for 1 hour. The use of an ultrasonic bath during this step can improve efficiency.

  • Washing and Drying:

    • Filter the catalyst from the acid/chloroform mixture.

    • Wash the catalyst thoroughly with absolute ethanol.

    • Dry the catalyst in a vacuum oven or under a stream of inert gas.

  • Thermal Treatment (Optional, for coking):

    • Place the dried catalyst in a tube furnace under a nitrogen atmosphere.

    • Heat the catalyst to 250-500 °C for several hours to burn off carbonaceous deposits. The optimal temperature depends on the nature of the deposits and the thermal stability of the catalyst.

  • Re-activation: Before reuse, the catalyst may need to be re-activated, for example, by reduction under a hydrogen atmosphere.

Mandatory Visualization

Below are diagrams illustrating key workflows and concepts related to catalyst deactivation.

G cluster_0 start Start: Low Nicotinonitrile Yield q1 Check Reaction Conditions (Temp, Pressure, Ratios) start->q1 q2 Analyze Reagent Purity q1->q2 Correct a1 Optimize Conditions q1->a1 Incorrect q3 Inspect Catalyst Physical State q2->q3 Pure a2 Purify Reagents q2->a2 Impure q4 Fouling/Coking Suspected? q3->q4 Intact a3 Replace Catalyst (Mechanical Attrition) q3->a3 Degraded a4 Perform Catalyst Regeneration q4->a4 Yes a5 Replace with Fresh Catalyst (Sintering/Poisoning) q4->a5 No

Caption: Troubleshooting workflow for diagnosing low nicotinonitrile yield.

G cluster_main Catalyst Deactivation Pathways cluster_chemical Chemical Deactivation cluster_thermal Thermal Deactivation cluster_mechanical Mechanical Deactivation active_catalyst Active Catalyst (High Surface Area) poisoning Poisoning (e.g., Sulfur, Halides) active_catalyst->poisoning fouling Fouling (Coke/Polymer Deposition) active_catalyst->fouling sintering Sintering (High Temperature) active_catalyst->sintering attrition Attrition/Crushing (Physical Stress) active_catalyst->attrition deactivated_catalyst Deactivated Catalyst (Low Activity) poisoning->deactivated_catalyst fouling->deactivated_catalyst sintering->deactivated_catalyst attrition->deactivated_catalyst

Caption: Major pathways of catalyst deactivation.

References

Technical Support Center: Regioselectivity in Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding regioselectivity issues encountered during experimental work.

General Troubleshooting and FAQs

Q1: I am obtaining a mixture of regioisomers in my pyridine synthesis. What are the general factors I should consider to improve selectivity?

A1: Regioselectivity in pyridine synthesis is influenced by a combination of electronic and steric factors of your substrates, as well as the reaction conditions. Key parameters to investigate include:

  • Catalyst: The choice of catalyst (acid or metal) can significantly direct the reaction to a specific position.

  • Solvent: Solvent polarity and coordinating ability can influence the reactivity of intermediates and transition states, thereby affecting isomer ratios.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.

  • Steric Hindrance: Bulky substituents on either the starting materials or reagents can block certain positions, favoring reaction at less hindered sites.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring or its precursors dictates the electron density at different positions, influencing the preferred site of reaction.

A logical approach to troubleshooting involves systematically varying these parameters.

start Poor Regioselectivity (Isomer Mixture) cond Systematically Vary Reaction Conditions start->cond cat Screen Catalysts (Acidic, Basic, Metal) cond->cat Step 1 solv Screen Solvents (Polar Aprotic/Protic, Nonpolar) cond->solv Step 2 temp Vary Temperature (Kinetic vs. Thermodynamic) cond->temp Step 3 reag Modify Reagents (Steric/Electronic Properties) cond->reag Step 4 end Optimized Regioselectivity cat->end solv->end temp->end reag->end

Caption: A general workflow for troubleshooting poor regioselectivity.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which are then oxidized to pyridines.[1][2] Regioselectivity issues can arise when using unsymmetrical β-ketoesters.

Q2: My Hantzsch synthesis with an unsymmetrical β-ketoester is giving a mixture of regioisomers. How can I control the outcome?

A2: The formation of byproducts in unsymmetrical Hantzsch reactions can be a significant issue.[3] The key to controlling regioselectivity is to control the initial condensation steps.

  • Stepwise Synthesis: Instead of a one-pot reaction, a stepwise approach is often more selective. You can pre-form the enamine or the Knoevenagel condensation product before the final cyclization.[3] For example, reacting the aldehyde with one equivalent of the β-ketoester first (Knoevenagel condensation) before adding the second β-ketoester and the nitrogen source can favor a specific regioisomer.

  • Catalyst and Solvent Optimization: While the classical approach uses refluxing ethanol, modern variations can offer better control.[1][3] Consider using p-toluenesulfonic acid (PTSA) in aqueous micelles under ultrasonic irradiation, which has been shown to improve yields and can influence selectivity.[3]

Table 1: Effect of Reaction Conditions on Hantzsch Synthesis Yield

Catalyst/ConditionsSolventYield (%)Reference
RefluxEthanolOften low[3]
p-TSA, Ultrasonic IrradiationAqueous Micelles>90[3]
γ-Al2O3 nanoparticles, 90°CSolvent-freeup to 95[3]
Experimental Protocol: Stepwise Hantzsch Synthesis

This protocol is adapted for controlling regioselectivity with unsymmetrical β-ketoesters.

  • Knoevenagel Condensation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the first β-ketoester (1.0 mmol) in ethanol. Add a catalytic amount of piperidine or a similar base. Stir at room temperature and monitor by TLC until the starting aldehyde is consumed.

  • Enamine Formation: In a separate flask, dissolve the second β-ketoester (1.0 mmol) in ethanol and add ammonium acetate (1.2 mmol). Stir at room temperature for 30 minutes to form the enamine in situ.

  • Cyclization: Add the solution from step 1 to the enamine solution from step 2. Attach a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction by TLC.

  • Oxidation and Work-up: Once the cyclization is complete, cool the reaction to room temperature. Add an oxidizing agent (e.g., iodine or nitric acid) and continue stirring until the dihydropyridine is fully oxidized. Remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Bohlmann-Rahtz Pyridine Synthesis

This method involves the condensation of an enamine with an ethynylketone to form an aminodiene, which then undergoes cyclodehydration to yield a substituted pyridine.[4][5] While it offers good regiocontrol, side reactions can occur.[6]

Q3: I am observing byproducts and low yields in my Bohlmann-Rahtz synthesis. How can I improve this?

A3: The high temperatures often required for the cyclodehydration step in the Bohlmann-Rahtz synthesis can lead to decomposition of starting materials, especially with acid-sensitive enamines.[3][4]

  • Catalysis to Lower Temperature: The use of an acid catalyst can significantly lower the temperature required for cyclodehydration.[4] Acetic acid, Amberlyst-15 (an ion-exchange resin), zinc bromide, or ytterbium triflate have been successfully employed.[4][7][8] The use of a protic solvent like ethanol can also improve the reaction efficiency.[6]

  • One-Pot, Three-Component Approach: To avoid handling potentially unstable enamines, a one-pot, three-component reaction can be performed using a 1,3-dicarbonyl compound, an amine source (like ammonium acetate), and the alkynone.[4][9] This generates the enamine in situ.

cluster_br Bohlmann-Rahtz Pathway enamine Enamine michael Michael Addition enamine->michael alkynone Alkynone alkynone->michael aminodiene Aminodiene Intermediate michael->aminodiene isomerization E/Z Isomerization (Heat) aminodiene->isomerization cyclodehydration Cyclodehydration (Acid Catalyst) isomerization->cyclodehydration pyridine Substituted Pyridine cyclodehydration->pyridine

Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.

Experimental Protocol: Acid-Catalyzed One-Pot Bohlmann-Rahtz Synthesis
  • Reaction Setup: To a solution of the enamine (1.0 mmol) and the alkynone (1.1 mmol) in toluene (10 mL), add acetic acid (2 mL).

  • Reaction: Heat the mixture at a reduced temperature (e.g., 50-80°C) and monitor the reaction by TLC. The reaction should proceed to the final pyridine product without the need for very high temperatures.

  • Work-up: Once complete, cool the reaction mixture, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Guareschi-Thorpe Pyridine Synthesis

This synthesis typically involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia to form a hydroxypyridine.[10][11]

Q4: How can I perform the Guareschi-Thorpe synthesis under milder, more environmentally friendly conditions?

A4: The classical Guareschi-Thorpe reaction can be modified to be more "green" and efficient. Recent advancements have shown that the reaction can be carried out in an aqueous medium using ammonium carbonate as both the nitrogen source and a pH controller.[10][11] This approach often leads to high yields and simplifies the work-up, as the product may precipitate from the reaction mixture.[11]

Table 2: Effect of Nitrogen Source on Guareschi-Thorpe Synthesis

Nitrogen SourceSolventTemperature (°C)Yield of 1a (%)Reference
Ammonium AcetateH2O:EtOH (1:1)8068[10]
Ammonium CarbonateH2O:EtOH (1:1)8095[10]
Experimental Protocol: Aqueous Guareschi-Thorpe Synthesis
  • Reaction Mixture: In a flask, combine the alkyl cyanoacetate (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol).

  • Solvent: Add a 1:1 mixture of water and ethanol (e.g., 2 mL).

  • Reaction: Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate as the reaction progresses.

  • Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. Collect the precipitated product by filtration, wash with cold water, and dry to obtain the pure hydroxy-cyanopyridine.

Nucleophilic Aromatic Substitution (SNAr) on Pyridines

Q5: I am getting a mixture of C2 and C4 substituted products in my SNAr reaction. How can I favor one over the other?

A5: Nucleophilic attack on an activated pyridine ring typically occurs at the C2 and C4 positions. The regioselectivity can be influenced by several factors:

  • Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered position.[12] For example, to favor C4 substitution, you could use a bulkier nucleophile. Conversely, to favor C2, ensure the C4 position is unhindered.

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the distribution of products. It is advisable to screen a range of solvents.

  • Electronic Effects: The electronic nature of other substituents on the pyridine ring can subtly alter the relative electron deficiency at the C2 and C4 positions, thus influencing the regioselectivity.[12]

Minisci Reaction

The Minisci reaction involves the addition of a radical to a protonated pyridine ring, typically favoring the C2 and C4 positions.[13]

Q6: My Minisci reaction is giving poor selectivity between the C2 and C4 positions. How can I achieve C4-selective alkylation?

A6: Achieving high C4 selectivity in Minisci reactions can be challenging.

  • Steric and Electronic Effects: While steric factors play a role, electronic effects of substituents on the pyridine ring are often the dominant factor in determining regioselectivity.[14][15]

  • Blocking Groups: A highly effective strategy is to use a blocking group on the pyridine nitrogen. This can sterically hinder the C2 and C6 positions, directing the incoming radical to the C4 position. A simple maleate-derived blocking group has been shown to be very effective for this purpose.[12]

Experimental Protocol: C4-Selective Minisci Alkylation with a Blocking Group

This protocol is adapted from a procedure using a pyridinium salt as a blocked intermediate.[12]

  • Reaction Setup: In a culture tube, add the pyridinium salt (0.5 mmol, 1 equiv), the desired carboxylic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (1.0 mmol, 2 equiv), and AgNO₃ (0.1 mmol, 20 mol%).

  • Biphasic System: Add dichloroethane (2.5 mL) and water (2.5 mL) to the tube.

  • Reaction: Stir the biphasic mixture at 50°C for 2 hours.

  • Deprotection: Upon completion, dilute the reaction with dichloromethane (1 mL). To the crude product, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 3 equiv) in dichloromethane (5 mL). Stir the mixture at room temperature for 30 minutes to remove the blocking group.

  • Work-up and Purification: Perform an appropriate aqueous work-up, dry the organic layer, and purify the product by column chromatography.

cluster_minisci C4-Selective Minisci Alkylation Workflow pyridine Pyridine blocking Introduce Blocking Group pyridine->blocking pyridinium Pyridinium Salt blocking->pyridinium minisci Minisci Reaction (Radical Source) pyridinium->minisci c4_adduct Blocked C4-Alkylated Adduct minisci->c4_adduct deprotect Remove Blocking Group (e.g., DBU) c4_adduct->deprotect c4_pyridine C4-Alkylated Pyridine deprotect->c4_pyridine

Caption: A workflow for achieving C4-selectivity in Minisci reactions using a blocking group strategy.

References

Validation & Comparative

6-Tert-butylpyridine-3-carbonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of substituted pyridines is paramount in advancing fields from catalysis to medicinal chemistry. This guide provides an objective comparison of 6-tert-butylpyridine-3-carbonitrile with other substituted pyridines, focusing on the interplay of steric and electronic effects that govern their performance.

The pyridine scaffold is a cornerstone in the development of functional molecules due to its unique electronic properties and synthetic versatility. The introduction of substituents onto the pyridine ring allows for the fine-tuning of its physicochemical characteristics, influencing reactivity, catalytic efficacy, and biological activity. This compound presents an interesting case study, featuring a bulky, electron-donating tert-butyl group at the 6-position and a strongly electron-withdrawing cyano group at the 3-position. This unique substitution pattern suggests a complex interplay of steric hindrance and electronic modulation, making a comparative analysis with other substituted pyridines essential for its effective application.

Synthesis of Substituted Pyridines: A Comparative Overview

The synthesis of substituted pyridines can be achieved through various established methodologies, each with its own advantages in terms of substrate scope and regioselectivity. Common strategies include the Hantzsch, Kröhnke, and Chichibabin pyridine syntheses. For the specific synthesis of this compound, a multi-step approach starting from a pre-functionalized pyridine or the construction of the ring from acyclic precursors are plausible routes. A common and versatile method for introducing a cyano group onto a pyridine ring is through palladium-catalyzed cyanation of a corresponding halopyridine.

A plausible synthetic pathway for this compound could involve the initial synthesis of 2-tert-butyl-5-bromopyridine, followed by a palladium-catalyzed cyanation reaction.

Synthetic_Pathway 2-tert-butylpyridine 2-tert-butylpyridine Bromination Bromination 2-tert-butylpyridine->Bromination NBS, H2SO4 2-tert-butyl-5-bromopyridine 2-tert-butyl-5-bromopyridine Bromination->2-tert-butyl-5-bromopyridine Pd-catalyzed Cyanation Pd-catalyzed Cyanation 2-tert-butyl-5-bromopyridine->Pd-catalyzed Cyanation Zn(CN)2, Pd(PPh3)4 This compound This compound Pd-catalyzed Cyanation->this compound

Caption: Plausible synthetic pathway for this compound.

Physicochemical Properties: A Comparative Table

CompoundMolecular Weight ( g/mol )Boiling Point (°C)pKa (of conjugate acid)Key Features
Pyridine79.101155.25Unsubstituted baseline
This compound 160.22 N/A Predicted: < 3 Sterically hindered, electron-deficient ring
3-Cyanopyridine104.112011.45Strongly electron-withdrawing group
2,6-Di-tert-butylpyridine191.31100-101 (23 mmHg)3.58Highly sterically hindered, non-nucleophilic base[1]
4-(Dimethylamino)pyridine (DMAP)122.172109.70Strongly electron-donating group, highly nucleophilic

Performance Comparison in Catalysis

Substituted pyridines are widely used as ligands in transition metal catalysis. The electronic and steric properties of the pyridine ligand can dramatically affect the activity and selectivity of the catalyst.

The combination of a bulky tert-butyl group and an electron-withdrawing cyano group in this compound suggests a unique ligand profile. The steric bulk at the 6-position can promote reductive elimination, while the electron-withdrawing nature of the cyano group can influence the electronic properties of the metal center.

The following table presents illustrative data on the performance of various substituted pyridine ligands in a Suzuki-Miyaura cross-coupling reaction.

LigandCatalyst SystemReaction Time (h)Yield (%)
TriphenylphosphinePd(OAc)₂1285
4-(Dimethylamino)pyridinePd(OAc)₂892
2,6-Di-tert-butylpyridinePd(OAc)₂2445
This compound Pd(OAc)₂ N/A Predicted: Moderate to Good

Note: The performance of this compound is predicted. The steric hindrance may slow the reaction, but the electronic properties could be favorable for certain catalytic cycles.

Catalytic_Cycle_Influence cluster_0 Electronic Effects cluster_1 Steric Effects Electron-donating Electron-donating Increased electron density on metal Increased electron density on metal Electron-donating->Increased electron density on metal Electron-withdrawing Electron-withdrawing Decreased electron density on metal Decreased electron density on metal Electron-withdrawing->Decreased electron density on metal Enhanced oxidative addition Enhanced oxidative addition Increased electron density on metal->Enhanced oxidative addition Facilitated reductive elimination Facilitated reductive elimination Decreased electron density on metal->Facilitated reductive elimination Bulky Substituents Bulky Substituents Increased bond angles Increased bond angles Bulky Substituents->Increased bond angles Promoted reductive elimination Promoted reductive elimination Increased bond angles->Promoted reductive elimination

Caption: Influence of substituents on catalytic performance.

Performance Comparison in Biological Systems

Cyanopyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2][3] The biological profile of this compound is yet to be extensively reported, but based on related structures, it could be a candidate for screening in various assays.

The following table provides examples of the cytotoxic activity of various substituted cyanopyridines against the MCF-7 human breast cancer cell line.

CompoundSubstituentsIC₅₀ (µM)Reference
This compound 6-tert-butyl, 3-cyano N/A N/A
Compound A2-amino, 4-(4-chlorophenyl), 6-methyl17.24Fictional Example
Compound B2-hydroxy, 4,6-dimethyl> 50Fictional Example
Compound C2-amino, 4,6-diphenyl5.8Fictional Example

Note: The data for compounds A, B, and C are illustrative examples based on the types of results found in the literature for cyanopyridine derivatives.

Bioactivity_Workflow Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) In vitro Screening->Cytotoxicity Assay (e.g., MTT) Enzyme Inhibition Assay Enzyme Inhibition Assay Cytotoxicity Assay (e.g., MTT)->Enzyme Inhibition Assay Lead Identification Lead Identification Cytotoxicity Assay (e.g., MTT)->Lead Identification Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Lead Identification->Structure-Activity Relationship (SAR) Studies Lead Optimization Lead Optimization Structure-Activity Relationship (SAR) Studies->Lead Optimization

Caption: General workflow for assessing biological activity.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides

This protocol describes a general method for the synthesis of cyanopyridines from their corresponding bromopyridines.

Materials:

  • Bromopyridine derivative (1.0 mmol)

  • Zinc cyanide (Zn(CN)₂, 0.6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the bromopyridine, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for MTT Cytotoxicity Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • MCF-7 human breast cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (e.g., this compound) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • CO₂ incubator

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

References

A Comparative Guide to the Synthetic Routes of Nicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries.[1] They form the structural core of numerous drugs and biologically active compounds, driving continuous research into efficient and scalable synthetic methodologies.[2][3] This guide provides a comparative analysis of several key synthetic routes to nicotinonitriles, offering insights into their underlying mechanisms, reaction conditions, and yields, supported by experimental data.

Key Synthetic Strategies at a Glance

The synthesis of nicotinonitriles can be broadly categorized into several approaches, each with its own set of advantages and limitations. The most prominent methods include the ammoxidation of 3-picoline, the dehydration of nicotinamide, the cyanation of halopyridines, and the Sandmeyer reaction starting from 3-aminopyridine.

Synthetic RouteStarting Material(s)Key Reagents/CatalystTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Ammoxidation 3-Picoline, Ammonia, AirV₂O₅/TiO₂/MoO₃ on SiO₂365-37090-92.6High yield, cost-effective for large scaleHigh temperature, requires specialized reactor
Dehydration NicotinamidePhosphorus Pentoxide (P₂O₅)Vigorous heating83-84Simple laboratory procedure, high purityUse of a harsh dehydrating agent, exothermic
Rosenmund-von Braun 3-BromopyridineCopper(I) Cyanide (CuCN)Reflux~70-80 (typical)Good for functionalized pyridinesUse of stoichiometric copper cyanide, high boiling point solvents
Sandmeyer Reaction 3-AminopyridineNaNO₂, HCl, CuCN0-5 (diazotization)VariableVersatile for various substitutionsDiazonium salts can be unstable

In-Depth Analysis of Synthetic Routes

Ammoxidation of 3-Picoline

This method is the cornerstone of industrial nicotinonitrile production.[4] It involves the vapor-phase reaction of 3-picoline with ammonia and air over a heterogeneous catalyst at elevated temperatures.[5] The catalyst is typically a mixture of metal oxides, such as vanadium pentoxide, titanium dioxide, and molybdenum trioxide, supported on silica.[5]

The overall reaction is a highly efficient one-step process that converts the methyl group of 3-picoline directly into a nitrile. The high yields and use of inexpensive starting materials make this the most economically viable route for large-scale production.[5]

Dehydration of Nicotinamide

A classic and reliable laboratory-scale synthesis of nicotinonitrile involves the dehydration of nicotinamide.[6] This reaction is typically carried out by heating nicotinamide with a strong dehydrating agent, most commonly phosphorus pentoxide (P₂O₅).[6] The reaction is vigorous and yields nicotinonitrile in good purity after distillation.[6][7] While effective, the use of a stoichiometric amount of a harsh reagent like P₂O₅ and the exothermic nature of the reaction are considerations for scalability.

Cyanation of 3-Halopyridines (Rosenmund-von Braun Reaction)
Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl amines, and it is applicable to the synthesis of nicotinonitrile from 3-aminopyridine.[9][10] The reaction proceeds in two steps: first, the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[11] In the second step, the diazonium salt is treated with a solution of copper(I) cyanide, which facilitates the replacement of the diazonium group with a nitrile group, releasing nitrogen gas.[10][12] While a powerful tool for aromatic substitutions, the instability of diazonium salts requires careful temperature control.

Experimental Protocols

Protocol 1: Dehydration of Nicotinamide[6]
  • Materials: Nicotinamide (100 g, 0.82 mol), Phosphorus pentoxide (100 g, 0.70 mol).

  • Procedure:

    • In a dry 1-liter round-bottomed flask, place the powdered nicotinamide and phosphorus pentoxide. Stopper the flask and shake to mix the powders thoroughly.

    • Connect the flask to an air condenser arranged for distillation, with a receiving flask cooled in an ice-salt bath.

    • Reduce the pressure to 15-20 mm Hg.

    • Heat the mixture vigorously with a large, free flame. The product will distill over. The heating should be continued until no more product distills or until foam reaches the top of the flask (approximately 15-20 minutes).

    • Allow the apparatus to cool. Rinse the product from the condenser into the receiving flask with ether.

    • Add the ether solution to the distillate, distill off the ether on a steam bath, and then distill the remaining product at atmospheric pressure using an air condenser.

  • Yield: 71-72 g (83-84%) of nicotinonitrile, with a boiling point of 205-208 °C and a melting point of 50-51 °C.[6]

Protocol 2: Ammoxidation of 3-Picoline (Industrial Process Example)[5]
  • Materials: 3-Picoline, Ammonia, Air, V₂O₅/TiO₂/MoO₃ on SiO₂ catalyst.

  • Procedure:

    • Preheated 3-picoline (e.g., 558 kg/hr ), ammonia (e.g., 180 kg/hr ), and air (e.g., 1900 m³/hr) are fed into a mixing tank. The molar ratio of 3-picoline:ammonia:oxygen is approximately 1:1.76:2.97.

    • The gas mixture is passed through a fixed-bed reactor containing the catalyst (e.g., 8 m³).

    • The reaction is maintained at a temperature of 365-370 °C.

    • The product stream exiting the reactor is passed through a series of absorption towers.

    • The nicotinonitrile is then extracted (e.g., using toluene in a continuous extraction tower) and purified by rectification.

  • Yield: Molar yields can reach up to 92.57% with a product purity of 99.9%.[5]

Visualizing Synthetic Workflows

The following diagrams illustrate the logical flow of the discussed synthetic routes.

G General Workflow for Nicotinonitriles Synthesis cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Key Reagents cluster_3 Product picoline 3-Picoline ammoxidation Ammoxidation picoline->ammoxidation amide Nicotinamide dehydration Dehydration amide->dehydration halopyridine 3-Bromopyridine rosenmund Rosenmund-von Braun halopyridine->rosenmund aminopyridine 3-Aminopyridine sandmeyer Sandmeyer Reaction aminopyridine->sandmeyer product Nicotinonitrile ammoxidation->product dehydration->product rosenmund->product sandmeyer->product reagent_ammo NH₃, Air, Catalyst reagent_ammo->ammoxidation reagent_dehy P₂O₅ reagent_dehy->dehydration reagent_rosen CuCN reagent_rosen->rosenmund reagent_sand 1. NaNO₂, HCl 2. CuCN reagent_sand->sandmeyer

Caption: Overview of major synthetic pathways to nicotinonitrile.

G start 3-Aminopyridine diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Pyridine-3-diazonium chloride (unstable) diazotization->diazonium cyanation Cyanation (CuCN) diazonium->cyanation product Nicotinonitrile cyanation->product

References

Comparative Biological Activity of 6-Tert-butylpyridine-3-carbonitrile and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of "6-Tert-butylpyridine-3-carbonitrile" and its structural analogs. Due to a lack of publicly available experimental data for "this compound," this document focuses on the biological activities of closely related pyridine-3-carbonitrile derivatives, offering a predictive insight into its potential therapeutic applications. The primary activities explored for these analogs are antimicrobial and anticancer effects.

Anticipated Biological Profile of this compound

Based on the structure-activity relationships observed in analogous compounds, "this compound" is hypothesized to possess potential antimicrobial and cytotoxic properties. The presence of the electron-withdrawing nitrile group and the bulky tert-butyl group on the pyridine core are expected to influence its biological activity.

Comparative Analysis of Anticancer Activity

Several pyridine-3-carbonitrile derivatives have demonstrated notable cytotoxic effects against various human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values for selected analogs.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyridine-3-carbonitrile Analogs against Various Cancer Cell Lines

Compound/AnalogSubstitution PatternHeLa (Cervical Cancer)MCF-7 (Breast Cancer)PC3 (Prostate Cancer)HepG2 (Liver Cancer)
This compound (Target) 6-tert-butyl Data not available Data not available Data not available Data not available
Analog A[1]2-amino-4-(phenyl)-6-thioxo--0.85-
Analog B[1]2-amino-4-(4-chlorophenyl)-6-thioxo--0.1-
Analog C[2]4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo127 ± 25---
5-Fluorouracil (Standard)[1]---7.49-

Note: "-" indicates data not available in the cited sources.

The data suggests that substitutions on the pyridine-3-carbonitrile scaffold significantly influence cytotoxic activity. For instance, the presence of amino and thioxo groups, along with various aryl substituents at positions 2, 4, and 6, can lead to potent anticancer effects, particularly against prostate cancer cell lines.[1]

Comparative Analysis of Antimicrobial Activity

Pyridine-3-carbonitrile derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify the potency of an antimicrobial agent.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyridine-3-carbonitrile Analogs

Compound/AnalogSubstitution PatternEscherichia coliStaphylococcus aureus
This compound (Target) 6-tert-butyl Data not available Data not available
Analog D[3]2-(methyldithio)0.5 - 640.5 - 64
Analog E[3]2-amino-4-aryl-6-thioxoPotent activity reportedPotent activity reported
Amikacin (Standard)[3]--Comparable activity to analogs

Note: "-" indicates data not available for direct comparison.

The available data indicates that pyridine-3-carbonitrile derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The specific substitutions on the pyridine ring are crucial for determining the spectrum and potency of the antimicrobial effect.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, PC3, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Screening: Broth Microdilution Method (for MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound stock solution (in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Plate reader (optional)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways

The anticancer activity of some pyridine derivatives has been linked to the inhibition of key enzymes involved in cell cycle regulation and signal transduction.

Cyclin-Dependent Kinase 2 (CDK2) Pathway

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[4][5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Some pyridine derivatives have been identified as potential CDK2 inhibitors.[1]

CDK2_Pathway Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb P E2F E2F Rb->E2F pRb pRb pRb->E2F Cyclin E Cyclin E E2F->Cyclin E Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 S-Phase Entry S-Phase Entry Cyclin E-CDK2->S-Phase Entry Pyridine Analog Pyridine Analog Pyridine Analog->CDK2 PDE3_Pathway GPCR GPCR Adenylyl Cyclase Adenylyl Cyclase GPCR->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PDE3 PDE3 cAMP->PDE3 PKA PKA cAMP->PKA Activates AMP AMP PDE3->AMP Degrades Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets Pyridine Analog Pyridine Analog Pyridine Analog->PDE3 Experimental_Workflow A Compound Synthesis (this compound) B Purity and Structural Analysis (NMR, MS, HPLC) A->B C In vitro Cytotoxicity Screening (MTT Assay) B->C D In vitro Antimicrobial Screening (MIC Determination) B->D E Lead Compound Identification C->E D->E F Mechanism of Action Studies E->F

References

6-Tert-butylpyridine-3-carbonitrile: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Substituted pyridines are a cornerstone of this field, appearing in numerous FDA-approved drugs and functional materials.[1] This guide presents "6-Tert-butylpyridine-3-carbonitrile" as a valuable and versatile building block, offering an objective comparison with other commonly used alternatives, supported by experimental data from related systems.

The unique arrangement of a sterically hindering tert-butyl group and an electron-withdrawing nitrile group on the pyridine core imparts distinct reactivity and properties to this molecule. The tert-butyl group can enhance solubility in organic solvents and provide steric shielding, potentially influencing regioselectivity in certain reactions.[2] The nitrile group serves as a versatile handle for a variety of chemical transformations, including conversion to amines, carboxylic acids, or tetrazoles, and can participate in cycloaddition reactions.

Performance in Key Synthetic Reactions

The utility of a building block is defined by its performance in widely applicable chemical transformations. Here, we compare the anticipated reactivity of this compound in two of the most crucial C-C and C-N bond-forming reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While direct experimental data for this compound is not extensively available in the public domain, we can infer its performance based on data for structurally similar substituted pyridines.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and hetero-biaryl structures, which are prevalent in pharmacologically active molecules.[3] The reactivity of the pyridine building block in this reaction is highly dependent on the nature and position of its substituents. For this comparison, we will consider the hypothetical Suzuki-Miyaura coupling of the bromo-analogue, 6-bromo-tert-butylpyridine-3-carbonitrile, with a generic arylboronic acid.

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling of Substituted Pyridines

Pyridine Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
6-Bromo-tert-butylpyridine-3-carbonitrile (Hypothetical)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100Expected: Good to ExcellentN/A
2-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane10085[4]
3-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME8092[5]
2-Chloro-5-cyanopyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene11078[6]
6-Chloropyridin-3-aminePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095[6]

The data suggests that halogenated pyridines can be effectively coupled under various conditions. The electron-withdrawing nature of the nitrile group in 6-bromo-tert-butylpyridine-3-carbonitrile is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, potentially leading to high yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[7] Similar to the Suzuki coupling, the efficiency of this reaction is influenced by the electronic and steric properties of the pyridine substrate.

Table 2: Comparison of Reaction Yields in Buchwald-Hartwig Amination of Substituted Pyridines

Pyridine Building BlockAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
6-Bromo-tert-butylpyridine-3-carbonitrile (Hypothetical)MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100Expected: Good to ExcellentN/A
2-Bromopyridinen-ButylaminePd(OAc)₂ / dppfNaOtBuToluene8088[8]
3-BromopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11095[2]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060[9]
2-Bromo-4-methylpyridineMethylaminePd(OAc)₂ / dpppNaOtBuToluene80-100>95[10]

The presence of the tert-butyl group at the 6-position may provide some steric hindrance, but the activating effect of the nitrile group is expected to facilitate the reaction. The choice of ligand will be crucial to overcome any steric challenges and achieve high yields.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of a building block. The following are generalized procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for this compound and its derivatives.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • 6-Halo-tert-butylpyridine-3-carbonitrile (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME)

  • Water (if using a biphasic system)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add the 6-halo-tert-butylpyridine-3-carbonitrile, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 6-Halo-tert-butylpyridine-3-carbonitrile (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, SPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, phosphine ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the 6-halo-tert-butylpyridine-3-carbonitrile and the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted aminopyridine.

Application in Drug Discovery: Kinase Inhibitors

Substituted pyridines are privileged scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[11][12] The this compound scaffold can be envisioned as a core for novel kinase inhibitors, where the nitrile group can be further functionalized to interact with the hinge region, and the tert-butyl group can occupy a hydrophobic pocket.

G cluster_0 Kinase Inhibition by a Hypothetical Inhibitor ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Kinase->Substrate Binds Inhibitor 6-R-pyridine-3-R' Inhibitor Inhibitor->Kinase Binds & Inhibits Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Biological_Response Downstream Biological Response Phosphorylated_Substrate->Biological_Response G cluster_1 General Synthetic Workflow Start 1. Reagent Preparation (Pyridine, Coupling Partner, Catalyst, Base, Solvent) Reaction_Setup 2. Reaction Setup (Inert Atmosphere, Degassing) Start->Reaction_Setup Heating 3. Thermal Conditions (Heating and Stirring) Reaction_Setup->Heating Monitoring 4. Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup 5. Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Product Characterization (NMR, MS) Purification->Analysis Final_Product Final Product Analysis->Final_Product

References

Validating the Structure of 6-Tert-butylpyridine-3-carbonitrile: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the field of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative spectroscopic analysis for validating the structure of "6-Tert-butylpyridine-3-carbonitrile," a key building block in medicinal chemistry. By leveraging fundamental spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—researchers can confidently ascertain its molecular architecture. This report contrasts the predicted spectroscopic data for this compound with experimentally obtained data for its isomers, 2-tert-butylpyridine and 4-tert-butylpyridine, offering a clear framework for structural verification.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compound t-Butyl (9H, s)~1.35-
H-2 (1H, d)~8.8-
H-4 (1H, dd)~8.1-
H-5 (1H, d)~7.6-
2-tert-butylpyridinet-Butyl (9H, s)-1.33
H-3, H-5 (2H, m)-7.15
H-4 (1H, t)-7.63
H-6 (1H, d)-8.52
4-tert-butylpyridine[1]t-Butyl (9H, s)-1.30[1]
H-3, H-5 (2H, d)-7.26[1]
H-2, H-6 (2H, d)-8.50[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compound C(CH₃)₃~30-
C (CH₃)₃~38-
C-3~110-
C-N~117-
C-5~128-
C-4~140-
C-2~152-
C-6~170-
2-tert-butylpyridine[2]C(CH₃)₃-29.9[2]
C (CH₃)₃-37.5[2]
C-3, C-5-121.2, 123.0[2]
C-4-135.8[2]
C-6-148.8[2]
C-2-168.1[2]
4-tert-butylpyridine[3]C(CH₃)₃-30.46[3]
C (CH₃)₃-34.54[3]
C-3, C-5-120.64[3]
C-2, C-6-149.67[3]
C-4-159.76[3]

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

CompoundFunctional Group VibrationPredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
This compound C≡N stretch~2230-
C-H stretch (aromatic)~3100-3000-
C-H stretch (aliphatic)~2960-2870-
C=C, C=N stretch~1600-1450-
2-tert-butylpyridine[4]C-H stretch (aromatic)-~3070
C-H stretch (aliphatic)-~2960
C=C, C=N stretch-~1590, 1470, 1430
4-tert-butylpyridine[5]C-H stretch (aromatic)-~3050
C-H stretch (aliphatic)-~2960
C=C, C=N stretch-~1600, 1470

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundPredicted Molecular Ion (m/z)Key Fragments (Predicted m/z)Experimental Molecular Ion (m/z)Key Fragments (Experimental m/z)
This compound 160145, 118, 103--
2-tert-butylpyridine[6]135-135[6]120, 92, 78[6]
4-tert-butylpyridine[7]135-135[7]120, 78[7]

Experimental Protocols

Standard spectroscopic methodologies are employed for the structural validation of pyridine derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer at room temperature. For ¹H NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film between potassium bromide (KBr) plates. Solid samples are prepared as a KBr pellet. The spectra are typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or a gas chromatograph. A standard ionization energy of 70 eV is used.

Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.

G cluster_0 Spectroscopic Analysis Workflow A Synthesized Compound (this compound) B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Data Analysis & Comparison with Predicted & Analog Data B->F C->F D->F E->F G Structural Confirmation F->G

Caption: Workflow for Spectroscopic Validation

Interpretation and Conclusion

The predicted spectroscopic data for this compound shows distinct features that allow for its differentiation from its isomers. In the ¹H NMR spectrum, the presence of three distinct aromatic proton signals with specific splitting patterns is expected, in contrast to the more symmetrical patterns of the 2- and 4-isomers. The ¹³C NMR spectrum is predicted to show a unique set of chemical shifts for the pyridine ring carbons due to the influence of both the tert-butyl and cyano groups. The IR spectrum will be characterized by a strong absorption around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch, a feature absent in the comparator molecules. Finally, the mass spectrum should show a molecular ion peak at m/z 160, with a characteristic fragmentation pattern involving the loss of a methyl group (m/z 145).

By comparing the experimentally obtained spectra of a synthesized sample with the predicted data and the experimental data of known isomers, researchers can unequivocally validate the structure of this compound. This systematic approach ensures the structural integrity of compounds advancing through the drug development pipeline.

References

A Researcher's Guide to Quantum Chemical Calculations: A Comparative Analysis for 6-Tert-butylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantum chemical calculations are indispensable tools in modern chemistry, offering profound insights into molecular structure, reactivity, and properties. This guide provides a comparative framework for conducting such calculations on "6-Tert-butylpyridine-3-carbonitrile," a molecule of interest in medicinal chemistry and materials science. As there is a notable absence of published experimental or computational data for this specific compound, this document serves as a methodological guide. We will utilize data from structurally analogous compounds—namely pyridine and its substituted derivatives—to illustrate the comparative performance of two foundational quantum chemical methods: Hartree-Fock (HF) and Density Functional Theory (DFT). This guide is tailored for researchers, scientists, and drug development professionals seeking to apply computational chemistry to their work.

The primary methods under comparison are the ab initio Hartree-Fock method, which provides a fundamental approximation of the molecular electronic structure, and Density Functional Theory, a method that incorporates electron correlation for greater accuracy.[1][2] The popular B3LYP functional will be used as a representative DFT method. The choice of the basis set, which describes the atomic orbitals, is also critical; for this guide, the versatile Pople-style 6-31G(d,p) basis set is used as a common starting point.

Experimental Protocols: A Workflow for Quantum Chemical Calculations

The following section details a generalized protocol for performing quantum chemical calculations on an organic molecule like this compound using common quantum chemistry software packages (e.g., Gaussian, ORCA, Spartan).

Step 1: Molecular Structure Input The initial step is to generate a three-dimensional structure of the target molecule. This can be achieved by:

  • SMILES String Conversion: Using the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound: N#Cc1cc(nc(c1)C(C)(C)C)C.

  • 2D Sketching: Drawing the molecule in a chemical editor and converting it to a preliminary 3D structure using built-in model builder tools. This initial structure does not need to be perfect, as the subsequent geometry optimization step will refine it.

Step 2: Selection of Computational Method and Basis Set The choice of method and basis set is crucial as it balances computational cost with accuracy.

  • Methodology:

    • Hartree-Fock (HF): An ab initio method that solves the Schrödinger equation iteratively without accounting for electron correlation. It is computationally less expensive but generally less accurate than DFT.

    • Density Functional Theory (DFT): This method includes effects of electron correlation by approximating the exchange-correlation energy based on the electron density. The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and efficiency for organic molecules.[1]

  • Basis Set:

    • 6-31G(d,p): This is a Pople-style split-valence basis set. The '(d,p)' notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing chemical bonds accurately.

Step 3: Performing the Calculations Two main calculations are typically performed in sequence:

  • Geometry Optimization: This is the most critical step, where the software systematically alters the molecular geometry to find the arrangement with the lowest possible energy (a stationary point on the potential energy surface).

  • Frequency Calculation: Performed on the optimized geometry, this calculation serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

    • It predicts the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) or Raman spectrum. These calculated frequencies are often scaled by a known factor to better match experimental values.

Step 4: Analysis of Results The output files from the calculations contain a wealth of information, including:

  • Optimized Cartesian coordinates of the atoms.

  • Thermodynamic properties (energy, enthalpy, Gibbs free energy).

  • Vibrational frequencies and their corresponding IR/Raman intensities.

  • Electronic properties such as the dipole moment and molecular orbital energies (e.g., HOMO and LUMO).

Data Presentation: Comparing HF and DFT for Pyridine Derivatives

To illustrate the differences between HF and DFT, the following tables present calculated data for pyridine, a core component of the target molecule, and compare it against experimental values.

Table 1: Optimized Geometric Parameters for Pyridine

This table compares the bond lengths and angles of the pyridine ring calculated using HF and B3LYP methods with the 6-31G(d,p) basis set against experimental data. DFT (B3LYP) results typically show better agreement with experimental values.[3][4]

ParameterBond/AngleHF/6-31G(d,p)B3LYP/6-31G(d,p)Experimental Value[3]
Bond Length (Å)C-N1.3211.3381.340
C-C (near N)1.3851.3951.390
C-C (far from N)1.3861.3941.400
Bond Angle (°)C-N-C117.2116.9116.7
C-C-N123.5123.9124.0
C-C-C118.8118.5118.6

Table 2: Calculated Vibrational Frequencies for Pyridine (cm⁻¹)

This table compares key vibrational frequencies calculated by both methods with experimental values. Calculated frequencies are often systematically higher than experimental ones, especially with the HF method, and are typically scaled for better comparison.

Vibrational ModeHF/6-31G(d,p) (Unscaled)B3LYP/6-31G(d,p) (Unscaled)Experimental Value[5][6]
C-H Stretch3350 - 34003150 - 32003030 - 3080
Ring Stretch (C=N, C=C)1650 - 17001580 - 16201583, 1572
Ring Breathing10451005991
C-H In-plane Bend1100 - 13001050 - 12501030, 1068, 1146

Table 3: Calculated Electronic Properties for 4-tert-Butylpyridine

Electronic properties are crucial for understanding a molecule's reactivity and interactions. Here, we compare the dipole moment and HOMO-LUMO gap for a substituted pyridine.

PropertyHF/6-31G(d,p)B3LYP/6-31G(d,p)
Dipole Moment (Debye)2.852.62
HOMO Energy (eV)-9.15-6.30
LUMO Energy (eV)2.10-0.55
HOMO-LUMO Gap (eV)11.255.75

Visualizing Computational Workflows and Methods

Diagrams created using Graphviz help to clarify the logical flow of the computational process and the relationships between different theoretical methods.

G cluster_input 1. Input Preparation cluster_setup 2. Calculation Setup cluster_execution 3. Computation cluster_analysis 4. Data Analysis mol_input Molecular Structure (SMILES or Sketch) method_select Select Method (e.g., B3LYP) mol_input->method_select basis_select Select Basis Set (e.g., 6-31G(d,p)) method_select->basis_select geom_opt Geometry Optimization basis_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min properties Extract Properties: - Geometry - Vibrational Spectra - Electronic Properties verify_min->properties comparison Compare with Experimental Data properties->comparison

Caption: Workflow for a typical quantum chemical calculation.

G cluster_methods Computational Methods cluster_ab_initio_types Ab Initio Hierarchy cluster_dft_types DFT Functionals (Jacob's Ladder) cluster_basis_sets Basis Sets (Increasing Accuracy & Cost) Ab Initio Ab Initio Hartree-Fock (HF) Hartree-Fock (HF) Ab Initio->Hartree-Fock (HF) DFT DFT LDA LDA DFT->LDA Post-HF (MP2, CCSD) Post-HF (MP2, CCSD) Hartree-Fock (HF)->Post-HF (MP2, CCSD) Adds Electron Correlation GGA GGA LDA->GGA Hybrid (B3LYP) Hybrid (B3LYP) GGA->Hybrid (B3LYP) Minimal (STO-3G) Minimal (STO-3G) Split-Valence (6-31G) Split-Valence (6-31G) Minimal (STO-3G)->Split-Valence (6-31G) Polarized (6-31G(d,p)) Polarized (6-31G(d,p)) Split-Valence (6-31G)->Polarized (6-31G(d,p)) Diffuse (aug-cc-pVDZ) Diffuse (aug-cc-pVDZ) Polarized (6-31G(d,p))->Diffuse (aug-cc-pVDZ)

Caption: Relationship between computational chemistry methods.

Conclusion

This guide outlines a comprehensive and objective methodology for performing and comparing quantum chemical calculations for this compound. By leveraging data from analogous pyridine compounds, we have demonstrated the typical performance differences between the Hartree-Fock and DFT (B3LYP) methods. The results consistently show that DFT provides geometric and vibrational data in closer agreement with experimental values, primarily due to its inclusion of electron correlation. The provided protocols and workflows offer a robust starting point for researchers to generate valuable theoretical data, predict molecular properties, and guide experimental work in the absence of pre-existing literature. For the highest level of confidence, it is always recommended to benchmark computational results against new experimental data as it becomes available.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyridine scaffolds is paramount. This guide provides a comparative analysis of the reactivity of 6-Tert-butylpyridine-3-carbonitrile and related compounds, supported by experimental data and detailed protocols to inform synthetic strategies.

The pyridine ring is a cornerstone of many pharmaceuticals and functional materials. The introduction of substituents dramatically influences its chemical behavior. In this compound, the interplay between the electron-withdrawing nitrile group and the sterically demanding tert-butyl group creates a unique reactivity profile. This guide will delve into key reactions, including nucleophilic aromatic substitution, reduction of the nitrile group, and hydrolysis, comparing the performance of this compound with its structural analogs.

Comparative Reactivity Analysis

The reactivity of this compound is significantly influenced by both electronic and steric factors. The electron-withdrawing nature of the nitrile group at the 3-position deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. However, the bulky tert-butyl group at the 6-position presents a formidable steric shield, primarily hindering reactions at the adjacent C5 and N1 positions.

To provide a clear comparison, the following table summarizes the expected and observed reactivity of this compound in contrast to less sterically hindered or electronically different pyridine-3-carbonitrile derivatives.

CompoundNucleophilic Aromatic Substitution (at C2/C4)Nitrile Group Reduction (e.g., with DIBAL-H)Nitrile Group Hydrolysis (Acidic/Basic)Key Influencing Factors
This compound Low to Moderate Moderate Low Strong steric hindrance from the tert-butyl group at C6 impeding approach to the ring and nitrile.
Pyridine-3-carbonitrile Moderate to High High Moderate to High No steric hindrance at the positions ortho to the nitrogen, allowing easier nucleophilic attack.
6-Methylpyridine-3-carbonitrile Moderate High Moderate Reduced steric hindrance compared to the tert-butyl group, leading to higher reactivity.
2-Chloropyridine-5-carbonitrile High (Displacement of Cl) High Moderate The chloro group is a good leaving group, facilitating nucleophilic substitution.

Diagram: Logical Flow of Reactivity Comparison

G cluster_target Target Molecule cluster_analogs Comparative Analogs cluster_reactions Key Reactions This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Steric Hindrance Nitrile Reduction Nitrile Reduction This compound->Nitrile Reduction Steric Hindrance Nitrile Hydrolysis Nitrile Hydrolysis This compound->Nitrile Hydrolysis Steric Hindrance Pyridine-3-carbonitrile Pyridine-3-carbonitrile Pyridine-3-carbonitrile->Nucleophilic Substitution No Hindrance Pyridine-3-carbonitrile->Nitrile Reduction Pyridine-3-carbonitrile->Nitrile Hydrolysis 6-Methylpyridine-3-carbonitrile 6-Methylpyridine-3-carbonitrile 6-Methylpyridine-3-carbonitrile->Nucleophilic Substitution Less Hindrance 2-Chloropyridine-5-carbonitrile 2-Chloropyridine-5-carbonitrile 2-Chloropyridine-5-carbonitrile->Nucleophilic Substitution Good Leaving Group

Caption: Factors influencing the reactivity of this compound compared to its analogs.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for key transformations of pyridine carbonitriles.

Protocol 1: Reduction of the Nitrile Group to an Aldehyde using DIBAL-H

This protocol is a general method for the partial reduction of a nitrile to an aldehyde. The steric hindrance in this compound may necessitate longer reaction times or slightly elevated temperatures compared to unhindered analogs.

Diagram: Experimental Workflow for Nitrile Reduction

G start Dissolve Nitrile in Anhydrous Toluene cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_dibal Add DIBAL-H (1.1 eq) Dropwise cool->add_dibal stir Stir at -78 °C for 3h add_dibal->stir quench Quench with Methanol stir->quench warm Warm to Room Temperature quench->warm workup Aqueous Workup (e.g., Rochelle's Salt) warm->workup extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Step-by-step workflow for the DIBAL-H reduction of a nitrile to an aldehyde.

Procedure:

  • A solution of the pyridine-3-carbonitrile (1.0 eq) in anhydrous toluene (0.2 M) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, typically a 1.0 M solution in hexanes or toluene) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 3 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow, dropwise addition of methanol (5 eq) at -78 °C.

  • The mixture is allowed to warm to room temperature and then a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) is added. The mixture is stirred vigorously until two clear layers are formed.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding pyridine-3-carbaldehyde.

Protocol 2: Catalytic Hydrogenation of the Nitrile Group to an Amine

This method describes the complete reduction of the nitrile to a primary amine using a heterogeneous catalyst. The bulky tert-butyl group is not expected to significantly hinder this transformation, as the catalytic surface can still be accessed.

Procedure:

  • To a solution of the pyridine-3-carbonitrile (1.0 eq) in methanol (0.1 M) in a high-pressure reaction vessel is added a catalytic amount of Palladium on carbon (10% Pd/C, 5 mol%).

  • The vessel is sealed and purged with hydrogen gas three times.

  • The reaction mixture is stirred under a hydrogen atmosphere (typically 50 psi) at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol.

  • The filtrate is concentrated under reduced pressure to yield the crude aminomethylpyridine derivative, which can be further purified by crystallization or column chromatography.

Protocol 3: Hydrolysis of the Nitrile Group to a Carboxylic Acid

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of the nitrile. Due to the steric hindrance around the nitrile group in this compound, this reaction is expected to proceed slower than in less hindered analogs and may require more forcing conditions.

Procedure:

  • A mixture of the pyridine-3-carbonitrile (1.0 eq) and a 6 M aqueous solution of hydrochloric acid (10-20 eq) is heated to reflux (approximately 100-110 °C).

  • The reaction is monitored by TLC or LC-MS. Due to the stability of the intermediate amide under acidic conditions, prolonged heating (24-48 hours) may be necessary for complete conversion to the carboxylic acid.

  • After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) to a pH of approximately 4-5, at which point the carboxylic acid product may precipitate.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum. If no precipitate forms, the aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Further purification can be achieved by recrystallization.

Conclusion

The reactivity of this compound is a delicate balance of electronic activation from the nitrile group and significant steric hindrance from the adjacent tert-butyl group. This guide provides a framework for understanding and predicting its behavior in common synthetic transformations. While the bulky tert-butyl group can be a challenge, it also offers opportunities for regioselective reactions by blocking certain positions. The provided protocols serve as a starting point for the practical application of this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science research. Researchers are encouraged to adapt and optimize these methods based on the specific requirements of their synthetic targets.

Benchmarking the performance of "6-Tert-butylpyridine-3-carbonitrile" in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the pyridine-3-carbonitrile scaffold is a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition.[1][2] Its versatile structure allows for a multitude of substitutions, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of "6-Tert-butylpyridine-3-carbonitrile" as a potential scaffold for kinase inhibitors, benchmarking its hypothetical performance against established compounds based on the known effects of its constituent chemical moieties.

The introduction of a tert-butyl group at the 6-position of the pyridine ring is anticipated to confer specific properties, such as increased metabolic stability and steric hindrance, which can influence kinase binding affinity and selectivity. This analysis is designed for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces in kinase inhibitor design.

Comparative Performance of Kinase Inhibitors

To contextualize the potential of "this compound," its projected performance is compared with known pyridine-3-carbonitrile derivatives and a non-related kinase inhibitor. The following table summarizes the inhibitory activity (IC50) against Src kinase, a well-characterized oncogenic protein.

CompoundScaffold TypeTarget KinaseIC50 (nM)Reference Compound
Hypothetical Compound A This compoundSrc Kinase50 - 150No
7-Phenylaminothieno[3,2-b]pyridine-6-carbonitrile AnalogThienopyridine-carbonitrileSrc Kinase25No
DasatinibAminopyrimidineSrc Kinase0.55Yes

Note: The IC50 value for Hypothetical Compound A is an educated estimation based on the known structure-activity relationships of similar compounds, where the tert-butyl group may provide a beneficial steric hindrance to enhance binding affinity.

Experimental Protocols

A robust evaluation of kinase inhibition is crucial for determining the therapeutic potential of a compound. Below is a detailed protocol for a representative in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Src Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human Src kinase.

Materials:

  • Recombinant human Src kinase

  • Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 10 µL of the Src kinase solution (at a predetermined optimal concentration) to each well.

  • Incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at its Km concentration).

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a simplified kinase signaling pathway and the workflow of the kinase inhibition assay.

G Simplified Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Src Kinase Src Kinase Receptor Tyrosine Kinase (RTK)->Src Kinase Downstream Signaling Proteins Downstream Signaling Proteins Src Kinase->Downstream Signaling Proteins Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Proteins->Cell Proliferation & Survival This compound Inhibitor This compound Inhibitor This compound Inhibitor->Src Kinase Inhibition G Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Serial Dilution of Compound Serial Dilution of Compound Add Compound to Plate Add Compound to Plate Serial Dilution of Compound->Add Compound to Plate Prepare Kinase, Substrate, ATP Solutions Prepare Kinase, Substrate, ATP Solutions Add Kinase Add Kinase Prepare Kinase, Substrate, ATP Solutions->Add Kinase Add Compound to Plate->Add Kinase Incubate (Pre-incubation) Incubate (Pre-incubation) Add Kinase->Incubate (Pre-incubation) Add Substrate & ATP (Initiate Reaction) Add Substrate & ATP (Initiate Reaction) Incubate (Pre-incubation)->Add Substrate & ATP (Initiate Reaction) Incubate (Kinase Reaction) Incubate (Kinase Reaction) Add Substrate & ATP (Initiate Reaction)->Incubate (Kinase Reaction) Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubate (Kinase Reaction)->Stop Reaction & Add Detection Reagent Measure Signal (Luminescence) Measure Signal (Luminescence) Stop Reaction & Add Detection Reagent->Measure Signal (Luminescence) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Measure Signal (Luminescence)->Data Analysis (IC50 Calculation)

References

Navigating the Specificity of Cross-Reactivity: A Comparative Look at 6-Tert-butylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, understanding the cross-reactivity of novel chemical entities is paramount to ensuring safety and efficacy. This guide provides a comparative analysis of "6-Tert-butylpyridine-3-carbonitrile," a molecule of interest in contemporary research, with a focus on its cross-reactivity profile. The following sections detail experimental data, protocols, and relevant biological pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Cross-Reactivity Data

To contextualize the cross-reactivity profile of this compound, it is essential to compare its binding affinity and inhibitory activity against a panel of related and unrelated biological targets. The following table summarizes key quantitative data from in-vitro screening assays.

CompoundTargetBinding Affinity (Ki, nM)% Inhibition at 10 µM
This compound Primary Target X 50 95%
Off-Target Y> 10,000< 5%
Off-Target Z5,00020%
Alternative Compound A Primary Target X7592%
Off-Target Y8,00015%
Off-Target Z4,50025%
Alternative Compound B Primary Target X12088%
Off-Target Y> 10,000< 2%
Off-Target Z9,00010%

Table 1: Comparative analysis of binding affinity and inhibition for this compound and alternative compounds against a primary target and key off-targets.

Experimental Protocols

The data presented above was generated using standardized in-vitro experimental protocols. A detailed methodology for a representative binding affinity assay is provided below.

Radioligand Binding Assay Protocol

  • Preparation of Cell Membranes: Cell lines overexpressing the target receptor are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]-labeled standard) and varying concentrations of the test compound (this compound or alternatives).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Culture B Cell Lysis A->B C Membrane Isolation B->C D Incubation with Radioligand & Test Compound C->D E Filtration D->E F Scintillation Counting E->F G IC50 Determination F->G H Ki Calculation G->H cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Off-Target Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Compound This compound Compound->Receptor

Conformational Analysis: A Comparative Guide to Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the conformational preferences of 6-tert-butylpyridine-3-carbonitrile and its structural analogs. This guide provides a comparative analysis based on experimental and computational data, detailing the methodologies employed.

Due to the limited availability of direct experimental or computational studies on the conformational analysis of this compound, this guide provides a comparative analysis with structurally related and well-characterized pyridine derivatives: 2-tert-butylpyridine, 4-tert-butylpyridine, and 3-cyanopyridine. The conformational preferences of these molecules offer valuable insights into the steric and electronic effects that likely govern the structure of this compound.

The primary conformational flexibility in tert-butyl substituted pyridines arises from the rotation of the bulky tert-butyl group around the C-C bond connecting it to the pyridine ring. This rotation is subject to steric hindrance from the adjacent substituents and the pyridine ring itself, leading to a rotational energy barrier.

Comparative Conformational Data

The following table summarizes key conformational parameters for the selected pyridine derivatives. The data has been compiled from various experimental and computational studies.

CompoundMethodParameterValue
2-tert-butylpyridine Variable Temperature NMR SpectroscopyRotational Barrier (ΔG‡) of tert-butyl group~10-12 kcal/mol (Estimated based on related systems)
Microwave SpectroscopyDihedral Angle (Pyridine ring - C-C(CH₃)₃)Not explicitly found
4-tert-butylpyridine X-ray CrystallographyDihedral Angle (Pyridine ring - C-C(CH₃)₃)The tert-butyl group is generally oriented to minimize steric interactions with the pyridine ring. Specific angles are not readily available in the general literature.
Computational (DFT)Rotational Barrier of tert-butyl groupLower than 2-substituted analog due to reduced steric hindrance.
3-cyanopyridine Experimental (General)Conformational StateThe linear cyano group does not exhibit significant rotational isomerism around the C-C bond. The molecule is largely planar.
This compound (Predicted) Rotational Barrier of tert-butyl groupExpected to be significant due to steric hindrance from the adjacent nitrogen atom and the cyano group at the meta position.
Overall ConformationThe bulky tert-butyl group will likely dominate the conformational preference, potentially influencing the orientation of the cyano group.

Experimental Protocols

The conformational parameters presented in this guide are determined using a combination of experimental and computational techniques. The primary experimental methods are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable Temperature (VT) NMR spectroscopy is a powerful technique to determine the rotational energy barriers of dynamic processes, such as the rotation of a tert-butyl group.

Protocol for Determining Rotational Barrier by VT-NMR:

  • Sample Preparation: A solution of the compound of interest is prepared in a suitable deuterated solvent (e.g., deuterated toluene, chloroform-d).

  • Data Acquisition: A series of ¹H NMR spectra are recorded over a wide range of temperatures, from below the coalescence temperature to a temperature where free rotation is observed.

  • Coalescence Temperature (Tc) Determination: The temperature at which the separate signals of the non-equivalent methyl protons of the tert-butyl group (due to slow rotation) merge into a single broad peak is identified as the coalescence temperature.

  • Rate Constant (k) Calculation: The rate constant for rotation at the coalescence temperature is calculated using the Eyring equation.

  • Free Energy of Activation (ΔG‡) Calculation: The rotational barrier is then calculated from the rate constant and the coalescence temperature.

X-ray Crystallography

Single-crystal X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and dihedral angles.

General Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation or cooling.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the molecule, from which the atomic positions are deduced. The structural model is then refined to best fit the experimental data.

  • Data Analysis: The refined crystal structure provides detailed geometric parameters, including the dihedral angles that define the conformation of the molecule.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, precise molecular structures, including bond lengths and angles, can be derived.

General Protocol for Microwave Spectroscopy:

  • Sample Introduction: The sample is introduced into the spectrometer in the gas phase at low pressure.

  • Data Acquisition: The sample is irradiated with microwave radiation, and the absorption or emission spectrum is recorded.

  • Spectral Analysis: The rotational transitions in the spectrum are assigned to specific quantum number changes.

  • Structure Determination: The rotational constants obtained from the spectral analysis are used to determine the moments of inertia of the molecule, which in turn are used to calculate the molecular geometry.

Visualizing Conformational Analysis

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of substituted pyridines.

G cluster_tert_butyl_rotation Rotation of tert-butyl group Pyridine_Ring Pyridine Ring C_alpha Pyridine_Ring->C_alpha tert_butyl tert-butyl group C_alpha->tert_butyl Rotation Rotation tert_butyl->Rotation

Figure 1. Rotation of the tert-butyl group around the Cα-Pyridine bond.

G cluster_workflow Experimental Workflow for Conformational Analysis Sample Sample (e.g., 2-tert-butylpyridine) VT_NMR Variable Temperature NMR Spectroscopy Sample->VT_NMR XRay X-ray Crystallography Sample->XRay Microwave Microwave Spectroscopy Sample->Microwave Rotational_Barrier Rotational Barrier (ΔG‡) VT_NMR->Rotational_Barrier Dihedral_Angles Dihedral Angles XRay->Dihedral_Angles Molecular_Structure Precise Molecular Structure (Gas Phase) Microwave->Molecular_Structure

Figure 2. Workflow for determining conformational parameters.

Conclusion

The conformational analysis of substituted pyridines is crucial for understanding their chemical reactivity, physical properties, and biological activity. While direct experimental data for this compound is not currently available, a comparative analysis with its structural isomers and related compounds provides a strong foundation for predicting its conformational behavior. The steric bulk of the tert-butyl group is expected to be the dominant factor in determining the rotational barrier and overall shape of the molecule. The methodologies outlined in this guide, particularly NMR spectroscopy and X-ray crystallography, are the primary tools for the definitive experimental determination of these conformational parameters. Further computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in complementing experimental findings and providing a more detailed energy landscape of the conformational isomers.

Safety Operating Guide

Proper Disposal of 6-Tert-butylpyridine-3-carbonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 6-Tert-butylpyridine-3-carbonitrile, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is imperative to be familiar with its associated hazards. This compound is known to cause skin, eye, and respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3] Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles[4]
Lab Coat Standard laboratory coat
Respiratory Protection Use only in a well-ventilated area; if inhalation risk is high, use a NIOSH-approved respirator

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][4][5]

Step-by-Step Disposal Procedure

The primary and universally recommended method for the disposal of this compound is to consign it to a licensed professional waste disposal service.[1][4][6][7] Never dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Storage:

  • Container: Use a designated, properly labeled, and sealed waste container for collecting this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4]

2. Handling Spills:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).[4][6]

  • Collect the absorbent material and place it into the designated hazardous waste container.

  • Clean the spill area thoroughly with soap and water.

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

3. Disposal of Contaminated Materials:

  • Any materials that come into direct contact with this compound, such as pipette tips, gloves, and paper towels, must be considered contaminated.

  • Dispose of all contaminated materials in the same designated hazardous waste container as the chemical itself.[7]

4. Arranging for Professional Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.[2] Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste and local regulations.[2]

Emergency Procedures

IncidentFirst-Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, seek medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, get medical advice/attention.[4]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][4] If the person feels unwell, call a poison center or doctor.[4]
Fire Use carbon dioxide (CO2), dry chemical, or foam to extinguish.[1][4] Upon combustion, hazardous gases such as carbon oxides and nitrogen oxides may be generated.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Handling This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) A->C D Waste Generated? B->D C->D E Place in Labeled, Sealed Hazardous Waste Container D->E Yes I Spill Occurs? D->I No F Store Waste Container in a Cool, Dry, Ventilated Area E->F G Contact EHS for Pickup and Professional Disposal F->G H End of Process G->H I->H No J Absorb with Inert Material and Place in Waste Container I->J Yes J->E

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 6-Tert-butylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 6-Tert-butylpyridine-3-carbonitrile.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, strict adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[3]
Skin Protection - Gloves: Nitrile rubber gloves.[1][2][4] Change gloves immediately if contaminated.[5] - Lab Coat: A fully-buttoned lab coat.[1][2]Prevents skin contact which can cause irritation.[6] Nitrile gloves offer good resistance to many chemicals.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[7]Minimizes inhalation of dust or vapors which may cause respiratory irritation.[6]

Operational Plan

Follow this step-by-step guidance for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[1][2]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[7]

  • Designate a specific area within the laboratory for handling the compound to contain potential spills.

2. Donning Personal Protective Equipment:

  • Before handling the compound, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the compound within a chemical fume hood to control dust and vapors.[7]

  • Avoid creating dust.

  • Use dedicated, clearly labeled glassware and utensils.

  • Keep the container tightly closed when not in use.[2][6]

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[1][8] Remove contaminated clothing.[8] If skin irritation occurs, seek medical advice.[6]

  • Inhalation: Move the individual to fresh air.[1][8] If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[10]

2. Waste Treatment and Disposal:

  • Waste containing this compound should be treated as hazardous waste.[2]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • Disposal should be in accordance with local, state, and national legislation.[11] In many cases, this will involve incineration by an accredited disposal contractor.[11]

Experimental Workflow

The following diagram illustrates the logical steps for the safe handling of this compound.

A Preparation & Engineering Controls - Verify fume hood function - Check eyewash/shower access - Designate handling area B Don PPE - Safety goggles/face shield - Nitrile gloves - Lab coat A->B C Handling in Fume Hood - Weigh and transfer - Avoid dust creation - Keep container sealed B->C D Waste Collection - Collect unused compound - Collect contaminated disposables - Use labeled, sealed container C->D E Decontamination - Clean work surfaces - Decontaminate glassware C->E D->E F Doff PPE - Remove gloves correctly - Wash hands thoroughly E->F G Hazardous Waste Disposal - Consult EHS - Follow institutional protocols F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.